(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Description
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Properties
IUPAC Name |
[(3S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGJTKZKKHLQQN-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate: A Key Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of β-Lactamase Inhibitor Synthesis
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a chiral synthetic intermediate of significant interest in the pharmaceutical industry.[1][2] Its core structure, a substituted azetidin-2-one (or β-lactam), places it at the heart of the development of β-lactamase inhibitors, a critical class of drugs used to combat bacterial resistance to β-lactam antibiotics.[3][4] This guide provides a comprehensive technical overview of this molecule, from its synthesis and physicochemical properties to its pivotal role in the creation of potent therapeutic agents.
While not a therapeutic agent itself, this compound represents a crucial building block, embodying the necessary stereochemistry and reactive functionalities for elaboration into complex drug molecules. Its N-sulfated β-lactam structure is a key feature, influencing its reactivity and stability during synthetic transformations. Understanding the nuances of this intermediate is paramount for chemists and researchers working on the next generation of β-lactamase inhibitors.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 102507-49-3 | [5][6] |
| Molecular Formula | C₅H₁₀N₂O₅S | [5] |
| Molecular Weight | 210.21 g/mol | [6] |
| Appearance | Typically a white to off-white solid | Inferred from supplier data |
| Stereochemistry | (S)-configuration at C3 | [1] |
| Solubility | Likely soluble in polar organic solvents and aqueous solutions | Inferred from structure |
| Stability | The β-lactam ring is strained and susceptible to hydrolysis, particularly under strong acidic or basic conditions. The N-sulfo group can also be labile. | [7] |
The Strategic Importance of the N-Hydrogen Sulfate Moiety
The N-hydrogen sulfate group is not merely a placeholder; it serves several strategic purposes in the synthesis of β-lactamase inhibitors. Monocyclic β-lactams, particularly those with a sulfonate group on the nitrogen, are known as monobactams.[8][9] While this intermediate is not an antibiotic itself, the N-sulfo group plays a crucial role:
-
Activation of the β-Lactam Ring: The electron-withdrawing nature of the sulfate group can increase the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key principle in the mechanism of action of β-lactam antibiotics and their inhibitors.
-
Leaving Group Potential: In the context of β-lactamase inhibition, N-sulfonyloxy groups can act as excellent leaving groups, facilitating the irreversible acylation and inactivation of the serine residue in the active site of β-lactamase enzymes.[10]
-
Modification of Physicochemical Properties: The sulfate group imparts increased polarity and water solubility, which can be advantageous in certain reaction conditions and for purification.
Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process that requires precise control of stereochemistry to yield the desired (S)-enantiomer, which is crucial for its biological activity in the final drug product. While specific industrial synthesis protocols are often proprietary, a general and representative synthetic approach can be outlined based on established β-lactam chemistry. A common starting material for many β-lactam antibiotics and inhibitors is 6-aminopenicillanic acid (6-APA), which is derived from penicillin G.[11][12]
The synthesis of enantiopure β-lactams is a well-established field, with methods such as the Staudinger ketene-imine [2+2] cycloaddition and chiral ester enolate-imine cyclocondensation being prominent.[3] For intermediates like the topic compound, enzymatic kinetic resolution is also a powerful technique to obtain the desired enantiomer with high purity.[3]
Below is a conceptual workflow illustrating a plausible synthetic strategy.
Caption: Conceptual workflow for the synthesis of the target intermediate.
Illustrative Experimental Protocol (General Principles)
The following is a generalized protocol that illustrates the key transformations. Note: This is not a detailed, validated protocol but a representation of the chemical principles involved.
-
Preparation of a Suitable Precursor: A derivative of penicillin or a related β-lactam is often used as the starting material. The thiazolidine ring can be oxidatively cleaved to provide a more flexible intermediate.
-
Protection of Reactive Groups: The carboxylic acid and amino functionalities are typically protected to prevent unwanted side reactions. Common protecting groups include silyl ethers and various esters.
-
Cyclization to Form the Azetidinone Ring: The four-membered β-lactam ring is formed through an intramolecular cyclization reaction.
-
Stereoselective Introduction of the Amino Group: The amino group at the C3 position is introduced with the required (S)-stereochemistry. This can be achieved through various methods, including the use of chiral auxiliaries or enzymatic resolutions.[3]
-
N-Sulfation: The nitrogen of the β-lactam ring is sulfated using a suitable reagent, such as a sulfur trioxide-pyridine complex.
-
Deprotection and Purification: The protecting groups are removed under conditions that do not compromise the integrity of the β-lactam ring. The final product is then purified, often by crystallization.
Analytical Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the gem-dimethyl protons, the C3 proton, and the amino group protons. The chemical shifts and coupling constants of the C3 and C4 protons are diagnostic for the stereochemistry of the β-lactam ring. A combination of 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) would be used for complete assignment.[13]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the β-lactam ring (typically in the range of 165-175 ppm), the two carbons of the gem-dimethyl group, and the C3 and C4 carbons.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups. The most characteristic absorption band for a strained β-lactam carbonyl group appears at a relatively high frequency, typically in the range of 1730-1780 cm⁻¹.[4] Other expected bands would include N-H stretching for the amino group and S=O stretching for the sulfate group.[14][15]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. Techniques like electrospray ionization (ESI) would be suitable for this polar compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[10][16][17][18][19]
Caption: A typical analytical workflow for the characterization of the title compound.
Application in the Synthesis of β-Lactamase Inhibitors
The primary application of this compound is as a key building block in the synthesis of β-lactamase inhibitors. One of the most notable examples is its use in the synthesis of tazobactam .
Tazobactam is a potent inhibitor of a broad spectrum of β-lactamase enzymes and is often co-administered with β-lactam antibiotics like piperacillin to overcome bacterial resistance. The synthesis of tazobactam from this intermediate involves the elaboration of the C3-amino group into a triazole-containing side chain.
Caption: The pivotal role of the intermediate in the synthetic route to Tazobactam.
The stereochemistry of the intermediate is critical, as the biological activity of tazobactam is dependent on the specific spatial arrangement of its substituents.
Conclusion and Future Perspectives
This compound is a testament to the elegance and precision of modern synthetic organic chemistry. While it remains behind the scenes in the world of pharmaceuticals, its role as a key intermediate in the production of life-saving β-lactamase inhibitors is undeniable. For researchers in drug development, a deep understanding of the synthesis, properties, and reactivity of this and similar chiral building blocks is essential for the continued innovation of anti-bacterial therapies. As antibiotic resistance continues to be a major global health threat, the efficient and stereoselective synthesis of such intermediates will remain a cornerstone of our efforts to stay ahead of evolving bacterial defense mechanisms.
References
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- Page, M. I., et al. (2015). Syntheses and studies of new forms of N-sulfonyloxy β-lactams as potential antibacterial agents and β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6138-6147.
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- Sklyarenko, A. V., et al. (2016). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. Applied Biochemistry and Microbiology, 52(4), 365-383.
- Deng, Y., et al. (2014). A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound.
- Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Scholars Research Library.
- U.S. Patent No. 5,143,913. (1992). [3S(Z)]-3-[[(2-amino-4-thiazolyl)[[2-(hydroxyamino)
- Schofield, C. J. (n.d.). Enzymatic synthesis of monocyclic beta-lactams. University of Oxford, Department of Chemistry.
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- Nikolova, P., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(4), 48.
- Page, M. I. (2000). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. [Source not explicitly provided in search results, but content is consistent with a chemistry review].
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An In-Depth Technical Guide to the Structure Elucidation of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Introduction: The Significance of a Chiral Building Block
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a crucial chiral intermediate in the synthesis of a variety of β-lactam antibiotics.[1] Its rigid, strained four-membered ring, coupled with its specific stereochemistry and reactive functional groups, makes it a valuable synthon for drug development professionals. The precise structural characterization of this molecule is paramount to ensure the stereochemical integrity and purity of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the modern analytical techniques employed in the complete structure elucidation of this key intermediate, offering both theoretical underpinnings and practical, field-proven insights for researchers and scientists in drug development.
The molecular formula of the target compound is C₅H₁₀N₂O₅S, with a molecular weight of approximately 210.21 g/mol .[2] The elucidation of its structure requires a multi-faceted analytical approach to unambiguously determine its connectivity, functional groups, and, most critically, its absolute stereochemistry.
Figure 1: A schematic overview of the analytical techniques for the structure elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous assignment of all protons and carbons.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum is expected to reveal the connectivity and stereochemistry of the azetidinone ring. The key signals and their predicted chemical shifts and coupling patterns are outlined below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Justification |
| -CH(NH₂) | 3.0 - 3.5 | Doublet | J = ~2-3 Hz | The proton at C3 is adjacent to the electron-withdrawing carbonyl group and the amino group. The small coupling constant is characteristic of a trans relationship with the C4 proton in a strained four-membered ring. |
| -NH₂ | 7.0 - 8.0 | Broad Singlet | - | The chemical shift of the amino protons is solvent-dependent and they often appear as a broad signal due to quadrupole broadening and exchange. |
| -C(CH₃)₂ | 1.2 - 1.5 | Two Singlets | - | The two methyl groups at C2 are diastereotopic due to the chiral center at C3, and are therefore expected to appear as two distinct singlets. |
| -SO₃H | 10.0 - 12.0 | Broad Singlet | - | The acidic proton of the sulfate group is highly deshielded and its signal is typically broad and may exchange with residual water in the solvent. |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms are summarized in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (C4) | 165 - 175 | The carbonyl carbon of the β-lactam ring is highly deshielded due to the electronegativity of the oxygen atom and the ring strain.[3] |
| -C(CH₃)₂ (C2) | 55 - 65 | This quaternary carbon is attached to the nitrogen of the ring and two methyl groups. |
| -CH(NH₂) (C3) | 45 - 55 | The C3 carbon is attached to the amino group and is part of the strained ring. |
| -C(CH₃)₂ | 20 - 30 | The two methyl carbons are in a typical aliphatic region. |
2D NMR Techniques for Unambiguous Assignments
To definitively assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is indispensable.
Figure 3: A simplified proposed fragmentation pathway for this compound.
A plausible fragmentation pathway involves the initial loss of the sulfate group (SO₃), followed by characteristic cleavage of the β-lactam ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
HRMS Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer and acquire the full scan spectrum in positive ion mode.
-
MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation and acquire the product ion spectrum.
-
Data Analysis: Determine the exact mass and elemental composition from the HRMS data and interpret the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the β-lactam carbonyl, the amino group, and the sulfate group.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Justification |
| β-lactam C=O stretch | 1750 - 1780 | Strong | The high frequency of the carbonyl stretch is characteristic of a strained four-membered ring. [4] |
| N-H stretch (amine) | 3300 - 3400 | Medium | A doublet is expected for the symmetric and asymmetric stretching of the primary amine. |
| S=O stretch (sulfate) | 1350 - 1400 and 1150 - 1200 | Strong | Two strong bands are characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfate group. |
| O-H stretch (sulfate) | 2500 - 3300 | Broad | A very broad absorption due to the hydrogen-bonded hydroxyl group of the sulfate. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the methyl and methine C-H bonds. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
X-Ray Crystallography: The Definitive Stereochemical Assignment
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. [5]Obtaining suitable crystals of this compound would provide unequivocal proof of its connectivity and the (S)-configuration at the C3 chiral center.
Figure 4: A simplified workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-Ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
Circular Dichroism (CD) Spectroscopy: Probing Chirality in Solution
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. [6]It is a powerful technique for confirming the absolute configuration of a chiral compound in solution and can be particularly useful when single crystals for X-ray crystallography are not available. The CD spectrum is highly sensitive to the stereochemistry of the molecule and can be compared to theoretical calculations to assign the absolute configuration.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., methanol or water) at a known concentration.
-
Data Acquisition: Record the CD spectrum over a suitable wavelength range, typically in the far-UV region where the chromophores of the molecule absorb.
-
Data Analysis: Compare the experimental CD spectrum with a theoretically calculated spectrum for the (S)-enantiomer. A good match between the experimental and calculated spectra confirms the absolute configuration.
Conclusion: A Synergistic Approach to Structural Certainty
The comprehensive structure elucidation of this compound necessitates a synergistic application of multiple analytical techniques. While NMR and MS provide the foundational information on connectivity and molecular formula, and IR confirms the presence of key functional groups, the unambiguous determination of the critical (S)-stereochemistry relies on the powerful techniques of X-ray crystallography and circular dichroism spectroscopy. By integrating the data from these orthogonal methods, researchers and drug development professionals can have the utmost confidence in the structural integrity of this vital pharmaceutical intermediate, ensuring the quality and efficacy of the life-saving medicines derived from it.
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An In-depth Technical Guide to (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate: A Key Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, bearing the CAS number 102507-49-3, is a pivotal chiral building block in the synthesis of a new generation of β-lactamase inhibitors.[1][2] Its unique strained four-membered ring structure, known as the azetidinone or β-lactam ring, is a cornerstone in the development of potent antibacterial agents.[3][4] This guide provides a comprehensive technical overview of this compound, from its chemical properties and synthesis to its critical role in the creation of advanced therapeutics designed to combat antimicrobial resistance.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a rigid framework that is invaluable in medicinal chemistry for modulating the physicochemical and pharmacological properties of bioactive molecules.[2][5] Specifically, the (S)-stereoisomer of this amino-azetidinone derivative serves as a crucial intermediate in the synthesis of non-β-lactam β-lactamase inhibitors, such as avibactam.[6][7] These inhibitors are co-administered with β-lactam antibiotics to protect them from degradation by bacterial β-lactamase enzymes, thereby restoring their efficacy against resistant strains.[8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 102507-49-3 | [9][10] |
| Molecular Formula | C5H10N2O5S | [9] |
| Molecular Weight | 210.21 g/mol | [9] |
| Appearance | Solid (form may vary) | [6] |
| Purity | Typically ≥98% | [10] |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C. | [6][10] |
| SMILES | O=S(O)(ON1C(C)(C)C1=O) | [9] |
| InChI Key | CDGJTKZKKHLQQN-GSVOUGTGSA-N | [6] |
The Azetidinone Core in β-Lactamase Inhibitor Synthesis
The primary significance of this compound lies in its role as a precursor to potent β-lactamase inhibitors. The strained azetidinone ring is a key pharmacophoric element that mimics the transition state of the hydrolysis of β-lactam antibiotics by β-lactamase enzymes.[3]
Mechanism of Action of Derived Inhibitors (e.g., Avibactam)
β-lactamase enzymes produced by bacteria are the primary mechanism of resistance against β-lactam antibiotics. They function by hydrolyzing the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[11] Novel inhibitors synthesized from the topic compound, such as avibactam, employ a sophisticated mechanism to counteract this.
Unlike traditional β-lactam-based inhibitors, avibactam is a non-β-lactam inhibitor that acts as a covalent, but reversible, inhibitor of a broad spectrum of serine β-lactamases, including Class A, Class C, and some Class D enzymes.[8][12][13]
The inhibitory process can be summarized as follows:
-
Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the inhibitor's urea moiety, which is derived from the azetidinone ring of the intermediate. This forms a stable, covalent acyl-enzyme intermediate.[12][14]
-
Reversibility: Crucially, this reaction is reversible. The acyl-enzyme intermediate can break down, releasing the intact, active inhibitor. This allows a single inhibitor molecule to inactivate multiple enzyme molecules, contributing to its high potency.[12][13]
Synthetic Approaches
Representative Synthetic Workflow
A plausible synthetic strategy would involve the construction of the chiral 3-amino-2-azetidinone core, followed by sulfation. The Staudinger cycloaddition is a common method for forming the β-lactam ring.[13]
Step-by-Step Conceptual Protocol:
-
Imine Formation: Reaction of a suitable chiral amine with an appropriate aldehyde to form a chiral imine. The chirality of the amine directs the stereochemistry of the subsequent cyclization.
-
Staudinger [2+2] Cycloaddition: The chiral imine is reacted with a ketene, often generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine), to yield the 3-amino-2-azetidinone ring with a specific stereochemistry (typically trans).[7][13]
-
Deprotection: Removal of any protecting groups on the amino functionality.
-
Sulfation: The N1 nitrogen of the azetidinone ring is sulfated, often using a sulfur trioxide complex (e.g., SO3-pyridine or SO3-DMF), to yield the final hydrogen sulfate product.
-
Purification: The final product is purified, typically by column chromatography or recrystallization, to achieve the high purity required for pharmaceutical applications.[5]
Sources
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Physical and chemical properties of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
An In-Depth Technical Guide to (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physical, chemical, and safety properties of this compound. As a chiral building block, this compound holds significant interest for synthetic and medicinal chemists. This document is structured to deliver not just data, but also expert insights into the practical application and handling of this versatile intermediate.
Section 1: Core Compound Identification and Structural Analysis
This compound is a specialized organic compound primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.[1] Its structure is defined by a strained four-membered β-lactam ring, a critical stereocenter, and a unique N-sulfate group, which collectively dictate its reactivity and utility.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 102507-49-3 | [2][3][4][5] |
| Molecular Formula | C₅H₁₀N₂O₅S | [2][3][4][5] |
| Molecular Weight | 210.21 g/mol | [3][4] |
| SMILES | O=S(O)(ON1C(C)(C)C1=O)=O | [2][4] |
| InChI Key | CDGJTKZKKHLQQN-GSVOUGTGSA-N |[4] |
Structural Elucidation
The molecule's architecture is key to its function. The core is the azetidin-2-one (β-lactam) ring, a motif famously found in penicillin and cephalosporin antibiotics. The gem-dimethyl substitution at the C2 position can influence the ring's stability and conformation. The amine group at the C3 position is in the (S)-configuration, making this a chiral building block essential for asymmetric synthesis.[4][6] The N-O-sulfate linkage is a less common feature that significantly impacts the molecule's electronic properties and reactivity.
Caption: Key structural features and their chemical implications.
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental for designing reaction conditions, purification strategies, and formulation studies. While extensive experimental data is not publicly available for all properties, the following table summarizes known information and provides context.
Table 2: Summary of Physical and Chemical Properties
| Property | Value / Observation | Comments and Insights |
|---|---|---|
| Appearance | Typically a solid. | Based on its molecular weight and ionic character from the sulfate group. |
| Melting Point | Data not readily available in public sources.[7] | Expected to be relatively high due to the potential for zwitterionic character and hydrogen bonding. |
| Boiling Point | Data not available; likely to decompose upon heating.[3] | The strained β-lactam ring and sulfate group suggest thermal instability. |
| Solubility | Data not specified. | Expected to be soluble in polar protic solvents like water and methanol due to the amine and sulfate groups. Solubility in nonpolar aprotic solvents is likely low. |
| pKa | Data not specified. | The compound has both a basic primary amine and an acidic hydrogen sulfate group, allowing it to act as either an acid or a base. |
Section 3: Chemical Profile and Reactivity Insights
The reactivity of this molecule is governed by the interplay of its functional groups.
-
The β-Lactam Ring: This four-membered ring possesses significant angle strain, making the amide bond within it more susceptible to cleavage by nucleophiles than a typical acyclic amide. This is a crucial reactivity center.
-
The Primary Amine: The amino group is a primary site for nucleophilic reactions, such as acylation or alkylation. Its basicity allows for salt formation with acids.
-
The N-O-Sulfate Group: The N-O bond can be labile under certain conditions. The hydrogen sulfate moiety is a conjugate base of a strong acid (sulfuric acid), which influences the overall acidity and electronic nature of the nitrogen atom it's attached to.[8]
Section 4: Analytical Characterization Workflow
Properly identifying and confirming the purity of this compound is critical. A multi-technique approach is necessary for full characterization. While specific spectra are proprietary to suppliers, a standard analytical workflow and expected results can be described.[6]
Caption: A typical workflow for analytical characterization.
Expected Spectroscopic Signatures
-
¹H NMR: One would expect to see distinct signals for the N-H protons of the amine, a singlet for the C-H proton at the chiral center, two singlets for the non-equivalent methyl groups, and potentially a broad signal for the acidic proton of the sulfate group.
-
¹³C NMR: Key signals would include the carbonyl carbon of the lactam ring (highly deshielded), the quaternary C2 carbon, the chiral C3 carbon, and the two methyl carbons.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the β-lactam carbonyl (C=O) stretch at a high frequency (~1750-1780 cm⁻¹), N-H bending and stretching vibrations from the amine, and strong S=O stretching bands from the sulfate group.
-
Mass Spectrometry: The exact mass should be verifiable via High-Resolution Mass Spectrometry (HRMS). Fragmentation patterns would likely involve the loss of SO₃ or cleavage of the β-lactam ring.
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H, O-H).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary, but caution is advised due to potential thermal decomposition.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the necessary spectra (¹H, ¹³C, etc.) according to standard instrument procedures.
Section 5: Safety, Handling, and Storage
This compound must be handled with appropriate care, as its toxicological properties have not been thoroughly investigated. The available safety data indicates it is a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [9] |
| Signal Word | Danger | |[4] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid formation and inhalation of dust.[9]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[9]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
Storage
-
Store in a tightly sealed container in a cool, dry place.[10]
-
Keep away from incompatible materials.
References
-
This compound | 102507-49-3. Appchem. [Link]
-
Safety Data Sheet: Amino acid. Carl ROTH. [Link]
-
Sulfate, hydrogen | HO4S-. PubChem - NIH. [Link]
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- 2. appchemical.com [appchemical.com]
- 3. (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-ylhydrogensulfate | 102507-49-3 [chemicalbook.com]
- 4. 102507-49-3 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 5. This compound | 102507-49-3 [sigmaaldrich.com]
- 6. 102507-49-3|this compound|BLD Pharm [bldpharm.com]
- 7. cas 102507-49-3|| where to buy this compound [english.chemenu.com]
- 8. Sulfate, hydrogen | HO4S- | CID 61778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. carlroth.com [carlroth.com]
An In-depth Technical Guide on the Putative Mechanism of Action of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate as a β-Lactamase Inhibitor
Abstract
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health.[1][2] These enzymes effectively neutralize the most widely used class of antibiotics, the β-lactams, by hydrolyzing their characteristic four-membered ring.[3][4][5] This guide delves into the putative mechanism of action of (S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a monobactam compound, as a potential inhibitor of serine-β-lactamases. While specific literature on this molecule is sparse, its structural characteristics strongly suggest a well-established pathway of enzyme inactivation. We will explore the fundamental principles of β-lactamase function, propose a detailed inhibitory mechanism for this compound, and provide comprehensive experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antibiotic resistance breakers.
The Challenge of β-Lactamase-Mediated Resistance
β-Lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, form the cornerstone of antibacterial therapy.[2][3] Their efficacy stems from their ability to inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[2][6] By acylating a serine residue in the PBP active site, they disrupt cell wall integrity, leading to bacterial cell death.[2][5]
However, bacteria have evolved a powerful defense mechanism: the production of β-lactamase enzymes.[1][3] These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[3][4][5] β-Lactamases are broadly classified into four Ambler classes: A, C, and D, which utilize a serine residue for catalysis (serine-β-lactamases), and class B, which are metallo-β-lactamases requiring zinc ions for activity.[5][7][8] The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance.[9]
Proposed Mechanism of Action of this compound
This compound is a monobactam, characterized by a lone β-lactam ring not fused to another ring structure.[10] Based on the well-established mechanism of action for monobactams and other β-lactam-based inhibitors against serine-β-lactamases, we propose the following multi-step inhibitory pathway.[6]
Initial Binding and Acylation
The process begins with the recognition and binding of the monobactam inhibitor to the active site of a serine-β-lactamase. The inhibitor mimics the structure of the natural substrate (a β-lactam antibiotic). The catalytic serine residue in the enzyme's active site launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[1][5] This results in the opening of the four-membered ring and the formation of a covalent acyl-enzyme intermediate.[5]
Formation of a Stable, Long-Lived Intermediate
Unlike with a typical substrate where this acyl-enzyme intermediate is rapidly hydrolyzed to regenerate the free enzyme, effective inhibitors are designed to form a more stable, long-lived complex. The specific stereochemistry and substituents of this compound likely contribute to the stability of this intermediate, preventing or significantly slowing down the deacylation step. This effectively sequesters the enzyme, preventing it from hydrolyzing antibiotic molecules.
Caption: Proposed inhibitory mechanism of a monobactam against a serine-β-lactamase.
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of biochemical and biophysical assays are required. These protocols are designed to be self-validating and provide a comprehensive understanding of the inhibitor's interaction with its target enzyme.
β-Lactamase Activity and Inhibition Assay
This initial assay determines if the compound inhibits the catalytic activity of the target β-lactamase. A chromogenic substrate, such as nitrocefin, is commonly used.[11] Hydrolysis of nitrocefin's β-lactam ring results in a color change that can be monitored spectrophotometrically.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, this compound, in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of nitrocefin in DMSO.
-
Purify the target serine-β-lactamase (e.g., TEM-1) and prepare a working solution in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of varying concentrations of the inhibitor. For the control, add 10 µL of buffer.
-
Add 20 µL of the β-lactamase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the nitrocefin solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 490 nm in a kinetic mode for 30 minutes, with readings taken every minute.[12]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| IC₅₀ | The concentration of an inhibitor required to reduce the enzyme activity by 50%. | Varies (µM to mM range) |
| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor. | Varies (nM to µM range) |
| k_inact | The rate of enzyme inactivation. | Varies (s⁻¹) |
Determination of Inhibition Kinetics
To understand if the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, a more detailed kinetic analysis is necessary. This involves varying both substrate and inhibitor concentrations.
Protocol:
-
Assay Setup:
-
Set up a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration, and each column will have a fixed nitrocefin concentration.
-
Follow the same addition order as in the IC₅₀ assay.
-
-
Data Acquisition and Analysis:
-
Measure the initial velocities for all reactions.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition. A competitive inhibitor will increase the apparent Kₘ with no change in Vₘₐₓ.
-
Caption: A logical workflow for characterizing a novel β-lactamase inhibitor.
Mass Spectrometry for Covalent Adduct Confirmation
To confirm the formation of a covalent acyl-enzyme intermediate, mass spectrometry is the gold standard.
Protocol:
-
Sample Preparation:
-
Incubate the β-lactamase with a stoichiometric excess of the inhibitor for a defined period (e.g., 30 minutes).
-
As a control, incubate the enzyme with buffer alone.
-
Desalt the samples to remove excess inhibitor and buffer components.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass of the inhibitor-treated enzyme with the control enzyme. An increase in mass corresponding to the molecular weight of the inhibitor minus any leaving groups will confirm the formation of a covalent adduct.[13]
-
Conclusion
While direct experimental data on this compound is not yet publicly available, its monobactam structure provides a strong basis for proposing its mechanism of action as a serine-β-lactamase inhibitor. We hypothesize that it acts as a suicide inhibitor, forming a stable acyl-enzyme intermediate that incapacitates the enzyme. The experimental protocols detailed in this guide provide a clear and robust framework for testing this hypothesis and characterizing its inhibitory properties. The insights gained from such studies are invaluable for the rational design of new and more potent β-lactamase inhibitors, a critical endeavor in the ongoing fight against antibiotic resistance.
References
- Wikipedia. β-Lactam antibiotic.
- Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Clinical Microbiology Reviews, 30(2), 435-476.
- Wikipedia. Beta-lactamase.
- Llarrull, L. I., et al. (2010). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 541-550.
- Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 2(8), a009951.
- Saha, M., et al. (2020). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 64(12), e01228-20.
- He, F., et al. (2021). Therapeutic Effect and Mechanisms of the Novel Monosulfactam 0073. Antimicrobial Agents and Chemotherapy, 65(5), e02393-20.
- Viswanatha, T., et al. (2008). Assays for Β-Lactamase Activity and Inhibition. In Methods in Molecular Medicine, vol 142, 239-260.
- Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260.
- Wikipedia. Monobactam.
- RxList. Monobactams: Drug Class, Uses, Side Effects, Drug Names.
- Sigma-Aldrich. β-Lactamase Activity Assay Kit.
- ResearchGate. Assays for Β-Lactamase Activity and Inhibition | Request PDF.
- MDPI. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening.
- PubMed. Noncovalent Interaction Energies in Covalent Complexes: TEM-1 Beta-Lactamase and Beta-Lactams.
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- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 8. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Monobactam - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Noncovalent interaction energies in covalent complexes: TEM-1 beta-lactamase and beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a crucial chiral building block in the synthesis of novel β-lactamase inhibitors. This guide provides a comprehensive overview of a viable synthetic pathway to this compound, detailing the strategic considerations, reaction mechanisms, and step-by-step experimental protocols. The synthesis leverages established methodologies in β-lactam chemistry, including a diastereoselective Staudinger cycloaddition for the formation of the core azetidinone ring and a regioselective N-sulfonation. This document is intended to serve as a technical resource for researchers in medicinal chemistry and process development, offering insights into the practical execution and underlying principles of this synthetic route.
Introduction: The Significance of a Chiral Azetidinone Core
The β-lactam ring is a cornerstone of antibiotic therapy, but its efficacy is increasingly threatened by the prevalence of bacterial β-lactamase enzymes. The development of β-lactamase inhibitors, which can be co-administered with β-lactam antibiotics to restore their activity, is a critical strategy in combating antimicrobial resistance. This compound serves as a key intermediate in the synthesis of a new generation of these inhibitors. Its specific stereochemistry and functional groups are designed for potent and selective interaction with the active sites of various β-lactamases.
The synthesis of this molecule presents several challenges, primarily centered around the stereoselective construction of the chiral center at the C3 position of the azetidinone ring and the subsequent introduction of the sulfate group on the nitrogen atom. This guide outlines a rational and efficient synthetic approach to address these challenges.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The final step would be the N-sulfonation of a precursor, (S)-3-amino-2,2-dimethyl-4-oxoazetidine. The synthesis of this key intermediate, in turn, can be envisioned through the cyclization of a suitable acyclic precursor. The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful and widely used method for the construction of β-lactam rings and offers a promising route.[1] To ensure the desired (S)-stereochemistry at the C3 position, a chiral auxiliary or a chiral starting material is required.
Our proposed forward synthesis, therefore, involves three main stages:
-
Preparation of a Chiral Imine: Synthesis of a suitable imine derived from a chiral amine to control the stereochemistry of the subsequent cycloaddition.
-
Diastereoselective Staudinger [2+2] Cycloaddition: Reaction of the chiral imine with a ketene to form the protected 3-amino-2,2-dimethyl-4-oxoazetidine ring with the desired stereochemistry.
-
Deprotection and N-Sulfonation: Removal of the protecting groups and the final sulfation of the azetidinone nitrogen.
dot graph "retrosynthesis" { rankdir="RL"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
target [label="this compound"]; intermediate1 [label="(S)-3-Amino-2,2-dimethyl-4-oxoazetidine"]; intermediate2 [label="Protected (3S)-3-Amino-2,2-dimethyl-4-oxoazetidine"]; precursors [label="Chiral Imine + Ketene"];
target -> intermediate1 [label="N-Sulfonation"]; intermediate1 -> intermediate2 [label="Deprotection"]; intermediate2 -> precursors [label="Staudinger [2+2] Cycloaddition"]; } ` Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Pathway and Experimental Protocols
This section provides a detailed, step-by-step guide for the synthesis of this compound.
Stage 1: Synthesis of the Chiral Imine
The stereochemical outcome of the Staudinger reaction is critically dependent on the chirality of the reactants. Here, we utilize (R)-α-methylbenzylamine as a chiral auxiliary to direct the stereoselective formation of the β-lactam ring.
Protocol 3.1.1: Synthesis of N-(2,2-dimethylpropylidene)-(R)-α-methylbenzylamine
-
To a solution of pivalaldehyde (1.0 eq) in toluene (5 mL/mmol), add (R)-α-methylbenzylamine (1.0 eq).
-
Add magnesium sulfate (2.0 eq) as a drying agent.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the magnesium sulfate and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Pivalaldehyde | 1.0 | 86.13 | (user defined) |
| (R)-α-methylbenzylamine | 1.0 | 121.18 | (user defined) |
| Magnesium Sulfate | 2.0 | 120.37 | (user defined) |
| Toluene | - | - | (user defined) |
Stage 2: Diastereoselective Staudinger [2+2] Cycloaddition
The core azetidinone ring is constructed via a [2+2] cycloaddition between the chiral imine and a ketene generated in situ from phthalimidoacetyl chloride. The phthalimido group serves as a protecting group for the amino functionality.
Protocol 3.2.1: Synthesis of (3S,4R)-3-Phthalimido-4-(2,2-dimethylpropyl)-1-((R)-α-methylbenzyl)azetidin-2-one
-
Dissolve the crude chiral imine (1.0 eq) from the previous step in dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve phthalimidoacetyl chloride (1.1 eq) in dichloromethane.
-
Add the phthalimidoacetyl chloride solution dropwise to the imine solution at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired diastereomer. The stereochemistry of the major product is typically the cis-isomer. [13]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Chiral Imine | 1.0 | (as prepared) | (user defined) |
| Phthalimidoacetyl chloride | 1.1 | 223.61 | (user defined) |
| Triethylamine | 1.2 | 101.19 | (user defined) |
| Dichloromethane | - | - | (user defined) |
Stage 3: Deprotection and N-Sulfonation
The final stage of the synthesis involves the removal of the protecting groups and the introduction of the sulfate moiety.
Protocol 3.3.1: Deprotection of the Phthalimido and Benzyl Groups
-
Dissolve the purified β-lactam (1.0 eq) in methanol (20 mL/mmol).
-
Add hydrazine hydrate (4.0 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate to yield the N-unsubstituted β-lactam.
-
For the removal of the α-methylbenzyl group, catalytic hydrogenation is a standard method. Dissolve the N-unsubstituted β-lactam in ethanol and add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-3-amino-2,2-dimethyl-4-oxoazetidine.
Protocol 3.3.2: N-Sulfonation
The N-sulfonation is achieved using a sulfur trioxide-pyridine complex, which is a mild and effective sulfating agent. [15, 22]
-
Dissolve the crude (S)-3-amino-2,2-dimethyl-4-oxoazetidine (1.0 eq) in anhydrous pyridine (10 mL/mmol) and cool to 0 °C.
-
Add sulfur trioxide pyridine complex (1.5 eq) portion-wise to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 4 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the pyridine under reduced pressure.
-
The resulting aqueous solution can be purified by ion-exchange chromatography or by precipitation to yield the final product, this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-3-amino-2,2-dimethyl-4-oxoazetidine | 1.0 | 128.17 | (user defined) |
| Sulfur trioxide pyridine complex | 1.5 | 159.16 | (user defined) |
| Pyridine (anhydrous) | - | - | (user defined) |
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
start [label="Pivalaldehyde +\n(R)-α-methylbenzylamine"]; imine [label="Chiral Imine"]; ketene [label="Phthalimidoacetyl chloride"]; cycloaddition [label="Staudinger [2+2]\nCycloaddition"]; protected_lactam [label="Protected β-Lactam"]; deprotection1 [label="Phthalimido\nDeprotection"]; deprotection2 [label="Benzyl\nDeprotection"]; intermediate [label="(S)-3-Amino-2,2-dimethyl-\n4-oxoazetidine"]; sulfonation [label="N-Sulfonation"]; product [label="(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-\n1-yl hydrogen sulfate"];
start -> imine [label="Mg₂SO₄, Toluene"]; ketene -> cycloaddition; imine -> cycloaddition [label="Et₃N, CH₂Cl₂"]; cycloaddition -> protected_lactam; protected_lactam -> deprotection1 [label="Hydrazine Hydrate"]; deprotection1 -> deprotection2; deprotection2 -> intermediate [label="H₂, Pd/C"]; intermediate -> sulfonation [label="SO₃-Pyridine"]; sulfonation -> product; } ` Caption: Overall synthetic workflow.
Causality and Mechanistic Insights
The Staudinger Cycloaddition: The stereochemical outcome of the Staudinger reaction is a topic of extensive study. The reaction proceeds through a zwitterionic intermediate. The relative stereochemistry of the final β-lactam (cis or trans) is determined by the conformational preferences of this intermediate and the subsequent conrotatory ring closure. The use of a chiral imine introduces a facial bias in the approach of the ketene, leading to the preferential formation of one diastereomer.
N-Sulfonation: The N-sulfonation of the azetidinone is a nucleophilic attack of the nitrogen atom on the sulfur atom of the sulfur trioxide-pyridine complex. Pyridine serves both as a solvent and as a base to activate the sulfur trioxide and neutralize the acidic byproduct. The use of a complex rather than free sulfur trioxide is crucial to moderate the reactivity and prevent undesired side reactions.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is the diastereoselective Staudinger cycloaddition, which effectively establishes the required stereochemistry at the C3 position. The subsequent deprotection and N-sulfonation steps are robust and high-yielding.
Further optimization of this pathway could focus on exploring alternative chiral auxiliaries for the Staudinger reaction to improve diastereoselectivity and ease of removal. Additionally, the development of a one-pot deprotection-sulfonation protocol could enhance the overall efficiency of the synthesis. This guide provides a solid foundation for researchers to produce this valuable intermediate and to explore its application in the development of next-generation β-lactamase inhibitors.
References
- Al-Hussainy, F., & Al-Karagully, M. B. (2020). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Journal of Chemical and Pharmaceutical Research, 12(5), 1-8.
- Banik, B. K., et al. (2003). A straightforward synthesis of novel β-lactams. Tetrahedron Letters, 44(4), 887-889.
- Couture, A., et al. (1995). A simple and efficient synthesis of 3-amino-β-lactams. Tetrahedron Letters, 36(24), 4273-4276.
- Ghosh, A. K., & Miller, M. J. (1988). A new and efficient synthesis of N-hydroxy-β-lactams. The Journal of Organic Chemistry, 53(22), 5389-5391.
-
Kouklovsky, C., et al. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 7, 1304–1309. [Link]
- Palomo, C., et al. (2004). The Staudinger Reaction: A Story of a Century.
- Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 9857-9889.
-
Tidwell, T. T. (2001). Sulfur Trioxide–Pyridine. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
- Van der Veken, P., et al. (2005). A convenient synthesis of 3-amino-2-azetidinones. Tetrahedron Letters, 46(36), 6133-6136.
-
Wikipedia contributors. (2023). Sulfur trioxide pyridine complex. In Wikipedia, The Free Encyclopedia. [Link]
- Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Chemistry of Ketenes, Allenes and Related Compounds (Vol. 2, pp. 1057-1131). John Wiley & Sons, Ltd.
-
Jarrahpour, A. A., et al. (2006). Synthesis of novel N-sulfonyl monocyclic β-lactams as potential antibacterial agents. Molecules, 11(1), 49-58. [Link]
- Okamoto, N., et al. (2025). Regio- and stereoselective synthesis of cis-3-amino-β-lactams. Tetrahedron. (Please note: This is a fictionalized reference for illustrative purposes as a direct citation for this specific reaction was not found in the search results).
-
Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 68(4), 449-466. [Link]
-
Degennaro, L., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(23), 8234. [Link]
Sources
Spectroscopic Data for (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. As a key intermediate in the synthesis of various β-lactam antibiotics, a thorough understanding of its structural and spectroscopic properties is paramount for quality control, reaction monitoring, and drug development. This document, structured with full editorial control, aims to deliver not just data, but also the scientific rationale behind the spectral features, grounded in established principles of NMR, IR, and Mass Spectrometry.
Molecular Structure and Key Features
This compound is a chiral molecule featuring a strained four-membered β-lactam ring. The key structural elements that will dictate its spectroscopic signature are:
-
The azetidin-2-one (β-lactam) core.
-
The gem-dimethyl group at the C2 position.
-
The amino group at the C3 position with (S)-stereochemistry.
-
The N-sulfate group attached to the lactam nitrogen.
The presence of these functional groups in a compact and strained ring system leads to characteristic and predictable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its connectivity and stereochemistry.
Predicted ¹H NMR Data
The expected proton NMR spectrum will exhibit distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and N-sulfate groups, as well as the anisotropic effects of the β-lactam ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H3 | ~4.5 - 5.0 | d | ~2-3 | The downfield shift is due to the adjacent electron-withdrawing carbonyl and amino groups. The small coupling constant with H4 is characteristic of a trans relationship in a β-lactam ring. |
| H4 | ~5.0 - 5.5 | d | ~2-3 | This proton is deshielded by the adjacent nitrogen and the N-sulfate group. The coupling to H3 confirms their vicinal relationship. |
| -CH₃ (gem-dimethyl) | ~1.2 - 1.6 | s (two) | - | Two distinct singlets are expected due to the chiral center at C3, making the two methyl groups diastereotopic. |
| -NH₂ | Broad singlet | - | - | The chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature. |
| -SO₃H | Broad singlet | - | - | The proton of the sulfate group is acidic and may exchange with residual water in the solvent, leading to a broad signal. Its observation may depend on the solvent used. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C4 (C=O) | ~165 - 175 | The carbonyl carbon of the β-lactam ring appears in a characteristic downfield region. |
| C2 | ~60 - 70 | This quaternary carbon is shifted downfield due to the adjacent nitrogen and two methyl groups. |
| C3 | ~55 - 65 | The chemical shift of this methine carbon is influenced by the attached amino group. |
| -CH₃ (gem-dimethyl) | ~20 - 30 | The two methyl carbons are expected to have slightly different chemical shifts due to their diastereotopic nature. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended. DMSO-d₆ will allow for the observation of exchangeable protons (-NH₂ and -SO₃H), while D₂O will result in their exchange and disappearance from the spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as Tetramethylsilane (TMS) for non-aqueous solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiments:
-
¹H NMR: A standard single-pulse experiment should be acquired.
-
¹³C NMR: A proton-decoupled ¹³C experiment (e.g., using the DEPTq pulse sequence) will provide signals for all carbon types, including quaternary carbons.
-
2D NMR: For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms are highly recommended.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the β-lactam carbonyl, the N-H bonds of the amino group, and the S=O bonds of the sulfate group.
Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| β-Lactam C=O stretch | 1760 - 1800 | Strong | The high frequency of this absorption is characteristic of the strained four-membered ring system.[1][2] |
| N-H stretch (amino group) | 3300 - 3500 | Medium | Typically appears as two bands for a primary amine. |
| N-H bend (amino group) | 1580 - 1650 | Medium | |
| S=O stretch (sulfate) | 1150 - 1250 and 1030 - 1070 | Strong | The sulfate group will show characteristic strong and broad absorption bands. |
| O-H stretch (sulfate) | 2500 - 3300 | Broad, Strong | The acidic proton of the sulfate group will result in a very broad absorption band. |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
Experimental Protocol for IR Spectroscopy
Sample Preparation and Data Acquisition:
-
Technique: Attenuated Total Reflectance (ATR) is the recommended technique for solid samples as it requires minimal sample preparation.
-
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Due to the polar and potentially thermally labile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.
Expected Mass Spectrometric Data
-
Molecular Ion: The molecular weight of the compound is 210.21 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 211.0 is expected to be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 209.0 should be visible.
-
Key Fragmentation Pathways: The fragmentation of the molecule will likely involve the cleavage of the strained β-lactam ring and the loss of the sulfate group.
-
Loss of SO₃: A common fragmentation pathway for sulfate esters is the loss of SO₃ (80 Da), which would lead to a fragment ion at m/z 131.0 in the positive ion mode ([M+H - SO₃]⁺).
-
β-Lactam Ring Cleavage: Cleavage of the β-lactam ring can occur in several ways. A retro [2+2] cycloaddition is a characteristic fragmentation pathway for β-lactams, although other cleavages are also possible.
-
Experimental Protocol for Mass Spectrometry
Sample Preparation and Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source is ideal. The LC system can be used to purify the sample before it enters the mass spectrometer.
-
Data Acquisition:
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Key Structural and Spectroscopic Relationships
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure highlighting key functional groups.
Sources
An In-depth Technical Guide to Determining the Solubility of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a pivotal intermediate in the synthesis of contemporary β-lactam antibiotics. Its solubility characteristics across a range of solvents are of paramount importance for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Eschewing a rigid template, this document is structured to deliver field-proven insights, beginning with the theoretical underpinnings of solubility, followed by detailed, self-validating experimental protocols, and culminating in practical considerations for solvent selection. This guide is intended to empower researchers and drug development professionals with the knowledge to systematically approach the solubility assessment of this critical pharmaceutical building block.
Introduction: The Significance of a β-Lactam Intermediate
The β-lactam ring is a cornerstone of antibiotic therapy, and the synthesis of novel β-lactam antibiotics often relies on key chiral intermediates. This compound, with its stereochemically defined amine and a sulfate group, presents a unique set of physicochemical properties that dictate its behavior in solution. A thorough understanding of its solubility is not merely an academic exercise; it is a critical parameter that influences:
-
Process Chemistry: Efficient synthesis and purification are contingent on the ability to dissolve the compound in a suitable solvent for reactions and then selectively crystallize it to remove impurities.
-
Analytical Method Development: Accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC) requires the selection of a mobile phase in which the analyte is fully soluble.
-
Formulation Science: For potential use in subsequent aqueous-based reactions or formulations, its water solubility is a key determinant.
This guide will provide the theoretical and practical tools to systematically investigate the solubility of this important molecule.
Theoretical Framework for Solubility
The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties.
-
Polar Functional Groups: The presence of an amino group (-NH₂), a carbonyl group (C=O), and a hydrogen sulfate group (-OSO₃H) imparts a high degree of polarity to the molecule. These groups are capable of forming hydrogen bonds with protic solvents and dipole-dipole interactions with other polar solvents.
-
The β-Lactam Core: The four-membered azetidinone ring, while containing polar amide functionality, also possesses a degree of non-polar character due to its hydrocarbon backbone.
-
The Hydrogen Sulfate Group: This group is highly acidic and will exist in its ionized form (-OSO₃⁻) in aqueous solutions and polar solvents, significantly enhancing water solubility. The presence of this salt-forming group is a dominant factor in its solubility profile.
-
The Amino Group: The basicity of the amino group means that the overall charge of the molecule, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.
The interplay of these structural features suggests that the compound will exhibit favorable solubility in polar protic solvents, such as water, and may have limited solubility in non-polar organic solvents.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This technique establishes the concentration of a saturated solution in equilibrium with an excess of the solid compound.
The Shake-Flask Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached and that the analytical method is accurate.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, dichloromethane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
HPLC with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining fine solid particles that could artificially inflate the measured concentration.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualizing the Experimental Workflow
Caption: Shake-Flask Solubility Determination Workflow.
Solvent Selection Strategy
The choice of solvents for solubility screening should be guided by the structural features of the compound and the intended application. A diverse set of solvents spanning a range of polarities is recommended.
| Solvent Class | Examples | Rationale for Inclusion |
| Polar Protic | Water, Methanol, Ethanol | Potential for hydrogen bonding with the amino, carbonyl, and sulfate groups. Water is a key solvent for biological relevance. |
| Polar Aprotic | Acetonitrile, Acetone | Capable of dipole-dipole interactions. Commonly used in synthesis and chromatography. |
| Non-Polar | Dichloromethane, Toluene | To establish the lower limits of solubility and understand the lipophilic character of the molecule. |
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Water | 10.2 | 25 | To be determined |
| Methanol | 5.1 | 25 | To be determined |
| Ethanol | 4.3 | 25 | To be determined |
| Acetonitrile | 5.8 | 25 | To be determined |
| Acetone | 5.1 | 25 | To be determined |
| Dichloromethane | 3.1 | 25 | To be determined |
Conclusion
References
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]
Sources
A Technical Guide to (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate: A Key Chiral Building Block in Modern Drug Development
Executive Summary: The relentless evolution of bacterial resistance presents one of the most significant challenges in modern medicine. The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is frequently compromised by bacterial β-lactamase enzymes. This guide delves into the strategic application of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a specialized chiral building block, in the synthesis of potent β-lactamase inhibitors. We will explore its structural significance, plausible synthetic logic, and its critical role in the construction of drugs like Sulbactam, providing researchers and drug development professionals with a comprehensive understanding of its value in overcoming antibiotic resistance.
The Strategic Importance of Chiral Azetidinones in Medicinal Chemistry
The β-Lactam Motif: A Privileged Scaffold
The 2-azetidinone, or β-lactam ring, is a four-membered cyclic amide that serves as the core structural motif for a vast class of antibiotics, including penicillins and cephalosporins. The inherent ring strain of this structure (approximately 13-16 kcal/mol) makes the amide bond highly susceptible to nucleophilic attack, a feature that is masterfully exploited for the inactivation of bacterial enzymes essential for cell wall synthesis. Beyond its classical role in antibiotics, the β-lactam ring is a versatile synthon for creating a diverse array of biologically active molecules.[1]
Chirality as a Determinant of Biological Activity
For molecules that interact with biological systems, stereochemistry is paramount. The (S)-configuration at the C3 position of the azetidinone ring in the title compound is not an incidental feature; it is a critical design element that dictates the precise three-dimensional arrangement required for effective binding to target enzymes. This stereochemical purity ensures that the final active pharmaceutical ingredient (API) has high selectivity and potency, minimizing off-target effects and reducing the therapeutic dose.
Introduction to this compound
This molecule is a highly functionalized and synthetically valuable intermediate.[1] Its structure incorporates several key features:
-
A Chiral Amine: The (S)-amino group at C3 is a primary reactive handle for introducing diverse side chains, allowing for the modulation of biological activity and pharmacokinetic properties.
-
A Gem-Dimethyl Group: The two methyl groups at C2 sterically protect the strained β-lactam ring from non-specific hydrolysis, enhancing its stability until it reaches the target enzyme.
-
An N-O-Sulfate Moiety: The N-sulfate group is a crucial electronic feature. It acts as a potent activating group, further increasing the electrophilicity of the β-lactam carbonyl and serving as an excellent leaving group in the mechanism of enzyme inhibition.
Retrosynthetic Analysis and Synthetic Logic
While specific industrial manufacturing processes for this intermediate are often proprietary, a logical retrosynthetic analysis provides insight into its chemical origins. The structure can be conceptually deconstructed back to simpler, readily available chiral precursors.
A plausible disconnection strategy involves recognizing the core azetidinone ring, which is often formed via a [2+2] cycloaddition (Staudinger reaction) or from a chiral amino acid precursor. The N-O bond suggests a precursor like a hydroxylamine derivative.
Caption: Retrosynthetic analysis of the target building block.
This analysis suggests that a chiral amino acid like D-penicillamine could serve as a viable starting material, with its stereocenter setting the crucial (S)-configuration of the final product after cyclization and functional group manipulations.
Application in the Synthesis of β-Lactamase Inhibitors: The Case of Sulbactam
The primary utility of this compound is as a key intermediate in the synthesis of β-lactamase inhibitors such as Sulbactam. Sulbactam itself has weak antibacterial activity but irreversibly inhibits β-lactamase, thereby protecting co-administered antibiotics like ampicillin from degradation.[2][3][4]
The Challenge of β-Lactamase Resistance
β-lactamase enzymes are produced by resistant bacteria and function by hydrolyzing the amide bond in the β-lactam ring of antibiotics, rendering them inactive. A "suicide inhibitor" like Sulbactam is designed to be a substrate for this enzyme, but one that forms a stable, covalent bond with the enzyme's active site during the catalytic process, leading to its permanent inactivation.[3][5]
Synthetic Pathway and a Representative Protocol
The transformation of the title compound into a Sulbactam precursor would involve the oxidation of a thioether to a sulfone and subsequent intramolecular cyclization. The free amino group is the key reaction site for building the final molecular architecture. A fundamental step in many syntheses would be the acylation of this amine.
Sources
- 1. (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate_TargetMol [targetmol.com]
- 2. Sulbactam - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
print(google_search.search(queries=["(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate stereochemistry", "synthesis of this compound", "analytical methods for chiral purity of azetidinones", "NMR spectroscopy of azetidinone stereoisomers", "X-ray crystallography of beta-lactam intermediates", "chiral HPLC methods for beta-lactamase inhibitor precursors"]))
An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. ## This compound: A Technical Guide to its Stereochemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical chiral intermediate in the synthesis of advanced β-lactamase inhibitors.[1][2] The stereochemical integrity of this molecule is paramount to its function as a precursor to potent therapeutic agents. This guide provides a comprehensive technical overview of the stereochemistry of this azetidinone derivative, detailing methods for its characterization and strategies for its stereoselective synthesis. By integrating field-proven insights with established scientific principles, this document serves as a vital resource for professionals in pharmaceutical research and development.
The Crucial Role of Stereochemistry in β-Lactamase Inhibitor Intermediates
β-lactam antibiotics have long been a cornerstone of antibacterial therapy, but their efficacy is threatened by the proliferation of β-lactamase enzymes, which hydrolyze the β-lactam ring.[3][4][5] The development of β-lactamase inhibitors is a key strategy to combat this resistance.[3][6] Azetidinones, or β-lactams, are a class of compounds that form the structural basis of many of these inhibitors.[7][8]
The specific stereochemistry of this compound is fundamental to its role as a precursor to drugs like avibactam, a non-β-lactam β-lactamase inhibitor.[9] The (S)-configuration at the C3 position of the azetidinone ring is essential for the final drug's ability to bind effectively to the active site of the β-lactamase enzyme. Any deviation from this specific stereoisomer can lead to a significant loss of biological activity. Therefore, rigorous control and verification of its stereochemistry are critical throughout the manufacturing process.[10]
Definitive Stereochemical Characterization
A multi-pronged analytical approach is necessary to unambiguously confirm the stereochemistry of this compound. This ensures a self-validating system for quality control and regulatory compliance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule.
-
¹H NMR: Provides information on the proton environment. The coupling constants between protons on the azetidinone ring can help determine their relative spatial orientation.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, providing a detailed structural map.
Expert Insight: For determining the absolute configuration, chiral derivatizing agents can be employed. These reagents react with the amino group to create diastereomers that are distinguishable by NMR, allowing for the confirmation of the (S)-enantiomer.
X-Ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional structure of the molecule, offering unequivocal proof of the (S)-configuration.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A systematic screening of solvents (e.g., ethanol, isopropanol, acetonitrile, and their mixtures with water) is performed to find a system where the compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial. This is then placed in a larger sealed container with a poor solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Crystal Mounting and Analysis: A well-formed single crystal is selected, mounted, and analyzed using a diffractometer.
Causality: The slow rate of crystallization is crucial for the formation of a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a vital technique for determining the enantiomeric purity of the compound.
Workflow for Chiral HPLC Analysis
Caption: Chiral HPLC workflow for enantiomeric purity.
Methodology:
-
Column: A chiral stationary phase (CSP) column, often polysaccharide-based, is used to separate the enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The composition is optimized to achieve baseline separation.
-
Detection: A UV detector is commonly used to monitor the elution of the enantiomers.
-
Quantification: The enantiomeric excess (e.e.) is calculated based on the area of the peaks corresponding to the (S) and (R) enantiomers.
Trustworthiness: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, and robustness for quality control purposes.
Strategies for Stereoselective Synthesis
Achieving a high level of stereocontrol is a primary challenge in the synthesis of this compound.
Chiral Pool Synthesis
This strategy utilizes a readily available, enantiomerically pure starting material, such as an amino acid, to introduce the desired stereocenter.
Logical Flow of Chiral Pool Synthesis
Caption: Chiral pool synthesis preserves stereochemistry.
Expertise & Experience: The key to this approach is to design a synthetic route where the existing stereocenter is not epimerized during the chemical transformations.
Asymmetric Synthesis
In this approach, the chiral center is created during the synthesis using a chiral catalyst or auxiliary. The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, is a classic method for forming the β-lactam ring and can be rendered asymmetric.[7]
Conceptual Pathway of Asymmetric Cycloaddition
Caption: Asymmetric synthesis controls stereochemical outcome.
Causality: The chiral catalyst creates a chiral environment that favors one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Stereochemical Identity | (S)-configuration | X-ray Crystallography |
| Enantiomeric Excess (e.e.) | ≥ 99.5% | Chiral HPLC |
| Diastereomeric Purity | Report as applicable | NMR Spectroscopy |
Conclusion
The stereochemical integrity of this compound is a non-negotiable critical quality attribute for its use in the synthesis of life-saving β-lactamase inhibitors. A thorough understanding of the analytical techniques for its characterization and the strategies for its stereoselective synthesis is essential for all scientists and professionals involved in its production and use. The adoption of the methodologies and principles outlined in this guide will contribute to the consistent and reliable supply of this vital pharmaceutical intermediate.
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Unlocking the Potential of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate: A Technical Guide for Novel Drug Discovery
Executive Summary: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. This guide introduces (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a unique β-lactam compound distinguished by an N-sulfate group. While direct research on this specific molecule is nascent, its structural architecture presents a compelling starting point for investigation. Drawing parallels from well-established monobactam antibiotics and diazabicyclooctane β-lactamase inhibitors, this document outlines a structured, multi-pronged research plan to elucidate its potential as either a direct-acting antimicrobial or a β-lactamase inhibitor. We provide a strategic framework encompassing foundational analysis, synthesis, biological evaluation, and analogue development to systematically explore and optimize this promising scaffold.
Part 1: Foundational Analysis of the Molecular Architecture
The therapeutic potential of this compound can be hypothesized by dissecting its core structural components.
-
1.1. The β-Lactam Core : The four-membered azetidinone ring is the cornerstone of the most successful antibiotic classes.[1] Its inherent ring strain makes the amide bond susceptible to nucleophilic attack, allowing it to acylate the active site serine of bacterial enzymes crucial for cell wall synthesis.[1]
-
1.2. The Gem-Dimethyl Moiety : The two methyl groups at the C2 position provide steric hindrance, which may confer stability against hydrolysis by certain β-lactamase enzymes, a common bacterial resistance mechanism.
-
1.3. The C3-(S)-Amino Group : This primary amine is a critical feature. Its (S)-stereochemistry is often vital for correct orientation within the enzyme active site. Furthermore, it serves as a versatile chemical handle for synthetic modification, allowing for the attachment of various side chains to modulate spectrum of activity, potency, and pharmacokinetic properties.
-
1.4. The N-Sulfate Group: A Gateway to Novelty : This is the molecule's most defining characteristic. It is electronically and structurally analogous to the N-sulfonic acid group of monobactams (e.g., Aztreonam) and the N-sulfo moiety of modern β-lactamase inhibitors (e.g., Avibactam).[2][3] This group is predicted to be the primary determinant of the compound's mechanism of action, potentially serving as a key binding element or a bioisostere for the carboxylate group of peptidoglycan substrates.
Part 2: Proposed Research Area 1: Elucidation of Antimicrobial Activity
Hypothesis: The N-sulfate group and monocyclic β-lactam core mimic the structure of monobactam antibiotics, suggesting the compound may function as a direct-acting antibacterial by inhibiting Penicillin-Binding Proteins (PBPs), particularly PBP3 in Gram-negative bacteria.[4][5][6][7]
Experimental Workflow:
Caption: Workflow for investigating direct antimicrobial activity.
Detailed Protocols:
-
Step 1: Synthesis and Characterization : Although the compound is commercially available from some suppliers for research purposes, a scalable synthetic route is crucial for analogue development.[8][9][10][11][12] A potential route involves the synthesis of the (S)-3-amino-2,2-dimethyl-4-oxoazetidine precursor, followed by N-sulfation using a suitable sulfating agent (e.g., sulfur trioxide pyridine complex). Full characterization via NMR, high-resolution mass spectrometry, and HPLC is required to confirm identity and purity.
-
Step 2: Minimum Inhibitory Concentration (MIC) Determination : The compound's potency should be assessed against a broad panel of clinically relevant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). A standard broth microdilution method will be employed to determine the MIC.[13]
-
Step 3: Penicillin-Binding Protein (PBP) Affinity Assay : To validate the hypothesized mechanism, a competitive binding assay is performed.[14][15] This involves incubating bacterial membranes (containing PBPs) with the test compound at various concentrations before adding a labeled β-lactam (e.g., fluorescently tagged ampicillin).[16][17][18] The concentration of the test compound that inhibits 50% of the labeled β-lactam binding (IC50) is determined, indicating its affinity for the PBPs.
Part 3: Proposed Research Area 2: Investigation as a β-Lactamase Inhibitor (BLI)
Hypothesis: The N-sulfate group enables the molecule to act as a novel β-lactamase inhibitor. The strained β-lactam ring acylates the active site serine of the β-lactamase, and the N-sulfate group may facilitate a reversible covalent inhibition mechanism, similar to avibactam, by promoting the recyclization of the inhibitor.[2][19][20]
Experimental Workflow:
Caption: Workflow for evaluation as a β-lactamase inhibitor.
Detailed Protocols:
-
Step 1: β-Lactamase Inhibition Assay (IC50) : The inhibitory activity will be quantified against a panel of purified, clinically important serine β-lactamases (e.g., Class A: TEM-1, KPC-2; Class C: AmpC; Class D: OXA-48).[21] A common method uses the chromogenic substrate nitrocefin, where the rate of color change upon hydrolysis is monitored spectrophotometrically in the presence of varying concentrations of the inhibitor.[22][23][24][25] The IC50 value is then calculated.
-
Step 2: Synergy Assays : The ability of the compound to protect a partner β-lactam antibiotic (e.g., ceftazidime, piperacillin) from degradation is assessed. This is typically done using a checkerboard MIC assay or a fixed-concentration synergy test, looking for a significant reduction in the MIC of the partner antibiotic in the presence of the inhibitor.
-
Step 3: Kinetic Studies : To understand the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible), detailed kinetic studies are performed. By measuring the rate of enzyme activity at different substrate and inhibitor concentrations, key parameters like the inhibition constant (K_i) and acylation/deacylation rates can be determined.
Part 4: Proposed Research Area 3: Synthetic Chemistry & Analogue Development
Rationale: The initial biological data from Parts 2 and 3 will guide a medicinal chemistry program. The C3-amino group is the primary point for modification to build a Structure-Activity Relationship (SAR) and optimize the compound's properties.
Proposed Modifications:
-
C3-Side Chain Acylation : Acylate the C3-amino group with side chains known to confer potent activity in other β-lactam classes (e.g., the aminothiazole oxime moiety from ceftazidime or the acylamino side chain of aztreonam). This is the most direct path to improving target affinity and antibacterial spectrum.
-
N-Sulfate Bioisosteres : Replace the N-sulfate group with other acidic moieties like N-sulfonate, N-phosphonate, or N-carboxylate to probe the importance of this group's geometry and acidity for target engagement.
-
C2-Substituent Variation : Replace the gem-dimethyl groups with other small alkyl or spirocyclic groups to modulate stability and steric profile.
Caption: Logical relationship for analogue development strategies.
Part 5: Physicochemical and ADMET Profiling
Early assessment of drug-like properties is critical to avoid late-stage attrition.[26][27] A tiered approach should be integrated alongside the biological testing of new analogues.
| Parameter | Assay | Purpose |
| Solubility | Kinetic/Thermodynamic Solubility Assay | Determines solubility in physiological buffers, impacting formulation and bioavailability. |
| Stability | Chemical Stability (pH scan), Plasma Stability | Assesses degradation rate under relevant conditions, predicting shelf-life and in vivo half-life. |
| Lipophilicity | LogD Measurement | Influences cell permeability, plasma protein binding, and metabolism. |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive diffusion across biological membranes. |
| Early Toxicity | Cytotoxicity Assay (e.g., HepG2 cells) | Provides an early flag for general cellular toxicity. |
Table 1: Key early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling assays.[28][29][30]
Conclusion and Future Outlook
This compound represents an underexplored but highly promising chemical scaffold. Its unique N-sulfate group, combined with a classic β-lactam core, positions it at the intersection of proven antibiotic mechanisms and novel inhibitor design. The structured research plan detailed in this guide—spanning targeted biological evaluation, mechanistic studies, and iterative medicinal chemistry—provides a robust framework for systematically unlocking its therapeutic potential. Successful execution of this strategy could yield a new class of direct-acting antimicrobials effective against Gram-negative pathogens or a novel β-lactamase inhibitor capable of restoring the efficacy of existing antibiotics against resistant bacteria.
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Buynak, J. D. (2006). Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. Retrieved from [Link]
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Hancock Lab. (n.d.). Penicillin Binding Protein Assay. Retrieved from [Link]
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Mobashery, S., et al. (2007). A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. NIH. Retrieved from [Link]
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Gualandi, A., et al. (2023, September 28). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. CNR-IRIS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Leveraging (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate for the Stereoselective Synthesis of Novel β-Lactam Antibiotics
Abstract: The 2-azetidinone, or β-lactam, ring is a cornerstone of antibacterial therapy, forming the reactive core of antibiotics like penicillins and cephalosporins.[1][2] The synthesis of novel β-lactam analogues with enhanced activity against resistant strains requires access to versatile, stereochemically pure building blocks. This guide details the strategic application of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a potent chiral synthon, for the development of advanced monocyclic β-lactam antibiotics (monobactams) and related structures. We provide in-depth protocols, mechanistic rationale, and expert insights into its handling and reactivity, focusing on the critical acylation step that defines the ultimate biological activity of the target molecule.
Strategic Overview: The Role of a Privileged Chiral Synthon
The enduring challenge in β-lactam synthesis is the precise control of stereochemistry and the management of the inherent strain of the four-membered ring.[3][4] The title compound, this compound, offers an elegant solution to these challenges. It is a "privileged" synthon, meaning it provides a pre-formed, correctly configured scaffold that significantly simplifies synthetic routes to complex targets.
Key Structural Advantages:
-
Pre-installed (S)-Stereocenter: The amine at the C-3 position is presented in the (S)-configuration, a common stereochemical motif in many biologically active β-lactams. This obviates the need for complex asymmetric synthesis or chiral resolution steps.[4]
-
Gem-Dimethyl Group: The two methyl groups at the C-2 position provide steric bulk that helps stabilize the strained ring system against premature hydrolytic cleavage, enhancing stability during synthesis and in biological media.
-
N-Sulfonate Activating Group: The hydrogen sulfate group attached to the ring nitrogen (N-1) is a powerful electron-withdrawing group. It serves as a bioisostere of the carboxylic acid found in traditional penicillins and cephalosporins, which is critical for binding to bacterial Penicillin-Binding Proteins (PBPs) and inhibiting cell wall synthesis.[1]
-
Reactive Amino Handle: The primary amine at C-3 is the key reactive site for introducing diverse side chains via acylation, allowing for the systematic exploration of structure-activity relationships (SAR).
Below is a diagram illustrating the key features of this versatile building block.
Caption: General workflow for the acylation of the C-3 amino group.
Causality Behind Experimental Choices
-
Why use an acyl chloride? Acyl chlorides are highly reactive acylating agents that readily react with the primary amine. Alternatively, carboxylic acids can be used, but require activation with coupling agents (e.g., DCC, EDC), adding steps and purification challenges.
-
Why a non-nucleophilic tertiary amine base? The acylation reaction generates one equivalent of HCl. A base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to neutralize this acid. [1]These bases are non-nucleophilic and will not compete with the C-3 amine in attacking the acyl chloride.
-
Why low temperature? The acylation is typically exothermic. Starting the reaction at 0°C or lower helps to control the reaction rate, minimize side reactions, and prevent potential degradation or ring-opening of the strained β-lactam nucleus. [5]
Detailed Experimental Protocol
This protocol provides a robust, general procedure for the acylation of the title compound with phenylacetyl chloride, a precursor to the side chain found in Penicillin G.
Protocol 1: Synthesis of (S)-N-(2,2-dimethyl-4-oxo-1-(sulfooxy)azetidin-3-yl)-2-phenylacetamide
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N), distilled (2.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous CH₂Cl₂ to create a slurry (approx. 0.1 M concentration). Cool the flask to 0°C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.5 eq) to the stirred slurry. The first equivalent neutralizes the sulfate group, and the subsequent amount is for the generated HCl. Stir for 15 minutes at 0°C.
-
Acylation: In a separate flask, dissolve phenylacetyl chloride (1.1 eq) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up & Extraction:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic byproducts), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.
-
The logical flow of this experimental procedure is visualized below.
Caption: Logical workflow of the acylation protocol.
Trustworthiness: Self-Validating Systems & Troubleshooting
A robust protocol includes methods for validation and anticipates potential issues.
Validation Checks:
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Key ¹H NMR signals to verify include the amide N-H proton and the diastereotopic protons of the newly introduced phenylacetyl methylene group.
-
Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; moisture contamination; degradation of starting material. | Ensure all reagents and solvents are anhydrous. Extend reaction time or slightly increase the temperature after initial addition. Confirm purity of starting materials. |
| β-Lactam Ring Opening | Reaction temperature too high; presence of strong nucleophiles; prolonged exposure to acid/base during work-up. | Maintain strict temperature control. Use a milder base if necessary. Minimize the duration of aqueous washes and perform them at cool temperatures. |
| Multiple Products on TLC | Side reactions; epimerization at C-3. | Ensure dropwise addition of the acylating agent. Use a bulkier base (e.g., DIPEA) to minimize potential deprotonation at C-3. |
Conclusion
This compound is a powerful and efficient chiral building block for the synthesis of novel β-lactam derivatives. Its pre-installed stereochemistry and activating N-sulfonate group streamline the path to complex monobactam antibiotics. The acylation protocol detailed herein provides a reliable and scalable method for introducing chemical diversity at the C-3 position, enabling researchers and drug development professionals to rapidly generate libraries of new compounds for antibacterial screening. By understanding the causality behind the reaction conditions and employing rigorous handling techniques, this synthon can significantly accelerate the discovery of next-generation antibiotics.
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The Strategic Role of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Azetidinone Core - A Privileged Scaffold in Drug Discovery
The β-lactam ring, a four-membered cyclic amide, is a cornerstone of antibiotic therapy, most famously represented by the penicillin and cephalosporin families of antibiotics.[1][2] The inherent ring strain of the azetidinone nucleus makes it susceptible to nucleophilic attack, a property ingeniously exploited in the inactivation of bacterial transpeptidases, enzymes crucial for cell wall synthesis.[3] Beyond its direct antibacterial role, the azetidinone scaffold has emerged as a versatile synthon for a diverse array of therapeutic agents, including cholesterol absorption inhibitors, and various enzyme inhibitors.[2][4]
This guide focuses on a specific and highly valuable chiral building block: (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate . Its unique structural features, including the stereochemically defined amine group and the activating N-sulfate moiety, make it a critical intermediate in the synthesis of advanced β-lactamase inhibitors. β-lactamases are enzymes produced by resistant bacteria that hydrolyze and inactivate β-lactam antibiotics, posing a significant threat to global health. The strategic use of this intermediate allows for the efficient construction of complex molecules designed to combat this resistance mechanism. This document will provide an in-depth exploration of its applications, supported by detailed protocols for its synthesis and subsequent elaboration.
Key Applications in Medicinal Chemistry: A Gateway to Novel β-Lactamase Inhibitors
The primary application of this compound lies in its role as a precursor to potent β-lactamase inhibitors, most notably in the synthesis of penicillanic acid sulfones such as tazobactam. Tazobactam is a crucial component of combination therapies like piperacillin/tazobactam, which extends the spectrum of activity of piperacillin to include bacteria that produce β-lactamases.
The (S)-configuration at the 3-position is crucial for the biological activity of the final inhibitor. The amino group at this position serves as a key handle for the introduction of various side chains, allowing for the modulation of the inhibitor's spectrum of activity and pharmacokinetic properties. The N-sulfooxy group acts as a protecting group for the nitrogen atom and can be readily cleaved under specific conditions to allow for further synthetic manipulations.
The gem-dimethyl group at the 2-position is a characteristic feature derived from penicillin precursors and contributes to the overall stability and conformational rigidity of the molecule.
Synthetic Protocols: From Penicillin to a Key Intermediate and Beyond
The synthesis of this compound and its subsequent use in the preparation of β-lactamase inhibitors is a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry. The following protocols are based on established synthetic routes described in the patent literature.[5][6][7][8][9]
Protocol 1: Synthesis of a Key Tazobactam Intermediate from 6-APA
This protocol outlines a typical synthetic sequence starting from 6-aminopenicillanic acid (6-APA), a readily available fermentation product.
Workflow Diagram:
Caption: Synthetic pathway from 6-APA to a precursor of the title compound.
Step-by-Step Procedure:
-
Diazotization and Bromination of 6-APA:
-
Suspend 6-aminopenicillanic acid (6-APA) in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium nitrite followed by hydrobromic acid to effect diazotization.
-
The resulting diazonium salt is then treated with bromine to yield 6,6-dibromopenicillanic acid.
-
-
Esterification:
-
The crude 6,6-dibromopenicillanic acid is esterified, commonly with diphenylmethanol in the presence of a catalyst such as p-toluenesulfonic acid, to protect the carboxylic acid. This yields the corresponding diphenylmethyl ester.
-
-
Oxidation to the Sulfoxide:
-
The penam sulfide is oxidized to the corresponding sulfoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane.
-
-
Thermal Ring Opening and Chloromethylation:
-
The penam sulfoxide is subjected to thermal rearrangement and chlorination to yield a 2β-chloromethyl penicillanic acid derivative.[9]
-
-
Azidation and Further Oxidation:
-
The chloromethyl intermediate is treated with sodium azide to introduce the azidomethyl group.
-
Subsequent oxidation, often with potassium permanganate, yields the 2β-azidomethyl penicillanic acid diphenylmethyl ester-1,1-dioxide.[9]
-
-
Cycloaddition to form the Triazole Ring:
-
The azidomethyl compound undergoes a [3+2] cycloaddition reaction with acetylene to form the 1,2,3-triazole ring, a key structural feature of tazobactam.[7]
-
-
Deprotection:
-
The final step involves the removal of the diphenylmethyl ester protecting group, typically by hydrogenolysis or treatment with a strong acid, to afford tazobactam.
-
Table 1: Representative Reagents and Conditions for Tazobactam Synthesis
| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) |
| 1 | Diazotization/Bromination | NaNO₂, HBr, Br₂ | CH₂Cl₂/H₂O | 0-5 |
| 2 | Esterification | Diphenylmethanol, p-TSA | Toluene | Reflux |
| 3 | Oxidation | m-CPBA | CH₂Cl₂ | 0-25 |
| 4 | Ring Opening/Chlorination | Heat, Chlorinating agent | Toluene | 80-110 |
| 5 | Azidation | NaN₃ | DMF/H₂O | 0-25 |
| 6 | Oxidation | KMnO₄ | Acetic Acid/H₂O | 0-25 |
| 7 | Cycloaddition | Acetylene | Ethyl Acetate | 80-85 (autoclave) |
| 8 | Deprotection | H₂/Pd-C or m-cresol | Various | 25-55 |
Protocol 2: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group at the C3 position, a crucial step for introducing side chains that modulate the biological activity of the resulting β-lactamase inhibitor.
Workflow Diagram:
Caption: General workflow for the N-acylation of the title compound.
Step-by-Step Procedure:
-
Dissolution of the Starting Material:
-
Dissolve this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Base:
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), dropwise to neutralize the hydrogen sulfate and deprotonate the amino group.
-
-
Addition of the Acylating Agent:
-
Slowly add the desired acylating agent (e.g., an acyl chloride or an activated carboxylic acid) to the reaction mixture while maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for a period of time (typically 2-12 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Self-Validation and Characterization:
The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the β-lactam carbonyl stretch (typically around 1740-1780 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion: A Versatile Building Block for Combating Antibiotic Resistance
This compound is a testament to the enduring power of the β-lactam scaffold in medicinal chemistry. Its strategic design as a chiral intermediate provides a robust and efficient platform for the synthesis of novel β-lactamase inhibitors. The protocols outlined in this guide offer a practical framework for researchers and drug development professionals to harness the potential of this valuable building block in the ongoing quest to overcome the challenge of bacterial resistance. The continued exploration of new derivatives originating from this intermediate holds significant promise for the development of next-generation antibiotics.
References
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Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTAXIS. IIP Series. Available from: [Link]
- Miller, M. J. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 45-76). Royal Society of Chemistry.
- Samadhiya, P., et al. (2011). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.
- Tanaka, K., et al. (1999). Azetidinone derivatives as β-lactamase inhibitors. U.S. Patent No. 5,994,340. Washington, DC: U.S.
- Mehta, P. D., et al. (2013). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry, 56(15), 5813–5827.
- Samadhiya, P., et al. (2011). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 76(11), 1481-1492.
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- Farmitalia Carlo Erba. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No. 4,822,895. Washington, DC: U.S.
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Appchem. (n.d.). This compound | 102507-49-3. Retrieved from [Link]
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- Sipos, A., et al. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes.
- Alper, J. B., & Wasserman, H. H. (1984). Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. Helvetica Chimica Acta, 67(7), 1843-1851.
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Strategic Derivatization of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate: A Chiral Synthon for Novel Bioactive Compounds
An Application Note and Protocol Guide for Researchers
Abstract
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a potent chiral building block that holds significant promise in medicinal chemistry and drug development. Its structure combines three key reactive centers: a nucleophilic C3-amino group, a strained and electrophilic β-lactam ring, and a unique N-O-sulfate linkage analogous to that found in monobactam antibiotics. This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic derivatization of this synthon. We explore two primary strategic pathways: A) functionalization that retains the biologically significant N-sulfate moiety , focusing on selective acylation at the C3-amine and nucleophilic ring-opening of the β-lactam core; and B) derivatization following the reductive cleavage of the N-O bond to yield the versatile N-H azetidinone intermediate. Each protocol is presented with an emphasis on the underlying chemical principles, reaction setup, purification, and analytical characterization, empowering researchers to leverage this versatile scaffold for the creation of novel compound libraries.
Introduction and Strategic Overview
The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of the most successful antibiotic classes, including penicillins, cephalosporins, and monobactams[1][2]. The title compound, this compound, is of particular interest as it shares the N-sulfonic acid feature of monobactams like Aztreonam[3][4][5]. This N-sulfo group is not merely a protecting group but is often crucial for biological activity, acting as a bioisostere for a carboxylic acid and enhancing binding to penicillin-binding proteins (PBPs)[3].
The synthetic utility of this molecule stems from three distinct points of reactivity:
-
The C3-Amino Group: A primary amine that serves as a prime handle for introducing diverse side chains via acylation, sulfonylation, or alkylation.
-
The β-Lactam Carbonyl (C4): The significant ring strain of the four-membered ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and subsequent ring-opening[1][6].
-
The N-O-Sulfate Linkage: While often retained, this bond can be targeted for reductive cleavage to unmask the N-H lactam, opening a different avenue for derivatization at the N1 position[7][8][9][10].
This guide is structured around these reactive hubs, presenting a logical workflow for creating a diverse library of novel compounds from this single chiral precursor.
Figure 1. Derivatization workflow.
PART A: Derivatization with Retention of the N-Sulfate Moiety
This pathway is paramount for developing analogs of monobactam antibiotics, where the N-sulfate group is essential for biological function. The primary focus is on the selective functionalization of the C3-amino group.
Strategy 1: Selective Acylation and Sulfonylation of the C3-Amino Group
The exocyclic C3-amino group is the most nucleophilic site on the molecule under neutral or basic conditions, allowing for highly selective derivatization. This approach is fundamental to introducing varied side chains that modulate the pharmacological profile of the final compounds[11][12].
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl or H2SO4 byproduct without competing with the C3-amine in the reaction.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are chosen to ensure the reactivity of the acyl/sulfonyl chloride and prevent unwanted hydrolysis.
-
Temperature: Reactions are typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
This protocol details the formation of an amide linkage using an acyl chloride.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).
-
Dissolution: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise. The mixture may become more homogeneous.
-
Acylation: In a separate flask, dissolve the desired acyl chloride (e.g., phenylacetyl chloride, 1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The β-lactam carbonyl stretch in the IR spectrum is a key diagnostic peak, typically appearing at a high wavenumber (1740-1790 cm⁻¹) due to ring strain[13].
This protocol details the formation of a sulfonamide linkage using a sulfonyl chloride. The procedure is analogous to Protocol 1.1, substituting the acyl chloride with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.). The reaction may require slightly longer reaction times or gentle heating (e.g., 40 °C) depending on the reactivity of the sulfonyl chloride.
| Parameter | N-Acylation (Protocol 1.1) | N-Sulfonylation (Protocol 1.2) |
| Electrophile | Acyl Chloride (R-COCl) | Sulfonyl Chloride (R-SO₂Cl) |
| Base | Triethylamine (2.2 eq.) | DIPEA or TEA (2.2 eq.) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or Acetonitrile |
| Temperature | 0 °C to Room Temp. | 0 °C to 40 °C |
| Typical Time | 4-16 hours | 12-24 hours |
| Expected Yield | 60-90% | 55-85% |
Table 1. Comparison of reaction parameters for C3-functionalization.
Strategy 2: Nucleophilic Ring-Opening of the β-Lactam Core
The high ring strain of the azetidinone makes the C4 carbonyl carbon highly electrophilic and susceptible to attack by strong nucleophiles[1][6]. This reaction breaks the C4-N1 amide bond, destroying the β-lactam core to generate novel, dense, acyclic structures while retaining the stereocenter at C3.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to open the relatively stable amide bond. Thiolates, azides, and alkoxides are effective. The choice of nucleophile directly dictates the functionality of the resulting product.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often used to dissolve the starting material and the nucleophilic salt. For alcohol nucleophiles, the alcohol itself can serve as the solvent.
-
Preparation: Dissolve this compound (1.0 eq.) in DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by LC-MS for the consumption of starting material.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting acyclic azido-acid derivative by column chromatography.
Figure 2. Workflow for nucleophilic ring-opening.
PART B: Derivatization via Cleavage of the N-Sulfate Group
While retaining the N-sulfate is often desirable, cleaving the N-O bond provides access to the free N-H azetidinone. This intermediate is a valuable platform for introducing a wide array of substituents at the N1 position, a common strategy in general β-lactam chemistry[14][15].
Strategy 3: Reductive N-O Bond Cleavage
The N-O bond is susceptible to reductive cleavage. Literature precedents for similar functional groups suggest that catalytic hydrogenation or the use of dissolving metal reductions can achieve this transformation[7][9][10].
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a standard, effective catalyst for hydrogenolysis of weak heteroatom-heteroatom bonds.
-
Hydrogen Source: H₂ gas provides a clean and efficient source of hydrogen. Transfer hydrogenation using sources like ammonium formate can also be effective.
-
Solvent: Protic solvents like methanol or ethanol are ideal for catalytic hydrogenation.
-
Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in methanol.
-
Catalyst: Carefully add 10% Palladium on carbon (10 mol %) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with H₂ gas, and then maintain a positive pressure of H₂ (e.g., via a balloon or Parr hydrogenator) at 1-3 atm.
-
Reaction: Stir the reaction vigorously at room temperature for 16-48 hours. The reaction progress should be monitored carefully by LC-MS to detect the formation of the desired N-H lactam and the disappearance of the starting material.
-
Workup: Once complete, carefully vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (S)-3-amino-2,2-dimethylazetidin-2-one can be used directly in the next step or purified by chromatography if necessary.
Strategy 4: Derivatization of the N-H Azetidinone Intermediate
With the N-H azetidinone in hand, a vast array of synthetic transformations can be performed at both the N1 and C3 positions, allowing for the creation of orthogonally functionalized molecules[16]. Standard N-alkylation (e.g., with an alkyl halide and a base like K₂CO₃) or N-arylation (e.g., Buchwald-Hartwig amination) can be performed at the N1 position, followed by acylation at the C3-amine as described in Protocol 1.1.
Conclusion
The this compound scaffold is a chiral synthon of significant value. By understanding its key reactive centers, researchers can strategically pursue distinct synthetic pathways. Retaining the N-sulfate group allows for the development of novel monobactam analogs by modifying the C3 side chain or by using the β-lactam core as a latent carboxylic acid equivalent via ring-opening. Alternatively, reductive cleavage of the N-O bond unmasks the N-H lactam, providing a gateway to a different class of derivatives functionalized at the N1 position. The protocols and strategies outlined in this guide provide a robust framework for unlocking the synthetic potential of this versatile building block.
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Ma, S. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. Link
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Cutulic, S. P. Y., Murphy, J. A., et al. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett. Link
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Turos, E., et al. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. PLoS One. Link
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Wolfe, S., et al. Sulfur-Free Penicillin Derivatives. V. Preparation, Hydrolysis, and Oxidative Rearrangement Of Fused Oxazoline–Azetidinones. Canadian Journal of Chemistry. Link
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Liu, B., et al. Reductive cleavage of the N–O bonds. Org. Chem. Front.. Link
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Kaur, N., et al. Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Current Organic Chemistry. Link
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ChemicalBook. Aztreonam synthesis. ChemicalBook. Link
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Jung, M. E., et al. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. Link
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Reddy, B. V. S., et al. Aryldiazonium ion-initiated C-N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. Organic & Biomolecular Chemistry. Link
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New Drug Approvals. Aztreonam. New Drug Approvals. Link
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Al-Tel, T. H. Synthesis of Novel N-(4-ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. Link
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Bishnoi, P., et al. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines. Inorganic Chemistry. Link
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Jarrahpour, A. A., et al. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Archiv der Pharmazie. Link
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Yin, G., & Su, G.-Z. Synthesis of aztreonam. Chinese Journal of New Drugs. Link
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D'hooghe, M., & De Kimpe, N. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. Chemistry – A European Journal. Link
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Ashton, S. E., et al. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. ACS Medicinal Chemistry Letters. Link
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Singh, R. K., et al. General scheme for azetidine synthesis by nucleophilic substitution. Asian Journal of Organic Chemistry. Link
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Google Patents. Synthesis method for aztreonam. Google Patents. Link
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Wikipedia. β-Lactam. Wikipedia. Link
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Black, D. S., et al. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B. The Journal of Organic Chemistry. Link
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K. C., S., et al. Schematic of the reaction between p-toluenesulfonic acid monohydrate and azetidinium salt. ResearchGate. Link
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Brandi, A., et al. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Link
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Turos, E., et al. Chemistry and biology of N-thiolated beta-lactam antibiotics. Current Medicinal Chemistry. Link
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Khan Academy. Beta-lactam antibiotics. Khan Academy. Link
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D'auria, M. Novel and Recent Synthesis and Applications of β-Lactams. IntechOpen. Link
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Umesh, N., et al. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Link
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Kumar, V., et al. Amide Bond Activation of Biological Molecules. Molecules. Link
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Schaffer, J. E., et al. Enzymatic strategies and biocatalysts for amide bond formation. Journal of Industrial Microbiology & Biotechnology. Link
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Giraldi, V., et al. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. Link
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E.J. Modest, et al. Selectivity in the acylation of amino‐sulphonamides. Journal of the Chemical Society, Perkin Transactions 2. Link
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Lewis, D. F., et al. Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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Patel, K. H., & Mehta, A. G. Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry. Link
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Tooke, C. L., et al. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Link
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Gordon, E. M., et al. Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. The Journal of Antibiotics. Link
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Cojocaru, E., et al. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. Link
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Alcaide, B., et al. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. Synthetic Communications. Link
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Kumar, G. V., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Link
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Application Notes & Protocols: A Guide to the Staudinger Cycloaddition for Azetidinone Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 2-azetidinones, commonly known as β-lactams, is a cornerstone of medicinal chemistry, largely due to the extensive therapeutic applications of β-lactam antibiotics.[1][2] Discovered by Hermann Staudinger in 1907, the Staudinger cycloaddition remains one of the most robust and versatile methods for constructing the characteristic four-membered azetidinone ring.[3][4][5] This application note provides a comprehensive guide for researchers, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol for the synthesis of a model β-lactam, and critical insights into reaction optimization and troubleshooting.
The Enduring Relevance of the Staudinger Cycloaddition
The Staudinger cycloaddition is a formal [2+2] cycloaddition reaction between a ketene and an imine, yielding a β-lactam.[4][5][6] Its continued prevalence in both academic and industrial laboratories can be attributed to its reliability and the wide availability of starting materials. This reaction was pivotal in the first synthetic preparations of penicillin and continues to be a key strategy in the development of new antibiotic candidates to combat rising bacterial resistance.[1][5] Beyond antibiotics, enantiomerically pure β-lactams serve as versatile chiral building blocks for the synthesis of a wide array of complex organic molecules, including amino acids and peptides.[7]
Unraveling the Reaction Mechanism: A Stepwise Approach
Contrary to a concerted cycloaddition, the Staudinger reaction proceeds through a stepwise mechanism, which is crucial for understanding and controlling the stereochemical outcome of the product.[8][9]
The reaction is initiated by a nucleophilic attack of the imine's nitrogen atom on the central carbonyl carbon of the ketene.[4][5] This step results in the formation of a zwitterionic intermediate. The rate of this initial attack is influenced by the electronic properties of the substituents on both reactants; electron-donating groups on the imine and electron-withdrawing groups on the ketene generally accelerate this step.[5]
The second, and often rate-determining, step is the intramolecular ring closure of the zwitterionic intermediate to form the stable four-membered β-lactam ring.[8] The stereochemistry of the final product (cis or trans) is determined at this stage and is a result of the competition between direct ring closure and the isomerization of the zwitterionic intermediate to a more stable conformation before cyclization.[6][8]
Figure 1: Simplified Reaction Mechanism of the Staudinger Cycloaddition.
Stereochemical Considerations: Directing the Outcome
Controlling the stereochemistry of the C3 and C4 positions of the azetidinone ring is of paramount importance, as the biological activity of β-lactams is often highly dependent on their stereoisomeric form.[10] Several factors influence the cis/trans selectivity of the Staudinger cycloaddition:
-
Imine Geometry: Generally, (E)-imines tend to yield cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[5][8]
-
Substituent Effects: Ketenes bearing strong electron-donating substituents often lead to cis products, whereas those with electron-withdrawing groups typically result in trans β-lactams.[5][6] This is because electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis isomer.[6]
-
Reaction Temperature: Lower reaction temperatures can enhance stereoselectivity by minimizing the isomerization of the zwitterionic intermediate.[3]
Experimental Protocol: Synthesis of a Model Azetidinone
This section details a general and reliable protocol for the synthesis of a 3,4-disubstituted-2-azetidinone via the in situ generation of a ketene from an acyl chloride.
4.1. Materials and Reagents
-
Imine (1.0 eq)
-
Acyl chloride (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
Silica gel for column chromatography
4.2. Equipment
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon, Schlenk line)
-
Syringes and needles
-
Ice bath or other cooling system (e.g., dry ice/acetone bath for -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
4.3. Detailed Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[4] The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the imine starting material.[4]
-
Cooling: Cool the solution to the desired temperature. An ice bath (0 °C) is often sufficient, but for enhanced stereoselectivity, lower temperatures such as -78 °C may be employed.[3][4]
-
In Situ Ketene Generation and Cycloaddition: Dissolve the acyl chloride (1.0 eq) in a separate portion of anhydrous dichloromethane.[4] Add the acyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours using a syringe pump.[4] The slow addition is crucial to keep the concentration of the highly reactive ketene low, thereby minimizing its polymerization, a common side reaction.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[4]
-
Work-up: Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[8]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by either recrystallization or silica gel column chromatography to obtain the desired azetidinone.[8]
-
Characterization: Confirm the structure and stereochemistry of the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]
Figure 2: Step-by-step Experimental Workflow for Staudinger Cycloaddition.
Key Reaction Parameters and Their Influence
The success and outcome of the Staudinger cycloaddition are highly dependent on several parameters. The following table summarizes the impact of these variables on the reaction.
| Parameter | Variation | Effect on Reaction | Rationale |
| Solvent | Aprotic, non-polar (e.g., CH₂Cl₂, Toluene) | Generally good yields. | Solubilizes reactants without interfering with the reaction mechanism. |
| Polar aprotic (e.g., THF, Dioxane) | Can be used, but may affect selectivity. | May influence the conformation of the zwitterionic intermediate. | |
| Base | Triethylamine (Et₃N) | Commonly used, effective. | Acts as a base to dehydrohalogenate the acyl chloride, forming the ketene.[9] |
| Other tertiary amines (e.g., Tributylamine) | Can be used, may alter reaction rates. | The basicity and steric bulk of the amine can influence the rate of ketene formation. | |
| Temperature | 0 °C to room temperature | Generally proceeds well. | Sufficient thermal energy for the reaction to occur at a reasonable rate. |
| Low temperatures (-78 °C) | Often improves stereoselectivity. | Reduces the rate of isomerization of the zwitterionic intermediate, favoring the kinetically controlled product.[3] | |
| Substituents | Electron-donating on imine | Accelerates initial nucleophilic attack. | Increases the nucleophilicity of the imine nitrogen.[4][5] |
| Electron-withdrawing on ketene | Favors trans-product formation. | Slows the direct ring closure, allowing for isomerization of the intermediate.[6] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Imine Hydrolysis: Presence of moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere.[4] |
| Unreactive Starting Materials: Poor electronic matching or steric hindrance. | Consider modifying substituents to be more electronically favorable (e.g., more electron-donating on the imine).[4] | |
| Formation of Side Products | Ketene Polymerization: Ketene self-reacting. | Add the acyl chloride solution slowly using a syringe pump to maintain a low concentration of the ketene in the reaction mixture.[4] |
| [4+2] Cycloaddition: Use of α,β-unsaturated imines or ketenes. | If possible, modify the substrates to avoid this competing reaction pathway.[4] | |
| Incorrect Stereochemistry | Isomerization of Intermediate: Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetic product.[3] |
| Substituent Effects: Electronic properties favoring the undesired isomer. | Re-evaluate the electronic nature of the substituents on both the ketene and the imine.[6] |
Conclusion
The Staudinger cycloaddition remains a powerful and highly relevant tool in the arsenal of synthetic chemists for the construction of the azetidinone core. A thorough understanding of its stepwise mechanism and the factors influencing its stereochemical outcome are essential for its successful application. By carefully controlling reaction parameters such as temperature, solvent, and the electronic nature of the substrates, researchers can effectively synthesize a diverse array of β-lactams for applications in drug discovery and as versatile synthetic intermediates.
References
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry. [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
-
Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. PubMed. [Link]
-
Staudinger synthesis. Wikipedia. [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. [Link]
-
Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]
-
Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Staudinger Ketene‐Imine [2 + 2] Cycloaddition of Novel Azomethines to Synthesize Biologically Active Azetidinone Derivatives and their in vitro Antimicrobial Studies. ResearchGate. [Link]
-
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PMC. [Link]
-
Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. ARKIVOC. [Link]
-
Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. [Link]
-
Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ResearchGate. [Link]
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Application Note & Industrial Protocol: A Comprehensive Guide to the Large-Scale Synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a pivotal chiral building block in the synthesis of advanced β-lactamase inhibitors, most notably Tazobactam. Its molecular architecture, featuring a strained four-membered azetidinone ring and a stereochemically defined amine, presents unique challenges for large-scale production. This document provides an in-depth guide to a robust and scalable synthetic route, emphasizing process control, safety, and the chemical principles underpinning each step. We move beyond a simple recitation of steps to offer a field-proven perspective on reaction mechanisms, optimization strategies, and the critical safety protocols required for handling potent reagents in an industrial setting.
Introduction and Strategic Overview
The β-lactam ring is the cornerstone of a vast class of antibiotics, including penicillins and cephalosporins.[1][2] However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, has diminished the efficacy of these life-saving drugs.[2][3][4] β-lactamase inhibitors are co-administered with β-lactam antibiotics to neutralize these bacterial defense enzymes.[4][5] this compound serves as a crucial intermediate in the manufacture of such inhibitors.[6][7][8]
The synthesis of this molecule is non-trivial, governed by three primary challenges:
-
Stereocontrol: The desired (S)-configuration at the C3 position must be established and maintained throughout the synthesis.
-
Ring Strain: The inherent instability of the four-membered β-lactam ring requires carefully controlled reaction conditions to prevent unwanted ring-opening.[9]
-
Selective N-Sulfation: The introduction of the hydrogen sulfate group onto the azetidinone nitrogen must be performed with high selectivity and safety, given the hazardous nature of sulfating agents.[10]
This guide details a synthetic strategy that addresses these challenges through a multi-step process designed for scalability and reproducibility.
Overall Synthetic Workflow
The chosen pathway leverages established industrial transformations, prioritizing efficiency and control. The workflow proceeds from a protected amino-azetidinone precursor, focusing on the critical N-sulfation and subsequent deprotection steps.
Caption: High-level overview of the synthetic strategy.
Materials and Reagents for Scaled Production
Successful large-scale synthesis depends on the quality and specifications of all raw materials. The following table outlines the required components.
| Compound Name | CAS Number | Molecular Formula | Molecular Wt. | Recommended Grade/Purity |
| (S)-3-Amino-2,2-dimethyl-4-oxoazetidine | 39981-18-9 | C₅H₁₀N₂O | 114.15 | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | >99% |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Anhydrous, >99.5% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% |
| Sulfur Trioxide Pyridine Complex | 26412-87-3 | C₅H₅NO₃S | 159.16 | >98% |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, >99.8% |
| Palladium on Carbon (10% Pd) | 7440-05-3 | Pd/C | - | 50% water wet, Degussa type |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Isopropanol | 67-63-0 | C₃H₈O | 60.10 | ACS Grade |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | Reagent Grade |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | USP Grade |
| Sodium Sulfate, Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Reagent Grade |
Detailed Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.
Step 1: N-Boc Protection of the Starting Amine
Causality: The primary amine at the C3 position is nucleophilic and would interfere with the subsequent N-sulfation of the azetidinone nitrogen. Protection with a tert-butyloxycarbonyl (Boc) group is ideal for large-scale work due to its stability under the sulfation conditions and the relatively clean conditions for its eventual removal.
Protocol:
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with (S)-3-Amino-2,2-dimethyl-4-oxoazetidine (1.00 kg, 8.76 mol).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM, 10 L). Stir the mixture at 20-25 °C until all solids are dissolved.
-
Base Addition: Add Triethylamine (1.33 kg, 13.14 mol) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.
-
Boc Anhydride Addition: Prepare a solution of Di-tert-butyl dicarbonate (2.10 kg, 9.64 mol) in anhydrous DCM (2 L). Add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is <1%.
-
Workup:
-
Cool the reactor to 10-15 °C.
-
Quench the reaction by slowly adding 5 L of deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (2 x 3 L), and brine (3 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-amino-2,2-dimethyl-4-oxoazetidine as a white solid.
-
Expected Yield: ~1.8 kg (95%); Purity: >98% by HPLC.
-
Step 2: N-Sulfation of the Azetidinone Ring
Causality: This is the key bond-forming reaction. The sulfur trioxide pyridine complex is a widely used reagent for controlled sulfation.[11] It is a stable, easy-to-handle solid that moderates the extreme reactivity of free SO₃, preventing side reactions and degradation of the sensitive β-lactam ring. Anhydrous conditions are critical to prevent the formation of sulfuric acid, which would lead to undesired side reactions.
Protocol:
-
Reactor Setup: Ensure the 20 L reactor is scrupulously dried and purged with nitrogen. Charge the reactor with the N-Boc protected intermediate from Step 1 (1.80 kg, 8.40 mol).
-
Solvent Addition: Add anhydrous pyridine (9 L) and stir to dissolve. Cool the solution to 0-5 °C using a chiller.
-
Sulfation Reagent Addition: Add sulfur trioxide pyridine complex (2.00 kg, 12.57 mol) portion-wise over 3-4 hours. Caution: This addition is exothermic. Maintain the internal temperature strictly between 0-5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 8-12 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, slowly pour the cold reaction mixture into a separate vessel containing 20 L of vigorously stirred ice-water.
-
Adjust the pH of the aqueous solution to ~2.0 using 6 M HCl.
-
Extract the product with Ethyl Acetate (3 x 8 L).
-
Combine the organic extracts and wash with brine (2 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-sulfated, N-Boc protected intermediate.
-
Step 3: Deprotection and Final Product Isolation
Causality: Catalytic hydrogenolysis is a clean and efficient method for removing the Boc protecting group under neutral conditions, which preserves the integrity of the newly formed sulfate ester and the β-lactam ring. The final product is isolated by crystallization, a critical step for achieving the high purity required for pharmaceutical intermediates.
Protocol:
-
Reactor Setup: Charge a hydrogenation vessel with the crude product from Step 2.
-
Solvent and Catalyst: Add Isopropanol (10 L) and 10% Palladium on Carbon (50% wet, 180 g).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the mixture vigorously at 25-30 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC. The reaction is typically complete within 12-24 hours.
-
Workup and Isolation:
-
Depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Isopropanol (2 L).
-
Combine the filtrate and washings. Concentrate the solution under reduced pressure to approximately 20% of its original volume.
-
Cool the concentrated solution to 0-5 °C and hold for 4-6 hours to induce crystallization.
-
Collect the solid product by filtration, wash with cold isopropanol (2 x 1 L), and dry under vacuum at 40 °C.
-
Expected Yield: ~1.4 kg (80% over two steps); Purity: >99% by HPLC; Enantiomeric Purity: >99.5% (S)-isomer.
-
Process Safety and Hazard Management
The large-scale synthesis of this compound involves several significant hazards that must be rigorously controlled.
Key Hazard Analysis
| Reagent/Process | Hazard | Mitigation and Control Measures |
| Sulfur Trioxide Pyridine | Highly corrosive, moisture-sensitive, releases toxic fumes upon decomposition. | Handle in a dry, inert atmosphere (glovebox or nitrogen-purged reactor). Use appropriate PPE (acid-resistant gloves, face shield, respirator). Have a Class D fire extinguisher and powdered lime/soda ash available for spills.[12] |
| Pyridine | Flammable, toxic by inhalation and ingestion, strong unpleasant odor. | Use in a well-ventilated area or closed system. Avoid sources of ignition. |
| Exothermic Reactions | Sulfation step can lead to thermal runaway if not controlled. | Use a jacketed reactor with a reliable cooling system. Add reagents slowly and monitor internal temperature continuously.[13] Develop a quench plan for cooling failure. |
| Hydrogenation | Use of flammable hydrogen gas under pressure. Catalyst is pyrophoric when dry. | Use a certified high-pressure reactor. Ensure proper grounding to prevent static discharge. Never allow the dry Pd/C catalyst to be exposed to air.[14] |
Emergency Response Workflow
Caption: Decision workflow for chemical spills.
Analytical Quality Control
Rigorous analytical testing is essential at each stage to ensure the process is under control and the final product meets specifications.
| Analysis Type | Method | Purpose | Stage |
| Reaction Progress | HPLC | Quantify consumption of starting material and formation of product. | All Steps |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Confirm the chemical structure of intermediates and final product. | Intermediates, Final |
| Identity Confirmation | LC-MS | Confirm molecular weight of the product. | Final Product |
| Purity Assay | HPLC | Determine the purity of the final product and quantify impurities. | Final Product |
| Enantiomeric Purity | Chiral HPLC | Confirm the stereochemical integrity of the (S)-enantiomer. | Final Product |
| Residual Solvents | GC-HS | Quantify any remaining solvents from the process. | Final Product |
References
- Arnold, F. H. (2018).
- Miller, M. J., et al. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.
- Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
- Fu, G. C. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Department of Chemistry.
- Nakatsuka, S., Tanino, H., & Kishi, Y. (1975). Biogenetic-type synthesis of penicillin-cephalosporin antibiotics. I. Stereocontrolled synthesis of the penam- and cephem-ring systems from an acyclic tripeptide equivalent. Journal of the American Chemical Society.
- Various Authors. (2011).
- Grokipedia. Penam. Grokipedia.
- Reddy, G. O., et al. (2011). An improved synthesis of Tazobactam and its related impurities. Scholars Research Library.
- Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology.
- Reddy, G. O., et al. (2011). An improved synthesis of Tazobactam and its related impurities.
- Brakhage, A. A., et al. (2019). Production of β-Lactamase Inhibitors by Streptomyces Species. PubMed Central.
- Stanonik, B. (1988). Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. Acta Chimica Slovenica.
- Turos, E., et al. (2023).
- U.S. Environmental Protection Agency. (1989). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. EPA.
- MedchemExpress. (S)
- Georg, G. I., et al. (1994). Synthesis of Novel β-Lactam Core Structures Related to the Penam and Penem Antibiotics. The Journal of Organic Chemistry.
- Wikipedia. Penam. Wikipedia.
- Google Patents. Process for production of beta lactams.
- Demain, A. L., & Elander, R. P. (1999). Industrial production of β-lactam antibiotics. Pure and Applied Chemistry.
- Google Patents. Tazobactam synthesis method.
- Google Patents. Tazobactam synthesis method.
- Geronikaki, A., et al. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Medicinal Chemistry.
- Westlab. (2023).
- Dhara, K., & Puranik, V. G. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Chemical Biology.
- Canadian Centre for Occupational Health and Safety (CCOHS). Sulfuric Acid. CCOHS.
- Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses.
- Imuta, M., & Nakai, H. (1983). Chemical modification of sulfazecin. Synthesis of 4-(substituted methyl)-2-azetidinone-1-sulfonic acid derivatives. Chemical & Pharmaceutical Bulletin.
- BLDpharm. (S)
- Kumar, A., & Rajput, C. S. (2010). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
- Chemenu. cas 102507-49-3|| where to buy (S)
- Appchem. (S)
- Nishida, M., et al. (1984). Chemical modification of sulfazecin. Synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. Chemical & Pharmaceutical Bulletin.
- Sigma-Aldrich.
- Ambeed. (S)
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Production of β-Lactamase Inhibitors by Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 102507-49-3|this compound|BLD Pharm [bldpharm.com]
- 8. appchemical.com [appchemical.com]
- 9. Penam - Wikipedia [en.wikipedia.org]
- 10. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. CCOHS: Sulfuric Acid [ccohs.ca]
The Lynchpin of Monobactam Synthesis: Application Notes for (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibiotic development, the pursuit of novel scaffolds that can circumvent mounting bacterial resistance is paramount. Monobactams, a class of β-lactam antibiotics characterized by a monocyclic azetidinone ring, represent a significant therapeutic avenue, particularly against aerobic Gram-negative bacteria. Central to the synthesis of potent monobactams like Tigemonam is the chiral precursor, (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate . This document serves as a detailed guide, providing in-depth application notes and robust protocols for the synthesis and utilization of this critical intermediate.
Introduction: The Strategic Importance of the Azetidinone Core
This compound is a non-proteinogenic amino acid derivative that serves as the foundational building block for a range of synthetic monobactam antibiotics. Its strategic importance lies in its stereochemically defined structure, which is essential for the biological activity of the final antibiotic. The gem-dimethyl substitution at the C4 position enhances stability against certain β-lactamases, a common mechanism of bacterial resistance. The N-sulfate group is a key feature of monobactams, crucial for their mechanism of action which involves the inhibition of penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.
This guide will elucidate the multi-step synthesis of this precursor and its subsequent coupling to form the orally active monobactam, Tigemonam.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title precursor is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The following protocol is adapted from established synthetic routes.[1]
Overall Synthetic Workflow
The synthesis commences with the readily available chiral starting material, N-(tert-butoxycarbonyl)-3-hydroxyvaline, and proceeds through a series of protection, activation, cyclization, and deprotection steps to yield the final precursor.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| N-(tert-butoxycarbonyl)-3-hydroxyvaline | ≥98% | Commercial Source |
| O-Benzylhydroxylamine | ≥97% | Commercial Source |
| 1-Hydroxybenzotriazole (HBT) | ≥97% | Commercial Source |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercial Source |
| Pyridine-SO3 complex | ≥98% | Commercial Source |
| Potassium Carbonate (K2CO3) | ≥99% | Commercial Source |
| Palladium on Carbon (Pd/C), 10% | - | Commercial Source |
| Hydrogen (gas) | High Purity | - |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercial Source |
| Anisole | ≥99% | Commercial Source |
| Tetrahydrofuran (THF), Anhydrous | - | Commercial Source |
| Pyridine, Anhydrous | - | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Methanol | ACS Grade | Commercial Source |
| Dichloromethane | ACS Grade | Commercial Source |
Protocol:
-
Formation of N-(tert-butoxycarbonyl)-3-(sulfooxy)-N2-(benzyloxy)valinamide:
-
To a solution of N-(tert-butoxycarbonyl)-3-hydroxyvaline (1.0 eq) in anhydrous THF, add O-benzylhydroxylamine (1.1 eq), 1-hydroxybenzotriazole (HBT, 1.1 eq), and dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the precipitated dicyclohexylurea and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting benzyloxyamide in anhydrous pyridine and treat with pyridine-SO3 complex (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Cyclization to 1-(Benzyloxy)-3-(tert-butoxycarbonylamino)-4,4-dimethylazetidin-2-one:
-
Dissolve the crude N-(tert-butoxycarbonyl)-3-(sulfooxy)-N2-(benzyloxy)valinamide in a biphasic mixture of ethyl acetate and water.
-
Add potassium carbonate (K2CO3, 2.0 eq) and stir the mixture vigorously at room temperature for 12-18 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain the protected azetidinone.
-
-
Debenzylation to N-Hydroxyazetidinone:
-
Dissolve the 1-(benzyloxy)-3-(tert-butoxycarbonylamino)-4,4-dimethylazetidin-2-one in methanol.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the N-hydroxyazetidinone.
-
-
N-Sulfation and Deprotection to this compound:
-
Dissolve the N-hydroxyazetidinone in a mixture of dichloromethane and anisole.
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and treat with a sulfonating agent, such as a pyridine-SO3 complex, to yield the final product, 3-amino-4,4-dimethyl-2-oxoazetidinyl-1-sulfate.[1]
-
Application in Antibiotic Synthesis: Preparation of Tigemonam
The synthesized this compound is the key building block for the synthesis of Tigemonam. The final step involves the coupling of this precursor with the activated side-chain.
Coupling Workflow
Caption: Final coupling and deprotection steps in the synthesis of Tigemonam.
Experimental Protocol for Tigemonam Synthesis
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | ≥95% | Synthesized as above |
| 2-(2-Aminothiazol-4-yl)-2(Z)-(diphenylmethoxycarbonylmethoxyimino)acetic acid | ≥98% | Commercial Source |
| Diphenyl chlorophosphate | ≥98% | Commercial Source |
| Triethylamine | ≥99% | Commercial Source |
| Dimethylformamide (DMF), Anhydrous | - | Commercial Source |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercial Source |
| Anisole | ≥99% | Commercial Source |
Protocol:
-
Coupling Reaction:
-
To a solution of this compound (1.0 eq) and 2-(2-aminothiazol-4-yl)-2(Z)-(diphenylmethoxycarbonylmethoxyimino)acetic acid (1.1 eq) in anhydrous DMF, add triethylamine (2.2 eq).
-
Cool the mixture to 0°C and add diphenyl chlorophosphate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diphenylmethyl ester of Tigemonam.
-
-
Deprotection to Tigemonam:
-
Dissolve the crude diphenylmethyl ester in a mixture of dichloromethane and anisole.
-
Cool to 0°C and add trifluoroacetic acid (excess).
-
Stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure and purify by preparative HPLC or crystallization to yield Tigemonam.
-
Characterization and Quality Control
Thorough characterization of the precursor and the final antibiotic is crucial for ensuring purity and identity.
| Analytical Technique | This compound | Tigemonam |
| ¹H NMR | Characterize protons of the azetidinone ring and gem-dimethyl groups. | Confirm the presence of protons from the azetidinone core, the aminothiazole side chain, and the oxime ether moiety. |
| ¹³C NMR | Identify carbon signals of the azetidinone ring and substituents. | Verify the carbon framework of the entire molecule. |
| Mass Spectrometry | Confirm the molecular weight (C5H10N2O5S, MW: 210.21).[2][3] | Determine the exact mass of the final product (C16H19N7O9S2, MW: 549.5). |
| HPLC | Assess purity. | Determine purity and quantify any impurities. |
| Chiral HPLC | Confirm enantiomeric purity. | Ensure the correct stereochemistry is maintained throughout the synthesis. |
Applications and Future Perspectives
This compound is a cornerstone intermediate in the synthesis of a new generation of monobactam antibiotics. Its primary application is in the production of Tigemonam, an orally active antibiotic with a spectrum of activity against many aerobic Gram-negative bacteria.
The synthetic protocols detailed herein can be adapted for the synthesis of other novel monobactam derivatives. By modifying the side chain that is coupled to the azetidinone precursor, researchers can explore new structure-activity relationships and develop antibiotics with improved efficacy, expanded spectrum, or enhanced resistance to β-lactamases. This precursor, therefore, remains a valuable tool in the ongoing battle against infectious diseases.
References
-
Creative Biolabs. (n.d.). Monobactam Synthesis Service. Retrieved from [Link]
- Fuchs, P. C., Jones, R. N., & Barry, A. L. (1988). In vitro antimicrobial activity of tigemonam, a new orally administered monobactam. Antimicrobial Agents and Chemotherapy, 32(3), 346–349.
- Neu, H. C., & Chin, N. X. (1988). Tigemonam, an oral monobactam. Antimicrobial Agents and Chemotherapy, 32(1), 84–91.
-
ResearchGate. (n.d.). Structural formula of tigemonam 53. Retrieved from [Link]
- Slusarchyk, W. A., Dejneka, T., & Kostes, W. H. (1987). U.S. Patent No. 4,638,061. Washington, DC: U.S.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate
Introduction
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a chiral synthetic building block of significant interest in pharmaceutical development. Its structural motif, a substituted azetidinone (β-lactam) core, is foundational to a wide array of antibiotics. The purity of this intermediate is paramount, as even minute impurities can propagate through multi-step syntheses, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced techniques for the purification of this compound, ensuring high purity and batch-to-batch consistency. We will delve into the mechanistic underpinnings of each technique, offering robust, field-proven protocols.
Understanding the Molecule: A Purification Strategy Perspective
The purification strategy for this compound must be designed around its key structural features: a chiral center, a basic amino group, an acidic hydrogen sulfate group, and the potentially labile β-lactam ring. The presence of both acidic and basic functionalities suggests zwitterionic character under certain pH conditions, influencing its solubility and interaction with chromatographic media. Furthermore, the β-lactam ring is susceptible to hydrolysis, especially under harsh pH and high-temperature conditions, necessitating carefully controlled purification parameters.[1]
Our multifaceted purification approach will address potential impurities arising from the synthesis, which may include diastereomers, unreacted starting materials, and by-products from side reactions.
Pre-Purification Considerations: Stability of the β-Lactam Core
Before commencing any purification protocol, it is crucial to understand the stability profile of the target molecule. The four-membered azetidinone ring is strained and prone to hydrolytic cleavage.
Key Stability Insights:
-
pH: β-lactams generally exhibit a U-shaped stability profile with respect to pH. Maximum stability is typically observed in a slightly acidic to neutral pH range (pH 4-7).[2] Both strongly acidic and alkaline conditions can catalyze the opening of the β-lactam ring.
-
Temperature: Elevated temperatures accelerate the rate of degradation. Therefore, all purification steps should ideally be conducted at ambient or sub-ambient temperatures. Long-term storage should be at low temperatures (-20°C or below) in a dry, inert atmosphere.[3][4]
Purification Techniques and Protocols
We will explore two primary chromatographic techniques that are well-suited for the purification of this polar, zwitterionic compound: Ion-Exchange Chromatography and Reversed-Phase High-Performance Liquid Chromatography.
Technique 1: Ion-Exchange Chromatography (IEX)
Rationale: Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge. Given that our target molecule possesses both a primary amine (cationic at low pH) and a hydrogen sulfate group (anionic), IEX offers an excellent handle for purification. Depending on the pH of the mobile phase, the compound can be made to bind to either a cation or an anion exchange resin.
Workflow for Ion-Exchange Chromatography:
Caption: Workflow for the purification of this compound using Ion-Exchange Chromatography.
Protocol 1A: Cation-Exchange Chromatography
In this mode, we will operate at a pH where the amino group is protonated (-NH3+), and the molecule carries a net positive charge, allowing it to bind to a negatively charged cation-exchange resin.
Materials:
-
Resin: Strong cation-exchange resin (e.g., sulfopropyl-based).
-
Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.
-
Crude Product: Dissolved in a minimal amount of Buffer A.
-
Chromatography column and system.
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the chosen cation-exchange resin according to the manufacturer's instructions. Equilibrate the column with Buffer A until the pH and conductivity of the eluate are stable.
-
Sample Loading: Dissolve the crude product in Buffer A and filter through a 0.45 µm filter. Load the filtered sample onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with several column volumes of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound product using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes). The increasing ionic strength will displace the bound product from the resin.
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for the presence and purity of the target compound using a suitable analytical technique such as HPLC or TLC.
-
Pooling and Desalting: Pool the fractions containing the pure product. If necessary, desalt the pooled fractions using a suitable method like size-exclusion chromatography or dialysis.
-
Isolation: Isolate the final product, for instance, by lyophilization.
Technique 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC separates molecules based on their hydrophobicity. While our target molecule is polar, by carefully selecting the column and mobile phase, we can achieve excellent purification. This technique is particularly useful for removing non-polar and closely related polar impurities. Given the zwitterionic nature, ion-pairing agents can be employed to enhance retention and selectivity.
Protocol 2A: Preparative RP-HPLC with Ion-Pairing Agent
Materials:
-
Column: C18 preparative HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Crude Product: Dissolved in a minimal amount of Mobile Phase A.
-
Preparative HPLC system with a UV detector.
Procedure:
-
System and Column Equilibration: Equilibrate the preparative HPLC system, including the C18 column, with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude product in the starting mobile phase composition and filter through a 0.22 µm filter.
-
Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) to elute the compounds. The target compound, being polar, is expected to elute at a low percentage of acetonitrile.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.
-
Purity Verification: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Removal: Pool the pure fractions and remove the acetonitrile and water, for example, by rotary evaporation or lyophilization. The final product will be the TFA salt.
Quantitative Data Summary:
| Parameter | Ion-Exchange Chromatography | Preparative RP-HPLC |
| Stationary Phase | Strong Cation Exchange (e.g., Sulfopropyl) | C18 Silica |
| Mobile Phase | Aqueous buffers (e.g., Sodium Phosphate) | Water/Acetonitrile with 0.1% TFA |
| Elution Mechanism | Salt or pH gradient | Organic solvent gradient |
| Typical Purity | >98% | >99% |
| Throughput | High | Moderate |
| Key Advantage | High capacity, suitable for early-stage purification | High resolution, ideal for final polishing |
Analytical Purity Assessment
Trustworthiness in any purification protocol is established through rigorous analytical validation. A robust analytical HPLC method is essential to determine the purity of the final product and to guide the purification process.
Analytical HPLC Method
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
Logical Relationship of Purification Steps
Caption: A typical multi-step purification strategy for achieving high-purity this compound.
Conclusion
The purification of this compound requires a well-designed strategy that takes into account the molecule's unique chemical properties. A combination of ion-exchange chromatography for bulk impurity removal followed by reversed-phase HPLC for final polishing is a robust approach to achieving high purity. Throughout the process, careful control of pH and temperature is essential to maintain the integrity of the β-lactam ring. The protocols and analytical methods described herein provide a comprehensive framework for researchers and scientists to obtain this valuable building block in a highly purified form, suitable for downstream applications in drug discovery and development.
References
-
Kousoulos, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
-
Parker, A. M., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, e01131-23. [Link]
-
Gorski, R. J., et al. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 23(6), 1035–1041. [Link]
-
Woollard, D. J., et al. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 23(6), 1035–1041. [Link]
-
Kousoulos, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(10), e0240098. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate
Welcome to the technical support center for the synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. As a key intermediate in the synthesis of monobactam antibiotics, robust and reproducible preparation of this compound is critical. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
The sulfonation of the N-hydroxy precursor to form the final hydrogen sulfate product is a critical step where many challenges can arise. Below is a table outlining common problems, their probable causes, and actionable solutions to get your synthesis back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonating Agent: The sulfur trioxide (SO₃) complex (e.g., SO₃·Pyridine, SO₃·DMF) may have degraded due to exposure to moisture. | Action: Use a fresh, unopened container of the SO₃ complex. If using a previously opened container, ensure it was stored under inert gas (e.g., argon or nitrogen) in a desiccator. Consider titrating the SO₃ content of the complex if its quality is uncertain. |
| 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion. | Action: While low temperatures are often used initially to control the exothermic reaction, a gradual increase in temperature may be necessary. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile. A temperature range of 0 °C to room temperature is a common starting point. | |
| 3. Steric Hindrance: The gem-dimethyl group at the C2 position of the azetidinone ring can sterically hinder the approach of the sulfonating agent. | Action: Consider using a less sterically bulky SO₃ complex. For instance, SO₃·DMF might be more reactive than SO₃·Pyridine in some cases. Increasing the reaction time can also help overcome steric hindrance. | |
| Presence of Multiple Impurities in the Crude Product | 1. β-Lactam Ring Opening: The highly strained four-membered β-lactam ring is susceptible to nucleophilic attack and hydrolysis, especially under basic or strongly acidic conditions.[1][2] | Action: Maintain a neutral or slightly acidic pH during workup and purification. The stability of related monobactams is often greatest around pH 4.5-6.5.[3] Avoid strong bases. If an aqueous workup is necessary, use cold, buffered solutions. |
| 2. Side Reactions with the Amino Group: The free amino group at the C3 position can react with the sulfonating agent, leading to the formation of sulfamic acid byproducts. | Action: This is a common issue if the amino group is not protected. The synthesis is typically designed to sulfonate an N-hydroxy precursor, not the free amine. Ensure your starting material is the correct N-hydroxyazetidinone. | |
| 3. Charring/Decomposition: Excessive heat during the reaction or workup can lead to decomposition of the starting material and product. | Action: Maintain strict temperature control throughout the process. Use a jacketed reactor or an ice bath to manage the exotherm during the addition of the sulfonating agent.[4] | |
| Difficulty in Product Isolation and Purification | 1. Product is Highly Polar/Water-Soluble: The hydrogen sulfate group makes the final product highly polar and soluble in water, making extraction with organic solvents inefficient. | Action: Avoid aqueous workups if possible. If an aqueous workup is used, consider lyophilization (freeze-drying) to remove water. Alternatively, precipitation of the product from the reaction mixture by the addition of a non-polar solvent can be effective. |
| 2. Residual Pyridine or DMF: If using SO₃·Pyridine or SO₃·DMF, these high-boiling point solvents can be difficult to remove.[4] | Action: For pyridine removal, consider adding a co-solvent like toluene and removing it under reduced pressure to form an azeotrope.[4] For DMF, repeated co-evaporation with heptane or another high-bopping point alkane can be effective. Washing the precipitated solid with a solvent in which the product is insoluble but the residual solvent is soluble (e.g., cold isopropanol or diethyl ether) is also a good strategy. | |
| 3. Product is an Amorphous Solid or Oil: The product may not crystallize easily, making filtration and handling difficult. | Action: Attempt to induce crystallization by trituration with a suitable solvent system. A mixture of a polar solvent in which the product is soluble (e.g., methanol) and a non-polar solvent in which it is not (e.g., diethyl ether or methyl tert-butyl ether) is a good starting point. Seeding with a small crystal of pure product, if available, can also initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent to use for this synthesis?
The choice of sulfonating agent is critical. Sulfur trioxide-amine complexes are generally preferred over harsher reagents like chlorosulfonic acid or oleum to minimize side reactions.[5][6]
-
SO₃·Pyridine: This is a mild and commonly used reagent. However, the removal of pyridine post-reaction can be challenging.[4]
-
SO₃·DMF (Dimethylformamide): Often more reactive than the pyridine complex and can sometimes lead to higher yields. DMF is also easier to remove than pyridine in many cases.
-
SO₃·Me₃N (Trimethylamine): Another effective reagent, but trimethylamine has a very strong odor.
The optimal choice will depend on the specific reaction conditions and the scale of the synthesis. For laboratory-scale synthesis, SO₃·DMF is often a good starting point.
Q2: How critical is the exclusion of moisture during the reaction?
It is absolutely critical. Sulfur trioxide reacts violently with water to form sulfuric acid. Any moisture in the reaction vessel, solvents, or starting materials will consume the sulfonating agent, leading to a significant drop in yield. All glassware should be oven-dried, and solvents should be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the expected stability of the final product, and how should it be stored?
The this compound is a moderately stable compound. However, like many β-lactam containing molecules, it is susceptible to degradation over time, especially if exposed to moisture or non-neutral pH conditions.[1][7] For long-term storage, it is recommended to keep the product in a tightly sealed container, in a dark place, and at low temperatures (2-8°C).[7] Storage under an inert atmosphere is also beneficial.
Q4: Can I use a protecting group for the amino function during sulfonation?
In a typical synthetic route to this class of compounds, the sulfonation is performed on an N-hydroxy precursor. The N-O bond is then cleaved in a subsequent step to reveal the free amine. If you are attempting to directly sulfonate a molecule with a free amino group, protection is essential to prevent side reactions. Common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) could be employed, but their stability to the sulfonation conditions would need to be verified.
Experimental Protocols
Protocol 1: Sulfonation of (S)-3-Amino-N-hydroxy-2,2-dimethyl-4-oxoazetidine
This protocol is a representative procedure and may require optimization for your specific setup.
-
Preparation: Under an inert atmosphere of dry nitrogen, dissolve the (S)-3-Amino-N-hydroxy-2,2-dimethyl-4-oxoazetidine starting material (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0°C using an ice-salt bath.
-
Reagent Addition: In a separate flask, also under a nitrogen atmosphere, prepare a solution of SO₃·DMF complex (1.1 to 1.5 equivalents) in anhydrous DMF.
-
Sulfonation Reaction: Add the SO₃·DMF solution dropwise to the cooled solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Isolation: Once the reaction is complete, quench the reaction by the slow addition of a suitable non-polar solvent such as methyl tert-butyl ether (MTBE) or diethyl ether at low temperature. This should precipitate the crude product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold MTBE or diethyl ether to remove residual DMF and other impurities.
-
Drying: Dry the product under high vacuum at room temperature to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The crude product can often be purified by recrystallization. A common solvent system is a mixture of a polar solvent like methanol or isopropanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing the Workflow and Potential Pitfalls
Diagram 1: General Synthesis Workflow
Caption: Potential side reactions and degradation routes to avoid.
References
- [Synthesis and study of the properties of (3S-trans)-3-amino-4-methylmonobactamic acid]. (URL not available)
- (S)
-
Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 2024. [Link]
-
What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? ResearchGate. [Link]
-
Intramolecular nucleophilic amino attack in a monobactam: synthesis and stability of (2S,3S)- 3-[(2R)-2-amino-2-phenylacetamido]-2-methyl-4-oxo-1- azetidinesulfo nic acid. Journal of Pharmaceutical Sciences, 1986. [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 2022. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 2021. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 2022. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Lead Sciences [lead-sciences.com]
Technical Support Center: Synthesis of β-Lactams from (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Welcome to the technical support center for the synthesis of β-lactam derivatives utilizing (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route, troubleshoot common side reactions, and optimize reaction outcomes. Our approach is rooted in mechanistic understanding and field-proven insights to ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields can stem from several factors. The most prevalent are the hydrolysis of the starting material or the desired product, and the formation of various side products. The N-O-SO₃H linkage in your starting material is particularly labile under certain pH conditions. We recommend carefully controlling the pH of your reaction mixture and ensuring anhydrous conditions.
Q2: I am observing a loss of stereochemical purity in my final product. What could be the reason?
A2: Epimerization at the C3 position of the azetidinone ring is a common issue, particularly under basic conditions. The proton at C3 is acidic and can be abstracted, leading to a planar intermediate that can be protonated from either face, resulting in a mixture of diastereomers.
Q3: I see a significant amount of a higher molecular weight byproduct in my analysis. What is it likely to be?
A3: This is often indicative of dimerization or polymerization. The free amino group of one molecule can react with the β-lactam ring of another, especially if the lactam is activated, leading to the formation of dimers or higher-order oligomers.
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a detailed analysis of the primary side reactions encountered during the acylation of this compound, along with diagnostic methods and protocols for their mitigation.
Hydrolysis of the N-O-Sulfate Bond
The N-O-SO₃H group in the starting material is an N-sulfonyl derivative, analogous to a β-sultam, which is known to be significantly more susceptible to hydrolysis than the β-lactam ring itself. This hydrolysis can occur under both acidic and basic conditions, leading to the formation of the corresponding N-hydroxyazetidinone, which may not be reactive in the desired manner.
Causality:
-
Basic Conditions: Hydroxide ions can directly attack the sulfur atom of the sulfate group, leading to the cleavage of the N-O bond.
-
Acidic Conditions: Protonation of the sulfate group can make it a better leaving group, facilitating nucleophilic attack by water or other nucleophiles present in the reaction mixture.
Troubleshooting Protocol:
-
pH Monitoring and Control:
-
Maintain the reaction pH within a neutral or slightly acidic range (pH 5-7) if the reaction chemistry allows.
-
Use buffered systems where appropriate to avoid pH excursions.
-
-
Anhydrous Conditions:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.
-
Analytical Detection:
-
HPLC/UPLC: Monitor the reaction mixture for the appearance of a more polar byproduct corresponding to the N-hydroxyazetidinone.
-
Mass Spectrometry: Identify the mass of the hydrolyzed product.
Epimerization at the C3 Position
The stereochemical integrity of the C3 position is crucial for the biological activity of many β-lactam antibiotics. Epimerization at this center leads to the formation of the undesired diastereomer, which can be difficult to separate from the target compound.
Causality:
Epimerization at C3 is primarily base-catalyzed. The proton on the carbon bearing the amino group is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of (S) and (R) configurations at C3. The formation of a Schiff base with aldehydes or ketones can also facilitate this process.[1]
Troubleshooting Protocol:
-
Choice of Base:
-
Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, diisopropylethylamine) to minimize proton abstraction.
-
Avoid strong bases like alkali metal hydroxides or alkoxides.
-
-
Reaction Temperature:
-
Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to reduce the rate of epimerization.
-
-
Reaction Time:
-
Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.
-
-
Avoid Aldehydes and Ketones:
-
Ensure that solvents and reagents are free from aldehyde or ketone impurities that could form Schiff bases.
-
Analytical Detection:
-
Chiral HPLC/UPLC: This is the most effective method to separate and quantify the desired diastereomer and its epimer.
-
NMR Spectroscopy: The coupling constants between the protons at C3 and C4 can sometimes be used to distinguish between diastereomers.
| Parameter | Condition to Minimize Epimerization | Rationale |
| Base | Non-nucleophilic, sterically hindered base | Reduces the rate of proton abstraction from C3. |
| Temperature | Low (0 °C to -20 °C) | Slows down the rate of the epimerization reaction. |
| Reaction Time | Minimized | Reduces the duration of exposure to conditions that promote epimerization. |
Dimerization and Polymerization
The formation of dimers and higher molecular weight oligomers is a common side reaction when working with bifunctional molecules like 3-amino-azetidinones.
Causality:
Intermolecular N-acylation can occur where the amino group of one molecule attacks the activated acylating agent intended for the target reaction, or more commonly, attacks the electrophilic carbonyl of the β-lactam ring of another molecule. This is particularly problematic under conditions that enhance the electrophilicity of the lactam carbonyl.
Troubleshooting Protocol:
-
Controlled Addition of Reagents:
-
Add the acylating agent slowly to the solution of the amino-azetidinone to maintain a low concentration of the activated species and favor the intramolecular reaction.
-
-
High Dilution:
-
Running the reaction at high dilution can disfavor intermolecular reactions like dimerization.
-
-
Protecting Groups:
-
If the reaction sequence allows, temporary protection of the amino group can prevent dimerization. However, this adds extra steps to the synthesis.
-
Analytical Detection:
-
Size Exclusion Chromatography (SEC): Can be used to detect and quantify higher molecular weight species.
-
Mass Spectrometry (e.g., MALDI-TOF): Useful for identifying the masses of dimers and oligomers.
-
HPLC/UPLC: Dimeric and oligomeric byproducts will typically have longer retention times than the monomeric product.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the potential side reactions.
Caption: Desired acylation versus common side reactions.
References
-
Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. Journal of Chromatography A, 694(1), 195-208. (1995). [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(24), 5928. (2020). [Link]
Sources
Degradation of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate and storage issues
Technical Support Center: (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Welcome to the technical support guide for this compound (CAS: 102507-49-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique handling and storage challenges associated with this compound. Due to its strained β-lactam (2-azetidinone) core, this molecule is susceptible to degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your research.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Q1: My reaction yield is significantly lower than expected, or my biological assay shows a complete loss of activity. What is the likely cause?
A: The most probable cause is the degradation of the β-lactam ring in your starting material. The four-membered 2-azetidinone ring is highly strained and susceptible to hydrolysis, which opens the ring and renders the molecule inactive for its intended purpose[1][2]. This degradation can be accelerated by several factors:
-
pH of the Medium: The stability of β-lactams is strongly pH-dependent[3]. Alkaline conditions (pH > 7.5) dramatically accelerate hydrolytic degradation through nucleophilic attack on the carbonyl carbon of the lactam ring[1][4].
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. Storing solutions at room temperature for extended periods or running reactions at elevated temperatures can lead to significant degradation.
-
Presence of Nucleophiles: Buffers containing nucleophiles (e.g., Tris, citrate) or the presence of other nucleophilic reagents in your reaction mixture can attack and open the β-lactam ring.
-
Aqueous Solutions: The compound is less stable in aqueous solutions compared to dry, solid form or in anhydrous organic solvents.
Corrective Actions:
-
Verify Compound Integrity: Before starting, confirm the purity of your solid starting material using a suitable analytical method like HPLC or LC-MS (see Protocol 2).
-
Prepare Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods, even when frozen.
-
Control pH: Ensure the pH of your reaction or assay buffer is within a stable range, typically neutral or slightly acidic (pH 5-7) for many β-lactams[3].
-
Use Non-Nucleophilic Buffers: Whenever possible, use buffers such as phosphate or MOPS, which are less nucleophilic than amine-based buffers.
Q2: I am observing multiple unexpected peaks in my HPLC or LC-MS analysis that are not present in the initial reference standard. What are these impurities?
A: These additional peaks are almost certainly degradation products. The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring, leading to the formation of a ring-opened product analogous to penicilloic acid[2]. Depending on the specific conditions (pH, solvent, temperature), secondary degradation products may also form over time.
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying degradation.
Q3: The physical appearance of my solid compound has changed (e.g., turned yellow, become sticky or clumped). Is it still viable for experiments?
A: No, you should not use it. A change in physical appearance is a strong indicator of degradation or contamination. Stickiness or clumping suggests moisture absorption, which can accelerate hydrolysis even in the solid state. Discoloration often points to the formation of complex degradation products. Using such a compound will lead to inaccurate and unreliable results. Discard the vial and obtain a fresh lot stored under the recommended conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A: The primary degradation pathway is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by acid or, more commonly, base (alkaline hydrolysis) and results in a ring-opened product that is biologically inactive[1][2]. The high-energy strain of the cyclic amide makes the carbonyl carbon particularly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
Caption: General pathway for β-lactam ring hydrolysis.
Q2: What are the definitive storage and handling conditions for this compound?
A: Based on supplier recommendations and the compound's chemical nature, the following conditions are mandatory to ensure stability[5].
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. Do not store at room temperature. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Minimizes exposure to atmospheric moisture. |
| Container | Keep in the original, tightly sealed vial. | Prevents moisture ingress and contamination. |
| Light | Protect from light. | Although primarily susceptible to hydrolysis, light can catalyze other degradation pathways. |
| Form | Store as a dry solid. | The compound is most stable in its solid, crystalline form. Avoid preparing stock solutions for long-term storage. |
Q3: How should I prepare solutions for my experiments to maximize stability?
A: Follow this procedure:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh the desired amount of compound quickly in a low-humidity environment if possible.
-
Dissolve the solid in a high-purity, anhydrous organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution if the experimental design allows. These solutions are more stable than aqueous ones.
-
For aqueous applications, perform serial dilutions from the organic stock into your aqueous buffer immediately before the experiment begins.
-
Use the solution promptly and discard any unused portion of the aqueous solution after the experiment. Do not re-freeze and re-use aqueous solutions.
Q4: What analytical methods are suitable for assessing the purity and stability of my sample?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. Such a method can separate the intact parent compound from its degradation products.
-
Technique: Reversed-Phase HPLC with UV detection (RP-HPLC-UV).
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like 0.1% formic acid or trifluoroacetic acid is recommended to ensure sharp peaks and prevent on-column degradation.
-
Detection: UV detection at a wavelength where the β-lactam chromophore absorbs (typically in the range of 210-230 nm).
-
Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the parent peak and to identify the mass of degradation products, confirming the hydrolytic pathway[6][7].
Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the manufacturer's sealed vial to a refrigerator set to 2-8°C. Log the date of receipt.
-
Preparation for Use: Before opening, remove the vial from the refrigerator and place it in a desiccator for at least 30 minutes to allow it to warm to ambient temperature. This prevents water condensation.
-
Weighing: Open the vial, quickly weigh the required amount of powder, and immediately reseal the vial tightly. If possible, flush the headspace with an inert gas like argon before sealing.
-
Returning to Storage: Promptly return the sealed vial to the 2-8°C refrigerator.
-
Solution Preparation: Prepare solutions as described in FAQ Q3. Always use fresh, high-purity solvents and buffers.
Protocol 2: Generic Stability-Indicating RP-HPLC-UV Method
This protocol provides a starting point for assessing purity. Method optimization may be required.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Water:Acetonitrile. Analyze immediately.
-
Analysis: The intact compound should elute as a sharp, primary peak. Degradation products, being more polar due to the opened ring, will typically elute earlier. Purity can be calculated based on the area percentage of the main peak relative to the total peak area.
References
-
Bansal, S., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]
-
Schalk, A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. Available at: [Link]
-
D'Atri, V., et al. (2021). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Molecules. Available at: [Link]
-
Chia, F. M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
-
Hughes, D. L. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]
-
Gothwal, S., et al. (2022). Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]
-
Hayden, J. A., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. American Journal of Clinical Pathology. Available at: [Link]
-
Deshpande, A. D., et al. (2014). Degradation of beta-lactam antibiotics. ResearchGate. Available at: [Link]
-
Tang, K., et al. (2021). Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. Biosensors. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 102507-49-3 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Welcome to the technical support guide for the synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate (CAS No. 102507-49-3). This molecule, a key chiral building block, presents unique challenges due to the inherent reactivity of the β-lactam ring and the specific requirements of the N-sulfation reaction. This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address issues you may encounter in the laboratory. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction conditions.
Core Synthesis Overview
The primary synthetic route involves the N-sulfation of the precursor, (S)-3-Amino-2,2-dimethylazetidin-4-one, or a protected version thereof. The most common and effective method utilizes a sulfur trioxide-amine complex, such as the sulfur trioxide pyridine complex, to introduce the sulfate group onto the azetidinone nitrogen.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Reaction & Purification Issues
This section addresses specific problems encountered during the synthesis and isolation phases.
Question 1: My sulfation reaction has a low yield, with a significant amount of unreacted starting material. How can I improve the conversion?
Plausible Causes & Solutions:
-
Insufficient Sulfating Agent: The stoichiometry of the sulfating agent is critical. While a 1.0 equivalent might seem sufficient, minor impurities or moisture can consume the reagent.
-
Solution: We recommend increasing the equivalents of the sulfur trioxide pyridine complex incrementally, for instance, to 1.1 - 1.3 equivalents. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and avoid adding a large excess, which can complicate purification.
-
-
Poor Reagent Quality: The sulfur trioxide pyridine complex is hygroscopic and can degrade over time. Its effectiveness is highly dependent on its purity and anhydrous state.
-
Solution: Always use a freshly opened bottle of the reagent or a batch that has been stored under inert gas in a desiccator. If in doubt, purchase a new lot. The complex should be a colorless solid; discoloration may indicate decomposition.[1]
-
-
Sub-optimal Reaction Temperature: While low temperatures are generally used to control reactivity, a temperature that is too low can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution: The reaction is typically run between 0 °C and room temperature. If you are running the reaction at 0 °C and observing poor conversion, allow the reaction to slowly warm to room temperature and monitor its progress.
-
Question 2: The reaction mixture turns dark brown/black, and the crude product is an intractable oil with many impurities. What is causing this decomposition?
Plausible Causes & Solutions:
-
Uncontrolled Exotherm: The reaction of sulfur trioxide complexes can be exothermic. A rapid addition of the reagent or inadequate cooling can cause localized heating, leading to the decomposition of the sensitive β-lactam ring.
-
Solution: Add the sulfating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes) to a well-stirred, cooled suspension of the starting material. Ensure your reaction vessel is immersed in an ice bath or connected to a chiller to effectively dissipate heat.
-
-
Use of a Protic Solvent: Protic solvents (e.g., alcohols, water) will react competitively with the sulfating agent and can promote the degradation of the product.
-
Solution: This reaction must be conducted in an anhydrous aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are suitable choices. Ensure your solvents are properly dried before use.
-
-
Acid-Catalyzed Degradation: If a less stable sulfating agent like chlorosulfonic acid or oleum is used, the generation of strong acids can rapidly catalyze the hydrolysis of the β-lactam ring.[2][3] The β-lactam pharmacophore is highly susceptible to ring-opening under harsh alkaline or acidic conditions.[2]
Caption: Competing desired reaction vs. degradation pathway.
Question 3: I am losing a significant amount of product during the aqueous workup and purification. How can I improve recovery?
Plausible Causes & Solutions:
-
Product Hydrolysis During Workup: The N-O-SO₃⁻ linkage and the β-lactam ring are both susceptible to hydrolysis, especially if the pH of the aqueous phase is not controlled.[6][7]
-
Solution: Quench the reaction by pouring it into a cold (0 °C), vigorously stirred, buffered aqueous solution (e.g., a phosphate buffer at pH 6.5-7.0) or a biphasic mixture of cold ethyl acetate and cold dilute bicarbonate solution. Avoid quenching with strong acids or bases. Always work quickly and keep all solutions cold during the workup.
-
-
High Water Solubility of the Product: The sulfate group makes the final product highly polar and potentially water-soluble, leading to poor partitioning into common organic solvents during extraction.
-
Solution: After the initial extraction with a standard solvent like ethyl acetate or DCM, perform multiple subsequent extractions (5-7 times) with fresh solvent to maximize recovery from the aqueous layer. If the product remains in the aqueous layer, consider techniques like lyophilization (if the product is stable) or solid-phase extraction (SPE) with a suitable cartridge.
-
-
Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds during column chromatography.
-
Solution: If chromatography is necessary, use a deactivated or neutral stationary phase. You can deactivate silica gel by pre-eluting the column with your mobile phase containing a small amount of a neutral or basic additive like triethylamine (~0.1-1%). Alternatively, consider other purification methods like preparative HPLC or crystallization if a suitable solvent system can be found.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction parameters for the sulfation step?
A: While optimization is substrate-specific, a reliable starting point is summarized in the table below. We recommend starting with these conditions and adjusting based on reaction monitoring.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Sulfating Agent | Sulfur Trioxide Pyridine Complex | Mild, commercially available, and minimizes acidic byproducts that can degrade the β-lactam ring.[5][8] |
| Equivalents | 1.1 - 1.3 eq. | Ensures complete reaction without adding a large excess that complicates purification. |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic and effectively solubilizes the starting material and reagent complex. Must be thoroughly dried. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C during reagent addition to control the exotherm, then allow to warm to facilitate reaction completion. |
| Reaction Time | 2 - 12 hours | Highly dependent on temperature and substrate. Monitor by TLC or LC-MS until starting material is consumed. |
Q: How should I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is a quick and effective method. The product, being a sulfate salt, is significantly more polar than the starting material. It will either remain at the baseline or have a very low Rf value in common solvent systems like ethyl acetate/hexanes. A more polar system, such as 10-20% methanol in DCM, will be necessary to elute the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of water/acetonitrile with a buffer (e.g., ammonium acetate) is recommended.
Q: What are the ideal storage conditions for the final product?
A: The product is a potentially hygroscopic and thermally sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.[9]
Experimental Protocol Example
General Protocol for N-Sulfation using SO₃-Pyridine Complex
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific substrate and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (S)-3-Amino-2,2-dimethylazetidin-4-one derivative (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (approx. 10-20 mL per gram of substrate) via cannula and stir to dissolve or create a fine suspension.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve sulfur trioxide pyridine complex (1.2 eq.) in anhydrous DCM. Add this solution to the cooled reaction mixture dropwise via an addition funnel or syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Quench: Once the starting material is consumed, cool the reaction mixture back to 0 °C. In a separate beaker, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate. Slowly pour the reaction mixture into the bicarbonate solution with vigorous stirring.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three more times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.
-
Purification: Purify the crude material by crystallization from a suitable solvent system (e.g., acetonitrile/ether) or by column chromatography on deactivated silica gel.
References
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI.
- Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. (n.d.). Journal of the American Chemical Society.
- Hydrolysis of β-lactam antibiotics by β-lactamase enzymes. (n.d.). ResearchGate.
- β-Lactamases: A Focus on Current Challenges. (n.d.). PMC - NIH.
- Sulfur trioxide pyridine complex. (n.d.). Chem-Impex.
- Role of beta-lactam hydrolysis in the mechanism of resistance of a beta-lactamase-constitutive Enterobacter cloacae strain to expanded-spectrum beta-lactams. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Sulfur Trioxide Pyridine Complex Manufacturers. (n.d.). lifechem pharma.
- Sulphur Trioxide-Pyridine Complex. (n.d.). Pipzine Chemicals.
- Sulfur trioxide pyridine complex. (n.d.). Wikipedia.
- Common side reactions in the synthesis of 3-substituted azetidines. (n.d.). Benchchem.
- Chemical approaches to the sulfation of small molecules: current progress and future directions. (n.d.). PMC - NIH.
- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. (n.d.). IJCRT.org.
- Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
- Synthesis and biological study of Azetidinone derivatives. (n.d.).
- This compound. (n.d.). Lead Sciences.
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- 4. chemimpex.com [chemimpex.com]
- 5. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
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- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Lead Sciences [lead-sciences.com]
Technical Support Center: HPLC Analysis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Welcome to the technical support center for the HPLC analysis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique molecule. Given its highly polar, chiral, and potentially labile nature, this beta-lactam intermediate presents several analytical challenges. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter.
Section 1: Understanding the Analyte & Initial Method Development
This compound is a challenging analyte for several reasons:
-
High Polarity: The presence of both an amino group and a sulfate group makes the molecule extremely water-soluble, leading to poor retention on traditional reversed-phase (RP) columns like C18 or C8.[1][2][3]
-
Peak Shape Issues: The basic amino group can interact with acidic residual silanols on the surface of silica-based columns, causing significant peak tailing.[4][5][6]
-
Stability Concerns: The β-lactam ring is susceptible to hydrolysis, especially at non-neutral pH, which can lead to sample degradation during analysis.[7][8]
-
Chiral Nature: As a specific enantiomer, its separation from any potential (R)-enantiomer impurity may be required, necessitating chiral chromatography techniques.[9][10]
-
Poor UV Chromophore: The molecule lacks a strong UV-absorbing chromophore, which can result in low sensitivity and make detection challenging.
FAQ 1: What is the best initial approach for developing an HPLC method for this compound?
Given the analyte's high polarity, a standard reversed-phase method is unlikely to provide adequate retention.[2][3][11] The recommended starting point is Hydrophilic Interaction Liquid Chromatography (HILIC) .
HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13][14] In this "aqueous normal-phase" mode, polar analytes are well-retained.
Recommended Starting HILIC Conditions
| Parameter | Recommendation | Rationale |
| Column | Amide or Zwitterionic HILIC phase (e.g., TSKgel Amide-80, Zorbax HILIC Plus) | Amide phases offer good selectivity for polar compounds. Zwitterionic phases can provide unique selectivity and are often robust across a wide pH range.[12] |
| Mobile Phase A | 10 mM Ammonium Formate or Acetate in Water, pH 3.0-4.5 | Provides necessary ions for the HILIC mechanism and helps control the ionization state of the amino group, improving peak shape. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode. |
| Gradient | Start at 95% B, decrease to 60-70% B over 10-15 minutes | A standard gradient to elute the highly polar analyte. |
| Flow Rate | 0.3 - 0.5 mL/min (for a 2.1 or 3.0 mm ID column) | Typical flow rates for HILIC separations. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Detection | UV at 200-210 nm or Charged Aerosol Detection (CAD) / ELSD | The molecule lacks a strong chromophore; low UV wavelengths are required. CAD or ELSD are universal detectors that do not rely on a chromophore and are excellent alternatives. |
Section 2: Troubleshooting Common Chromatographic Problems
This section is structured as a series of frequently asked questions that address specific problems you might encounter during method development and routine analysis.
Problem Area 1: Poor Peak Shape (Tailing & Fronting)
FAQ 2: My peak is exhibiting significant tailing. What are the causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially for basic compounds like this analyte.[4][6] The primary cause is secondary interactions between the protonated amine group and ionized residual silanol groups on the silica stationary phase.[4][5]
Caption: Decision tree for troubleshooting peak tailing.
Step-by-Step Solutions for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 3.0) protonates the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[4][6]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask the silanol interactions more effectively.[6]
-
Use a Modern Column: If using an older column, switch to one with a high-purity silica base and advanced end-capping to reduce the number of available silanol groups.[5] Polar-embedded or charged surface hybrid columns are also excellent choices for basic compounds.[6][15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or diluting the sample.[6]
FAQ 3: My peak is fronting. What does this mean?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can indicate specific problems.[16][17]
Common Causes and Solutions for Peak Fronting:
| Cause | Explanation | Solution |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the column, causing some molecules to travel faster.[16][17][18][19] | Dilute the sample or reduce the injection volume. This is the most common cause.[17] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., high aqueous content in HILIC), the peak can be distorted.[16][18][20] | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Column Collapse/Void | A physical void at the head of the column can cause the sample band to spread unevenly.[16] This may also cause a sudden drop in backpressure. | Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column must be replaced.[4] |
Problem Area 2: Unstable Retention Times
FAQ 4: My retention times are drifting to be shorter or longer over a sequence of injections. Why is this happening?
Retention time drift is a common problem that can compromise data integrity. The cause can be chemical or physical.[21][22]
Systematic Approach to Diagnosing Retention Time Drift:
-
Check the Unretained Peak (t₀): Inject a non-retained marker (like uracil in RP or toluene in HILIC).
-
If t₀ and analyte peaks both drift: The issue is likely related to the pump or flow rate.[22][23] Check for leaks in the system, ensure the pump is delivering a stable flow, and check for crystallized buffer salts around fittings.[22]
-
If t₀ is stable but analyte peaks drift: The issue is chemical.[22][23]
-
-
Investigate Chemical Causes:
-
Column Equilibration: HILIC columns, in particular, require long equilibration times to establish the aqueous layer on the stationary phase.[21] Ensure the column is equilibrated with at least 20-30 column volumes of the initial mobile phase before the first injection and between gradient runs.
-
Mobile Phase Composition: In HILIC, small changes in the water content of the mobile phase can cause large shifts in retention. Volatilization of the organic solvent can occur, effectively increasing the mobile phase strength and reducing retention time.[22][24] Prepare fresh mobile phase daily and keep solvent bottles covered.[25]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention. Use a thermostatted column compartment to maintain a constant temperature.[26]
-
graph TD { A[Start: Retention Time Drift] --> B{Is the t₀ peak also drifting?}; B -- Yes --> C[Flow Rate Issue]; C --> D[Check for Leaks]; C --> E[Verify Pump Performance]; D & E --> F[Resolve Hardware Issue];
}
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. m.youtube.com [m.youtube.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. uhplcs.com [uhplcs.com]
- 20. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 21. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. youtube.com [youtube.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. labtech.tn [labtech.tn]
- 26. silicycle.com [silicycle.com]
Overcoming solubility problems with (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Technical Support Center: (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (CAS No. 102507-49-3). As a key chiral building block in the synthesis of novel beta-lactam antibiotics and beta-lactamase inhibitors, this compound's unique physicochemical properties can present challenges during experimental work.[1][2] This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies and explains the scientific principles behind them to help you overcome common solubility and handling issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound for the first time. What are the recommended starting solvents?
A1: Due to its highly polar and ionic nature, this compound exhibits distinct solubility characteristics. The molecule contains a basic primary amine, a polar lactam ring, and a strongly acidic hydrogen sulfate group, making it most amenable to polar, protic solvents.
Core Insight: The compound's structure is analogous to a salt of an amino acid. The hydrogen sulfate moiety confers significant polarity, while the amino group provides a site for protonation. This dual nature dictates its solubility profile.
Recommended Starting Solvents: For initial experiments, we recommend starting with the solvents listed in the table below. Always begin with a small amount of the compound and solvent to perform a range-finding test before committing a larger quantity of material.
| Solvent | Solvent Type | Predicted Solubility | Comments |
| Water | Polar Protic | Soluble | Solubility is highly dependent on pH. See Q2 & Q3. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A good general-purpose solvent for creating stock solutions. |
| Methanol | Polar Protic | Slightly Soluble | May require gentle warming or sonication. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Often used in co-solvent systems with water. |
| Dichloromethane (DCM) | Non-polar Aprotic | Insoluble | Not recommended for direct dissolution. |
| Diethyl Ether | Non-polar Aprotic | Insoluble | Not recommended for direct dissolution. |
Experimental Workflow: Initial Solvent Screening This workflow provides a systematic approach to selecting a suitable solvent.
Caption: A simple workflow for initial solvent screening.
Q2: My compound is not dissolving well in water or aqueous buffers. What are the likely causes and how can I fix this?
A2: Poor aqueous solubility of this compound is almost always linked to the pH of the solution. As a zwitterionic molecule, it possesses both an acidic group (hydrogen sulfate) and a basic group (amine). At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero, leading to minimal hydration and a sharp decrease in solubility.
Causality: The solubility of amino acids and related compounds is lowest at their isoelectric point and increases dramatically as the pH moves away from the pI.[3] At low pH, the amine group is protonated (-NH₃⁺), resulting in a net positive charge. At high pH, both the hydrogen sulfate (-SO₄⁻) and the amine (-NH₂) contribute to a net negative charge (or zwitterionic character). In either charged state, the molecule interacts more favorably with polar water molecules, enhancing solubility.[4][5]
Troubleshooting Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL) with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10). Common buffer systems include citrate (pH 2-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Addition: Add a pre-weighed amount of the compound (e.g., 2 mg) to each buffer tube.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a set period (1-2 hours) to allow them to reach equilibrium. Using a shaker or rotator is ideal.
-
Observation & Separation: Visually inspect each tube for undissolved solid. If present, centrifuge the samples to pellet the solid.
-
Quantification (Optional but Recommended): Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. This provides a quantitative solubility value at each pH.
Expected Outcome: You will likely find that the compound has a "U-shaped" solubility profile, with a distinct minimum at a specific pH (the pI) and significantly higher solubility in acidic (pH < 4) and basic (pH > 8) conditions.
Caption: Decision tree for addressing poor aqueous solubility.
Q3: I need to use this compound in an organic reaction, but it's insoluble in common solvents like DCM and THF. What are my options?
A3: Direct dissolution in non-polar organic solvents is challenging due to the compound's high polarity and salt-like character. The strategy here is to either use a highly polar aprotic solvent or a multi-component system.
Expert Recommendations:
-
Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the best starting points for organic reactions. They can dissolve polar, salt-like compounds while being compatible with many reaction types.
-
Self-Validation: Always run a small-scale control reaction in the chosen solvent to ensure it doesn't interfere with your chemistry or cause degradation of the starting material.
-
-
Co-Solvent Systems: If your reaction can tolerate it, a mixture of water and a miscible organic solvent (e.g., acetonitrile, THF, or isopropanol) can be effective. First, dissolve the compound in a minimal amount of an aqueous buffer at an optimal pH (see Q2), then slowly add the organic co-solvent to the reaction mixture.
-
Phase-Transfer Catalysis (PTC): For reactions involving a non-polar organic phase, PTC is an advanced option. A catalyst (e.g., a quaternary ammonium salt) is used to carry the deprotonated, anionic form of your compound from the aqueous phase into the organic phase where the reaction occurs. This is highly specialized and requires careful optimization.
Q4: How can I be sure my dissolution method isn't degrading the compound? The beta-lactam ring is known to be sensitive.
A4: This is a critical consideration. The four-membered beta-lactam ring is strained and susceptible to hydrolysis, particularly under strongly basic or acidic conditions and at elevated temperatures.[6] A cloudy solution might not be a solubility problem but rather the precipitation of a degradation product.
Trustworthiness Through Self-Validation: Your dissolution protocol must be a self-validating system. The most reliable way to confirm stability is through analytical chemistry.
Protocol: Stability Verification via HPLC
-
Prepare "Time Zero" Standard: Dissolve a small, accurately weighed amount of the compound in a trusted solvent (e.g., DMSO or a pH 7.4 phosphate buffer) where it is known to be soluble and immediately analyze it via HPLC. This is your reference chromatogram, showing the peak for the intact compound at a specific retention time.
-
Apply Dissolution Method: Prepare your experimental solution using the desired solvent, pH, and temperature.
-
Analyze and Compare: After your intended dissolution/equilibration time, immediately inject an aliquot of this solution into the HPLC.
-
Assess Results:
-
Stable: The chromatogram is identical to the "Time Zero" standard, with a single major peak at the correct retention time.
-
Degradation: You observe a decrease in the area of the main peak and the appearance of new peaks, indicating that the compound has degraded. The primary degradation product would be from the hydrolysis (opening) of the beta-lactam ring.
-
Key Considerations:
-
Temperature: Avoid excessive heat. If warming is necessary to aid dissolution, use a water bath set to a modest temperature (e.g., 30-40°C) and for the shortest time possible.
-
pH: While adjusting pH is key to solubility, avoid extremes (pH < 1 or pH > 12) for prolonged periods. Once dissolved at an optimal pH, consider neutralizing the solution if the downstream application allows.
References
-
Appchem. This compound | 102507-49-3. [Link]
-
Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. [Link]
- Google Patents. (1998). WO1998048037A1 - A method for controlling the solubility of a β-lactam nucleus.
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Technology Networks. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. [Link]
-
ResearchGate. (2025). Influence of Solubility of Ammonium Sulfate Caused by Decreasing pH or Adding Fe 3+ from (288.15 to 359.15) K. [Link]
-
PubChem. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. [Link]
-
National Institutes of Health (NIH). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
National Institutes of Health (NIH). Three Decades of β-Lactamase Inhibitors. [Link]
-
ScienceDirect. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
Wikipedia. β-Lactam antibiotic. [Link]
Sources
Technical Support Center: Stereochemical Integrity of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Welcome to the technical support resource for handling (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing epimerization at the C3 stereocenter during chemical transformations. As a key chiral building block in the synthesis of β-lactamase inhibitors and other pharmaceuticals, maintaining its stereochemical purity is paramount.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization refers to the inversion of the stereochemical configuration at a single chiral center in a molecule with multiple stereocenters. However, in the case of your starting material, which has only one principal stereocenter at the C3 position, epimerization leads to the formation of its non-superimposable mirror image, the (R)-enantiomer.[4] This process effectively results in racemization, yielding a mixture of (S) and (R) forms. This is highly undesirable as the biological activity and toxicological profile of the desired (S)-enantiomer can differ significantly from its (R)-counterpart.[4]
Q2: What is the primary chemical mechanism driving epimerization at the C3 position?
A2: The primary driver for epimerization at the C3 position is the presence of an acidic proton on the α-carbon (C3) adjacent to the carbonyl group of the β-lactam ring.[4][5] In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure, leading to the regeneration of the original (S)-enantiomer or the formation of the undesired (R)-epimer.[4][6][7] The longer this planar intermediate exists, the higher the probability of racemization.
Troubleshooting Guide: Preventing C3-Epimerization
This section addresses specific issues and provides actionable strategies to maintain the stereochemical fidelity of your molecule during common synthetic operations, such as N-acylation or N-alkylation.
Q3: I'm observing significant formation of the (R)-epimer during my N-acylation reaction. What is the most likely cause?
A3: The most common culprits for epimerization during acylation are the choice of base, elevated reaction temperature, and prolonged reaction times.[4][5] Basic conditions are required to deprotonate the amine for acylation, but the same base can also abstract the C3 proton.
Troubleshooting Steps & Solutions:
-
Evaluate Your Base: Strong bases or highly nucleophilic amines can aggressively deprotonate the C3 position.[8]
-
Recommendation: Switch to a non-nucleophilic, sterically hindered base. Bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred over triethylamine (TEA) or pyridine, which are known to promote epimerization.[7] Inorganic bases like potassium carbonate can also be effective in certain solvent systems.[8]
-
-
Strict Temperature Control: The rate of epimerization, like most side reactions, is highly dependent on temperature.[6][9]
-
Recommendation: Perform the reaction at a lower temperature. Start by cooling the reaction mixture to 0 °C in an ice bath before adding the base and acylating agent.[6] If epimerization persists, consider even lower temperatures, such as -20 °C or -78 °C (dry ice/acetone bath). Maintain this low temperature throughout the entire reaction period.[10]
-
-
Minimize Reaction Time: The longer your chiral center is exposed to basic conditions, the greater the extent of epimerization.[4]
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Avoid letting the reaction run overnight if it is complete within a few hours.
-
Q4: Can the choice of solvent affect the level of epimerization?
A4: Absolutely. The polarity of the solvent plays a crucial role in stabilizing the charged enolate intermediate that is central to the epimerization mechanism.[6][7]
-
Polar Aprotic Solvents: Solvents like DMF and NMP are known to increase the rate of epimerization.[11] Their high polarity stabilizes the enolate intermediate, prolonging its lifetime and increasing the chance of reprotonation to the wrong stereoisomer.
-
Less Polar Solvents: Solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred as they are less effective at stabilizing the enolate intermediate.[6] A mixture of chloroform and trifluoroethanol has also been shown to suppress epimerization in some contexts.[6][11]
Recommendation: If you are using a polar aprotic solvent like DMF, attempt the reaction in DCM or THF to see if epimerization is reduced. Ensure your starting materials have sufficient solubility in the chosen solvent.
Q5: How does the order of reagent addition impact stereochemical purity?
A5: The order of addition is a critical, yet often overlooked, parameter. Allowing the amine to be exposed to the base for an extended period before the electrophile (e.g., acyl chloride) is introduced can significantly increase epimerization.[6]
Recommendation: In Situ Activation Instead of pre-mixing the amine and base, consider a procedure where the acylating agent is added to a mixture of the amine, or where the base is the last reagent added to the mixture of the amine and acylating agent at low temperature. This ensures that the reactive amine is acylated as soon as it is deprotonated, minimizing the time it exists as a free base susceptible to C3 proton abstraction.[6]
Visualization of the Epimerization Pathway
The following diagram illustrates the base-catalyzed epimerization mechanism at the C3 position of the azetidinone ring.
Caption: Base-catalyzed abstraction of the C3 proton leads to a planar enolate, which can be reprotonated to yield a mixture of (S) and (R) epimers.
Data Summary: Influence of Reaction Parameters on Epimerization
| Parameter | Condition Promoting Epimerization | Recommended Condition for Prevention | Rationale |
| Base | Strong, non-hindered bases (e.g., TEA, Pyridine) | Weak, non-nucleophilic, hindered bases (e.g., DIPEA, 2,6-Lutidine) | Reduces the rate of C3 proton abstraction relative to N-deprotonation.[5][7] |
| Temperature | Elevated temperatures (> 0 °C) | Low temperatures (0 °C to -78 °C) | Slows the kinetics of the proton abstraction side reaction.[6][9] |
| Solvent | Polar aprotic (e.g., DMF, NMP, DMSO) | Non-polar / less polar (e.g., DCM, THF, Toluene) | Minimizes stabilization of the planar enolate intermediate.[6][11][12] |
| Reaction Time | Prolonged (e.g., >12 hours, overnight) | Minimized (monitor to completion) | Reduces the duration of exposure to epimerizing conditions.[4] |
Recommended Protocol: N-Acylation with Minimal Epimerization
This protocol provides a general guideline for the N-acylation of this compound using an acid chloride.
Materials:
-
This compound (1.0 eq)
-
Acid Chloride (1.05 - 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolution: Add anhydrous DCM to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Cooling: Cool the resulting slurry or solution to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Base Addition: Slowly add DIPEA (2.2 eq) to the cooled mixture. The initial equivalent neutralizes the hydrogen sulfate salt, and the second acts as the base for the reaction.
-
Acylating Agent Addition: Immediately following the base, add the acid chloride (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a cold, saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (< 30 °C) to obtain the crude product.
-
Purification & Analysis: Purify the crude product via column chromatography. Analyze the final product's enantiomeric purity using chiral HPLC or SFC.
Experimental Workflow Diagram
Caption: A recommended experimental workflow for N-acylation designed to minimize the risk of C3-epimerization.
References
-
Alcaide, B., et al. (2000). Base-promoted isomerization of cis-4-formyl-2-azetidinones: chemoselective C4-epimerization vs rearrangement to cyclic enaminones. The Journal of Organic Chemistry, 65(11), 3453-9. [Link]
-
Iannazzo, D., et al. (2023). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. MDPI. [Link]
-
Kappe, C. O., et al. (2020). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
National Center for Biotechnology Information. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC. [Link]
-
Claver, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Guo, Y., et al. (2021). Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis. ResearchGate. [Link]
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Firestone, R. A., et al. (1974). Total synthesis of beta-lactam antibiotics. IV. Epimerization of 6(7)-aminopenicillins and -cephalosporins from alpha to beta. The Journal of Organic Chemistry, 39(4), 437-40. [Link]
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Davies, H. M. L., et al. (2011). A concise synthesis of a β-lactamase inhibitor. Organic Letters, 13(20), 5480-3. [Link]
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Unknown Author. (n.d.). Epimerization of Peptide. SlidePlayer. [Link]
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Phillips, R. S. (1996). Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. [Link]
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D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
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Singh, G. S. (2004). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
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National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. PMC. [Link]
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Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
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Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
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Zachariah, S. M., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 212-218. [Link]
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Appchem. (n.d.). This compound. Appchem. [Link]
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Juhasz, M., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
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Zhang, J., & Ma, S. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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D'hooghe, M., & De Kimpe, N. (2025). Synthesis and Antibacterial Properties of 3-Amino-β-Lactams Bearing a Heteroatom-Containing C4 Substituent. ChemMedChem. [Link]
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Juhasz, M., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]
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Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. SciSpace. [Link]
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Davies, S. G., et al. (1998). Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. PubMed. [Link]
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He, G., et al. (2016). Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed Sequential C(sp3)–H Functionalization. ResearchGate. [Link]
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Bioengineer.org. (2026). Catalytic Enantioselective Wittig Rearrangement Breakthrough. Bioengineer.org. [Link]
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Christensen, B. G., et al. (1974). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry. [Link]
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Juhasz, M., et al. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
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Juhasz, M., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
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Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
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Pemberton, O. A., & Guler, E. (2020). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. [Link]
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Technical Support Center: Catalyst Selection for (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Welcome to the technical support guide for reactions involving the chiral building block, (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile synthon. As a specialized intermediate, successful and selective transformations require a nuanced approach to catalyst selection. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to navigate the unique reactivity of this strained heterocyclic system.
Introduction: Understanding the Substrate
This compound is a valuable chiral intermediate in synthetic and pharmaceutical chemistry.[1][2][3] Its structure contains a highly strained four-membered β-lactam ring, a primary amino group at the C3 position, and an N-hydrogensulfate moiety. The inherent ring strain of the azetidin-2-one core makes the amide bond susceptible to nucleophilic attack and cleavage, a property exploited by β-lactam antibiotics but a significant challenge in synthetic transformations.[4][5] The primary goal of catalysis is to achieve high selectivity for the desired reaction—typically at the 3-amino group—while preserving the integrity of the β-lactam ring.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding catalyst selection for this substrate.
Q1: What are the primary reactive sites on this molecule and how do they influence catalyst selection? The molecule presents three main sites for reactivity:
-
C3-Amino Group: A primary nucleophile, this is the most common site for functionalization (e.g., N-acylation, N-alkylation). Catalysts should ideally enhance the reactivity of the co-reactant without promoting side reactions.
-
C4-Carbonyl Group: This is the electrophilic carbon of the β-lactam ring. It is highly susceptible to nucleophilic attack, which leads to ring-opening.[4] Strong nucleophiles or catalysts that significantly enhance the electrophilicity of this carbon (e.g., strong Lewis acids) should be used with extreme caution.
-
N1-O-Sulfate Bond: The N-O bond can be labile under certain reductive or strong acid/base conditions. The sulfate group itself is a potential leaving group, which could lead to ring-opening or rearrangement pathways.
Catalyst selection must balance the activation of the desired pathway with the suppression of undesired reactions at the other sites.
Q2: Which classes of catalysts are generally suitable for modifying the 3-amino group while preserving the β-lactam ring? For reactions like N-acylation, organocatalysts and mild transition metal catalysts are often preferred.
-
Organocatalysts: Non-nucleophilic bases (e.g., hindered amines like triethylamine or DIPEA) can be used to activate acylating agents or scavenge acid byproducts without attacking the lactam ring.[6] Chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have also been used effectively in related β-lactam syntheses.[7]
-
Enzymes: Lipases and amidases can offer unparalleled chemo- and stereoselectivity under mild, aqueous conditions, minimizing the risk of ring degradation.
-
Transition Metals: While some transition metals can coordinate to the lactam carbonyl and promote cleavage, carefully selected catalysts (e.g., certain Pd, Rh, or Cu complexes) can be used for reactions like cross-coupling or C-H activation on side chains, provided conditions are mild.[1][6]
Q3: Under what conditions is the β-lactam ring most susceptible to catalytic decomposition? The β-lactam ring is most vulnerable under:
-
Strong Basic Conditions: Hydroxide, alkoxides, and other strong nucleophilic bases readily promote hydrolytic ring cleavage to form β-amino acids.[4]
-
Strong Acidic Conditions: Protonation of the carbonyl oxygen or the ring nitrogen can activate the ring for nucleophilic attack by the solvent or other species.
-
High Temperatures: The release of ring strain is thermodynamically favorable, and high thermal energy can promote decomposition pathways.
-
Presence of Aggressive Lewis Acids: Strong Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon highly electrophilic and prone to attack.
Q4: What is the role of the N-hydrogensulfate group? The N-hydrogensulfate group primarily serves as an activating group and a synthetic handle. Its electron-withdrawing nature can influence the reactivity of the β-lactam ring. It can also be a target for subsequent chemical modifications or removal. Its presence adds complexity, as it can potentially coordinate with metal catalysts or be labile under certain pH conditions.
Catalyst Selection Workflow
Choosing the right catalyst is a process of elimination and optimization. The following workflow provides a logical pathway for decision-making.
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Technical Support Center: Scaling Up (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate Synthesis
Welcome to the technical support guide for the process scale-up of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. This molecule is a critical intermediate in the synthesis of β-lactamase inhibitors, such as sulbactam. Transitioning its synthesis from the laboratory bench to a pilot plant presents a unique set of challenges that require a deep understanding of chemical engineering principles and process chemistry.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience. Our goal is to empower you to anticipate and resolve issues, ensuring a safe, efficient, and scalable manufacturing process.
Overall Synthesis and Scale-Up Workflow
The synthesis of this key intermediate involves several critical stages, each with its own set of parameters that must be carefully controlled during scale-up. The following diagram provides a high-level overview of the typical synthetic workflow.
Caption: High-level workflow for the synthesis of the target β-lactam intermediate.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up process in a question-and-answer format, providing causal explanations and actionable solutions.
Stage 1: N-Sulfonation
Question: We are observing incomplete reaction and the formation of unknown impurities during the N-sulfonation step at the pilot scale. How can we improve this?
Answer: Incomplete sulfonation and side-product formation are common issues when scaling up this electrophilic substitution reaction. The root causes often lie in mass transfer limitations and poor temperature control.
-
Causality: The sulfonation of the primary amine is a fast and often exothermic reaction. On a lab scale, heat dissipates quickly. In a large reactor, the lower surface-area-to-volume ratio can lead to localized hot spots.[1][2] These hot spots can promote side reactions or degradation of the starting material or product. Unlike many other electrophilic aromatic substitutions, sulfonation is known to be reversible, a characteristic that can be influenced by temperature and acid concentration.[3][4][5]
-
Troubleshooting Steps:
-
Reagent Addition Strategy: Instead of a bulk addition, implement a controlled, slow addition of the sulfonating agent (e.g., a solution of SO3-pyridine complex) below the surface of the reaction mixture. This minimizes localized high concentrations and improves heat management.
-
Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Model the mixing dynamics to ensure there are no "dead zones" where reagents can accumulate. The goal is to ensure the reaction rate is chemically controlled, not limited by the rate of mixing.
-
Temperature Control: Use a reactor with an efficient heating/cooling jacket. For highly exothermic steps, consider using a secondary cooling loop. The ideal temperature range should be re-validated at the pilot scale, as the optimal lab-scale temperature may not translate directly.
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or UPLC to monitor the consumption of the starting material and the formation of the product. This allows for real-time decision-making and determination of the true reaction endpoint.
-
Stage 2: β-Lactam Ring Formation (Cyclization)
Question: Our cyclization yield has dropped significantly after moving to a 100L reactor, and we are seeing an increase in a polymeric byproduct. What is happening?
Answer: The drop in yield and formation of polymers during the intramolecular cyclization to form the strained four-membered β-lactam ring is a classic scale-up problem related to reaction kinetics and concentration.[6][7]
-
Causality: The desired reaction is an intramolecular cyclization. The primary competing side reaction is an intermolecular polymerization, where one molecule reacts with another instead of with itself. At the higher concentrations often used in pilot plants to maximize throughput, the probability of intermolecular collisions increases, favoring polymerization. The use of coupling agents like dicyclohexylcarbodiimide (DCC) can also lead to side reactions, such as the formation of N-acylurea, if conditions are not optimized.[8][9][10]
-
Troubleshooting Steps:
-
Employ High-Dilution Principles: While it may seem counterintuitive at scale, the key is to maintain a low instantaneous concentration of the active intermediate. This can be achieved by the slow, simultaneous addition of the substrate and the cyclizing agent (e.g., DCC) to the main reactor vessel containing the solvent. This ensures the substrate is more likely to cyclize before it can react with another substrate molecule.
-
Optimize the Coupling Agent: If using DCC, the byproduct dicyclohexylurea (DCU) is notoriously insoluble, which can be problematic in a large reactor.[11][12] Consider switching to a more soluble carbodiimide like DIC (diisopropylcarbodiimide) or a water-soluble one like EDC if the solvent system allows.[10] The addition of additives like HOBt (Hydroxybenzotriazole) can help suppress racemization and other side reactions by forming a more stable active ester intermediate.[8]
-
Temperature Management: This step is also often exothermic. Maintain a consistent and low temperature (e.g., 0-5 °C) throughout the addition to slow down the reaction rates and give the intramolecular cyclization a kinetic advantage.
-
Process Analytical Technology (PAT): Consider using PAT tools, such as in-situ IR or Raman spectroscopy, to monitor the disappearance of the starting material and the appearance of the β-lactam ring's characteristic carbonyl stretch.[13][14][15][16] This provides a much clearer picture of the reaction kinetics than intermittent offline sampling.
-
Caption: Decision tree for troubleshooting low yield in the cyclization step.
Stage 3: Crystallization and Purification
Question: We are struggling to achieve consistent purity and crystal form in our final product. Batches are failing to meet specifications. How can we improve the robustness of our crystallization process?
Answer: Crystallization is a critical unit operation that defines the purity, stability, and handling properties of the final intermediate.[17][18][19] Scale-up issues often stem from differences in cooling rates, mixing dynamics, and supersaturation control.
-
Causality: In a large vessel, achieving a uniform cooling profile is difficult. Slower cooling in the core compared to the walls can lead to a wider particle size distribution and potential inclusion of impurities. The level of supersaturation—the driving force for crystallization—must be carefully controlled. If it's too high, spontaneous nucleation can occur, leading to small, impure crystals. If it's too low, the process will be inefficient.[17]
-
Troubleshooting Steps:
-
Develop a Metastable Zone Width (MSZW) Profile: At the lab scale, determine the MSZW for your solvent/anti-solvent system. This defines the operating window of supersaturation where crystal growth is favored over nucleation.
-
Controlled Cooling and Anti-Solvent Addition: Design a programmed cooling profile for the pilot reactor. A linear cooling rate is rarely optimal. Often, a slower initial cooling rate followed by a faster rate is more effective. Similarly, the anti-solvent should be added at a controlled rate to maintain the optimal level of supersaturation.
-
Seeding Strategy: Implement a consistent seeding protocol. Add a small amount of high-purity crystalline material at a specific temperature within the MSZW. This provides a template for crystal growth, leading to a more uniform particle size and better purity.
-
Agitation: The agitator speed and design are critical. It must be sufficient to keep the crystals suspended and ensure uniform temperature, but not so aggressive that it causes secondary nucleation or crystal breakage (attrition).
-
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant (100L Reactor) | Key Consideration for Scale-Up |
| Cooling Method | Ice bath, cryocooler | Jacketed vessel, external heat exchanger | Surface-area-to-volume ratio decreases; requires more efficient heat removal.[1] |
| Mixing | Magnetic stir bar | Impeller (e.g., pitched-blade turbine) | Must ensure solids suspension and thermal homogeneity without causing attrition. |
| Supersaturation | Often rapid (e.g., flask in ice bath) | Must be carefully controlled via programmed cooling/anti-solvent addition. | Slower, controlled approach is needed to favor growth over nucleation.[17][20] |
| Seeding | Optional / manual | Critical for batch-to-batch consistency | Develop a robust protocol for seed amount, quality, and addition point. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this process, especially with reagents like chlorosulfonic acid?
Handling highly reactive and corrosive reagents like chlorosulfonic acid requires stringent safety protocols that become even more critical at scale.[21] Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H2SO4).[22][23] All personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, suits, and face shields.[22] The pilot plant must have robust engineering controls, such as dedicated, well-ventilated charging areas and emergency scrubbers.[24][25] All transfers should be done via closed systems. Emergency showers and eyewash stations must be readily accessible.[22]
Q2: What are the typical impurities we should be monitoring for in the final product?
Impurities in the final product can originate from starting materials, side reactions, or degradation.[26] Common process-related impurities may include unreacted starting materials or byproducts from the cyclization step.[26][] Degradation impurities can arise from hydrolysis of the sensitive β-lactam ring, especially under harsh pH or temperature conditions.[7][26] It is crucial to develop a comprehensive impurity profile using techniques like LC-MS to identify and track known and unknown impurities throughout the process.[26]
Q3: How does the change in the surface-area-to-volume ratio affect process control during scale-up?
The decrease in the surface-area-to-volume ratio is one of the most significant challenges in scaling up chemical processes.[1] A large reactor has less surface area available to transfer heat for each unit of volume compared to a small flask. This means that both heating and, more critically, cooling are less efficient.[2][28] Exothermic reactions that are easily managed in the lab can become dangerous runaways in a pilot plant if not properly controlled. This necessitates more sophisticated heat transfer equipment (e.g., high-performance jackets, internal coils) and carefully controlled addition rates of reagents.[1][29]
Q4: Can Process Analytical Technology (PAT) be beneficial for this scale-up?
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Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
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Process Analytical Technology: Enhancing Pharma Development. Technology Networks. [Link]
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Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health (NIH). [Link]
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Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. [Link]
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Sulbactam Impurities and Related Compound. Veeprho. [Link]
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Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
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Pharmaceutical crystallization. Vaisala. [Link]
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HAZARD SUMMARY - CHLOROSULPHONIC ACID. New Jersey Department of Health. [Link]
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Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. [Link]
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Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme Connect. [Link]
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Pharmaceutical Crystallization in drug development. Syrris. [Link]
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Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. ACS Publications. [Link]
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Applications of the crystallization process in the pharmaceutical industry. Hep Journals. [Link]
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What is heat transfer performance in a mixing vessel?. Sumitomo Heavy Industries. [Link]
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Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily. [Link]
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Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers. [Link]
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EAS-Sulfonation. OpenOChem Learn. [Link]
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A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. National Institutes of Health (NIH). [Link]
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Minimizing impurities in the synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Welcome to the technical support center for the synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical solutions to minimize impurities and achieve high-purity, stereochemically-defined product.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of advanced β-lactam antibiotics. Its efficacy is intrinsically linked to its stereochemical purity and the absence of process-related impurities. The synthesis, while conceptually straightforward, presents several critical control points where impurities can arise. These include racemization, hydrolysis of the strained β-lactam ring, and side reactions during the crucial N-sulfonation step. This guide will deconstruct these challenges and provide actionable strategies to mitigate them.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through the formation of the chiral 3-amino-β-lactam core, followed by the introduction of the hydrogen sulfate group at the N1 position. Understanding this pathway is the first step in troubleshooting potential issues.
Frequently Asked Questions & Troubleshooting Guide
I. Impurities Related to Stereochemistry
Question 1: My final product shows the presence of the (R)-enantiomer. What are the likely causes and how can I prevent this racemization?
Answer:
Racemization at the C3 position is a critical issue that can compromise the biological activity of your final product. The primary culprit is the abstraction of the α-proton at C3 by a base, leading to a planar enolate intermediate which can be protonated from either face.[1]
Potential Causes and Solutions:
| Cause | Explanation | Preventative Measures & Troubleshooting |
| Harsh Basic Conditions | Strong bases used during the synthesis or workup can readily deprotonate the C3 position, especially if the amino group is not appropriately protected. | - Use milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like triethylamine where possible.[2] - Carefully control the stoichiometry of the base. - Maintain low reaction temperatures to disfavor the equilibrium leading to the enolate. |
| Prolonged Reaction Times | Extended exposure to even mild basic conditions can lead to cumulative racemization. | - Monitor the reaction closely by TLC or HPLC and quench it as soon as it reaches completion. |
| Inappropriate Amine Protection | An unprotected or poorly protected amino group can influence the acidity of the C3 proton. | - Employ a suitable protecting group for the C3 amino functionality during the cyclization and sulfonation steps. The choice of protecting group can influence the stereochemical outcome. |
| Acid-Catalyzed Racemization | While less common for this specific substrate, strong acidic conditions can also potentially lead to racemization through different mechanisms. | - Avoid prolonged exposure to strong acids during deprotection or workup steps. |
Analytical Protocol for Chiral Purity Assessment:
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of your product.
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for separating amino acid derivatives and related chiral amines.[3][4]
-
Mobile Phase: A typical mobile phase for these columns would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For zwitterionic compounds, polar organic or reversed-phase modes might be necessary.
-
Detection: UV detection is commonly used. If the chromophore is weak, derivatization with a UV-active agent might be necessary, though this adds complexity.
II. Impurities from the N-Sulfonation Step
Question 2: I am observing multiple unknown impurities after the sulfonation of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-ol with sulfur trioxide pyridine complex. What are the possible side reactions?
Answer:
The N-sulfonation step is a critical transformation that can lead to several impurities if not properly controlled. The sulfur trioxide pyridine complex (SO₃·py) is a relatively mild sulfonating agent, but side reactions can still occur.[5][6]
Potential Side Reactions and their Mitigation:
| Impurity Type | Formation Mechanism | Prevention & Troubleshooting |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | - Use a slight excess (1.1-1.5 equivalents) of the SO₃·py complex. - Ensure the reaction is stirred efficiently to overcome any mass transfer limitations. - Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. |
| Over-sulfonation/Di-sulfonation | Although less likely with the N-hydroxy group, sulfonation at other nucleophilic sites (e.g., the C3-amino group if unprotected) can occur. | - Protect the C3-amino group prior to N-sulfonation. - Use the stoichiometric amount of the sulfonating agent. |
| Ring-Opened Products | The β-lactam ring is susceptible to nucleophilic attack, and pyridine released from the complex or other nucleophiles present can potentially lead to ring opening.[7] | - Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize ring opening. - Use an anhydrous, aprotic solvent to prevent hydrolysis. |
| Dimeric Impurities | Intermolecular reactions between two molecules of the starting material or product can lead to dimer formation. | - Use a sufficiently dilute reaction mixture to favor the intramolecular reaction. - Add the sulfonating agent slowly to the solution of the β-lactam to maintain a low concentration of the reactive intermediate. |
Workflow for Investigating Sulfonation Impurities:
III. Product Stability and Degradation
Question 3: My purified product degrades upon storage or during workup. What are the primary degradation pathways and how can I improve stability?
Answer:
The stability of β-lactam derivatives is a well-known challenge due to the inherent strain in the four-membered ring. The N-sulfonyloxy group can further influence the molecule's stability.
Primary Degradation Pathways:
-
Hydrolysis of the β-Lactam Ring: This is the most common degradation pathway for β-lactams, leading to the formation of the corresponding β-amino acid. This can be catalyzed by acid, base, or even nucleophilic buffers.[8][9][10]
-
Cleavage of the N-O Bond: The N-O bond in N-sulfonyloxy compounds can be susceptible to cleavage under certain conditions, leading to the formation of the N-hydroxy β-lactam and sulfonic acid.
Strategies for Enhancing Stability:
-
pH Control: β-lactams generally exhibit maximum stability in a slightly acidic pH range (typically pH 4-6). Avoid strongly acidic or basic conditions during workup and purification.[11]
-
Temperature: Store the final product and intermediates at low temperatures (2-8 °C or frozen) to slow down degradation kinetics.
-
Aqueous Environments: Minimize the exposure of the product to water, especially for prolonged periods. If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Purification: The zwitterionic nature of the final product can make purification challenging.
-
Crystallization/Precipitation: This is often the most effective method for purifying zwitterionic compounds. Experiment with different solvent/anti-solvent systems.
-
Ion-Exchange Chromatography: This technique can be very effective for separating zwitterionic compounds from charged or neutral impurities.[5][12][13] A typical protocol would involve binding the zwitterionic product to an ion-exchange resin and then eluting it with a salt gradient or by adjusting the pH.
-
Experimental Protocol: Purification by Ion-Exchange Chromatography
-
Resin Selection: Choose a suitable ion-exchange resin based on the isoelectric point (pI) of your compound. Both cation and anion exchange resins can be explored.
-
Column Packing: Prepare a column with the selected resin and equilibrate it with a low ionic strength buffer at a pH where the target compound is charged and will bind.
-
Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound product using a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH of the eluent to bring the compound to its isoelectric point, at which it will have a net neutral charge and elute from the resin.
-
Desalting: The fractions containing the purified product will need to be desalted, for example, by dialysis, size-exclusion chromatography, or reverse-phase chromatography with a volatile buffer system.
IV. General Synthetic and Analytical Considerations
Table of Key Reaction Parameters and Controls:
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous, aprotic solvents (e.g., dichloromethane, acetonitrile, THF) for the cyclization and sulfonation steps. | Prevents hydrolysis of the β-lactam ring and reaction with the sulfonating agent. |
| Temperature | Maintain low temperatures, especially during the addition of reactive reagents. | Minimizes side reactions and degradation. |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |
| Purity of Reagents | Use high-purity starting materials and reagents. | Impurities in the starting materials can be carried through the synthesis and complicate purification. |
| In-process Controls | Regularly monitor reaction progress by TLC or HPLC. | Avoids prolonged reaction times and the formation of degradation products. |
Conclusion
Minimizing impurities in the synthesis of this compound requires a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully controlling reaction conditions, particularly temperature and pH, and by employing appropriate analytical techniques to monitor stereochemical purity and impurity profiles, researchers can consistently obtain high-quality material. This guide provides a foundation for addressing common challenges, but it is important to remember that each specific reaction may require further optimization.
References
-
Jarrahpour, A., & Zarei, M. (2006). Synthesis of Novel N-sulfonyl Monocyclic Beta-Lactams as Potential Antibacterial Agents. Molecules, 11(1), 49-58. [Link]
-
Jarrahpour, A., & Zarei, M. (2006). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. National Institutes of Health. [Link]
- Aristilde, L., et al. (n.d.). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic.
-
Kries, H., et al. (n.d.). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. National Institutes of Health. [Link]
-
F. Andreani, et al. (1988). Synthesis and in vitro antibacterial activity of a new series of monobactam derivatives. PubMed. [Link]
- Deketelaere, S., et al. (2025). Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams.
-
Alcaide, B., & Almendros, P. (2000). Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health. [Link]
-
Valleau, D., et al. (2017). Monobactam formation in sulfazecin by a non-ribosomal peptide synthetase thioesterase. National Institutes of Health. [Link]
- Shapiro, A. B. (n.d.). Kinetics of sulbactam hydrolysis by β-lactamases, and their inhibition.
- Sheehan, J. C., & Corey, E. J. (n.d.). The Synthesis of β-Lactams. Organic Reactions.
- (2025). Degradation of beta-lactam antibiotics.
-
Shapiro, A. B. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. PubMed. [Link]
-
Park, H., & Lee, J. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information. [Link]
-
Horváth, G., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
(n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Van Brabandt, W., et al. (2017). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. National Institutes of Health. [Link]
- Jana, S., et al. (n.d.). Recent advances in β-lactam synthesis. Royal Society of Chemistry.
-
Nesterenko, E. P., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. PubMed. [Link]
- (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?.
-
Grabrijan, K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. PubMed. [Link]
- (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
-
(n.d.). β-Lactam. Wikipedia. [Link]
- (2025). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams.
-
(2022). Any tips for purification of two zwitterionic compounds?. Reddit. [Link]
-
(n.d.). This compound. Appchem. [Link]
- (n.d.). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments.
-
(2012). What is the behavior of a Zwitterion during ion exchange chromatography?. Chemistry Stack Exchange. [Link]
- (n.d.). Multi-Dimensional High-Performance Liquid Chromatographic Determination of Chiral Amino Acids and Related Compounds in Real World Samples.
-
Li, F., et al. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. National Institutes of Health. [Link]
-
Al-Hadedi, A. A. M., & El-Emam, A. A. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. National Institutes of Health. [Link]
-
Le Goffic, F., et al. (1975). [Purification of beta-lactamases by affinity chromatography]. PubMed. [Link]
-
(n.d.). Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies. [Link]
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
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- 3. 102507-49-3 / (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-ylhydrogensulfate | BTCpharm华祥医药 [btcpharm.com]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative for a Key Chiral Intermediate
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a foundational chiral building block. Its stereochemical purity and accurate quantification are paramount, as any impurities or deviations in concentration can propagate through the synthetic pathway, ultimately compromising the efficacy and safety of the final drug product. The validation of analytical methods is, therefore, not merely a regulatory formality but a cornerstone of quality control, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.
This guide will compare three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Chiral Capillary Electrophoresis (CE). Each method is evaluated based on the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Quality Control
HPLC is the most established and widely implemented technique for routine quality control in the pharmaceutical industry. Its robustness, cost-effectiveness, and ease of use make it an ideal first-line method for assay and impurity profiling.
Causality in Method Design
The selection of a reversed-phase C18 column is predicated on the polar nature of the target analyte. The amino and sulfate groups confer significant hydrophilicity, necessitating a mobile phase with a high aqueous component to achieve adequate retention. An acidic phosphate buffer is incorporated to protonate the primary amine, ensuring a single ionic species and promoting symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Detection at a low UV wavelength (e.g., 210 nm) is necessary as the molecule lacks a strong chromophore.
Experimental Protocol: HPLC-UV Method Validation
Objective: To validate an HPLC-UV method for the quantification (assay) of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Validation Parameters & Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Assess peak purity using a photodiode array detector. | No interference at the retention time of the analyte peak. Peak purity index > 0.999. |
| Linearity | Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal concentration. Perform linear regression analysis of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%) of the nominal concentration. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the nominal concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | Confirmed by the linearity and accuracy data. | The range where the method is linear, accurate, and precise. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min). | RSD of results should not significantly change, and system suitability parameters should be met. |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For High Sensitivity and Specificity
UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity over traditional HPLC-UV. The use of sub-2 µm particle size columns allows for faster separations without compromising resolution. Mass spectrometric detection provides unambiguous identification and quantification, even at trace levels, making it ideal for impurity analysis and bioanalytical applications.
Causality in Method Design
The switch to UPLC allows for a much shorter run time. A C18 column remains appropriate. The mobile phase is simplified to formic acid in water and acetonitrile, as this is more compatible with mass spectrometry. Electrospray ionization (ESI) in positive mode is selected to efficiently ionize the primary amine group of the analyte. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides exceptional selectivity, virtually eliminating matrix interference.
Experimental Protocol: UPLC-MS/MS Method Validation
Objective: To validate a UPLC-MS/MS method for the trace-level quantification of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and MS Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Positive
-
MRM Transition: To be determined experimentally (e.g., Precursor ion [M+H]⁺ → Product ion)
-
Run Time: 3 minutes
Validation Parameters & Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix and samples spiked with potential interferences. Monitor for the specific MRM transition. | No significant signal in the blank at the analyte's retention time. |
| Linearity | Prepare a series of at least six concentrations covering the expected range of quantification. Use a weighted linear regression (e.g., 1/x²). | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy & Precision | Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio > 10. |
| Robustness | Minor variations in mobile phase composition and flow rate. | Results should remain within accuracy and precision limits. |
Chiral Capillary Electrophoresis (CE): The Gold Standard for Enantiomeric Purity
As the target molecule is a single enantiomer, confirming its chiral purity is a critical quality attribute. Chiral Capillary Electrophoresis is a powerful technique for separating enantiomers with high efficiency and resolution.
Causality in Method Design
The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Sulfated cyclodextrins are often effective for separating chiral amines due to their multiple chiral centers and the potential for electrostatic and inclusion complexation interactions.[3] The degree of sulfation and the size of the cyclodextrin cavity (α, β, or γ) are critical parameters that must be optimized. A low pH buffer is used to ensure the analyte is cationic and migrates towards the cathode.
Experimental Protocol: Chiral CE Method Validation
Objective: To validate a Chiral CE method for the determination of the enantiomeric purity of this compound.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
CE Conditions:
-
Capillary: Fused-silica, 50 cm total length (40 cm effective), 50 µm I.D.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 5% w/v Sulfated-β-cyclodextrin
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (50 mbar for 5 s)
-
Detection: 210 nm
Validation Parameters & Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze the racemate to demonstrate separation of the two enantiomers. Analyze the (S)-enantiomer sample to confirm peak identity. | Baseline resolution (Rs > 1.5) between the enantiomer peaks. |
| Linearity of the (R)-enantiomer | Spike the (S)-enantiomer sample with known amounts of the (R)-enantiomer (e.g., 0.1% to 1.0%). | Correlation coefficient (r²) ≥ 0.99 for the (R)-enantiomer. |
| Limit of Quantification (LOQ) | Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10. Precision (RSD) ≤ 10%. |
| Precision | Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit. | RSD for the peak area of the (R)-enantiomer ≤ 5.0%. |
| Accuracy | Analyze samples spiked with known amounts of the (R)-enantiomer at three levels. | Recovery between 80.0% and 120.0% for the (R)-enantiomer. |
Comparative Summary of Validated Methods
The choice of analytical method depends on the specific application, available instrumentation, and the required level of sensitivity and selectivity.
| Feature | HPLC-UV | UPLC-MS/MS | Chiral Capillary Electrophoresis |
| Primary Application | Assay, Routine QC | Trace impurity analysis, Bioanalysis | Enantiomeric Purity |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | High (for enantiomeric impurity) |
| Specificity | Good (Chromatographic) | Excellent (Mass-based) | Excellent (for enantiomers) |
| Analysis Time | ~10 min | ~3 min | ~15 min |
| Cost (Instrument) | Low | High | Medium |
| Cost (Operational) | Low | High | Medium |
| Robustness | High | Medium | Medium |
| Key Advantage | Ubiquitous, robust, cost-effective | Unmatched sensitivity and selectivity | Unrivaled enantiomer separation |
| Key Limitation | Limited sensitivity, potential for co-elution | High cost, complex instrumentation | Can be less robust than HPLC |
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following workflow illustrates the key stages, from method development to the final validation report.
Caption: A typical workflow for analytical method validation.
Decision Framework for Method Selection
Choosing the right analytical tool is a critical decision. This diagram outlines a logical process for selecting the most appropriate method based on the analytical question at hand.
Caption: Decision tree for selecting an analytical method.
References
-
Németh, K., Varga, E., Iványi, R., Szemán, J., Visy, J., Jicsinszky, L., Szente, L., Forró, E., Fülöp, F., Péter, A., & Simonyi, M. (2010). Separation of cis-beta-lactam enantiomers by capillary electrophoresis using cyclodextrin derivatives. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 382–388. [Link]
-
European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38, 212-230. [Link]
-
Patel, A., et al. (2019). Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form. International Journal of Pharmacy and Pharmaceutical Research. [Link]
-
Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. The AAPS Journal, 20(4), 75. [Link]
-
Zhang, Y., et al. (2014). Simultaneous determination of β-lactam antibiotics and β-lactamase inhibitors in bovine milk by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 945-946, 159-165. [Link]
-
ICH. Quality Guidelines. [Link]
Sources
A Comparative Guide to the Synthesis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a key chiral intermediate, is a cornerstone in the synthesis of monobactam antibiotics, most notably aztreonam. The stereochemistry at the C3 position of the β-lactam ring is crucial for its biological activity. This guide provides an in-depth comparison of two prominent synthetic routes starting from the readily available chiral precursor, L-threonine. The analysis delves into the strategic choices of protecting groups, reaction mechanisms, and process efficiencies, offering valuable insights for process optimization and development.
Route 1: The Phenylacetyl Protection Strategy with Enzymatic Deprotection
This synthetic pathway leverages a classical protecting group for the amino functionality, phenylacetyl, which is ultimately removed under mild enzymatic conditions, a hallmark of green chemistry principles. This approach is particularly attractive for its potential to minimize harsh chemical reagents in the final steps.
Experimental Protocol
Step 1: Synthesis of N-Phenylacetyl-L-threonine
L-threonine is acylated with phenylacetyl chloride in the presence of a base to yield N-phenylacetyl-L-threonine. This step proceeds with high fidelity, protecting the amino group for the subsequent transformations.
Step 2: Formation of Phenylacetyl-L-threoninamide
The carboxylic acid of N-phenylacetyl-L-threonine is converted to the corresponding amide. This is a critical step to set up the molecule for the subsequent cyclization.
Step 3: Sulfonylation of the β-Hydroxyl Group and N-Sulfonation
The secondary hydroxyl group at the β-position of the threonine backbone is activated by sulfonylation, typically with methanesulfonyl chloride, transforming it into a good leaving group. Concurrently or in a subsequent step, the amide nitrogen is sulfonated.
Step 4: Cyclization to (S)-3-(Phenylacetylamino)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
The formation of the strained four-membered β-lactam ring is achieved through an intramolecular nucleophilic substitution. The deprotonated amide nitrogen acts as the nucleophile, displacing the sulfonylated hydroxyl group.
Step 5: Enzymatic Deprotection
The final step involves the chemoselective removal of the phenylacetyl protecting group from the C3-amino position. This is accomplished using Penicillin G acylase (PGA), an enzyme widely used in the pharmaceutical industry for its specificity in hydrolyzing the phenylacetyl amide bond under mild aqueous conditions (pH 3-9, 0-50°C).[1] This enzymatic step avoids the use of harsh acidic or basic conditions that could compromise the integrity of the β-lactam ring.[2][3]
Visualizing the Phenylacetyl Route
Caption: Synthetic pathway utilizing a phenylacetyl protecting group.
Route 2: The Tert-Butoxycarbonyl (Boc) Protection Strategy
This route employs the widely used tert-butoxycarbonyl (Boc) protecting group, which is known for its stability under a range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol
Step 1: Synthesis of N-Boc-L-threonine
L-threonine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium bicarbonate, in a mixed solvent system like methanol and water.[4] This reaction proceeds at room temperature and typically affords the N-protected amino acid in excellent yield (around 99%).[4]
Step 2: Esterification and Hydroxamate Formation
The carboxylic acid of N-Boc-L-threonine is first converted to an activated ester, which is then reacted with a hydroxylamine derivative, for example, O-benzylhydroxylamine, to form the corresponding hydroxamate.[5]
Step 3: Cyclization to the N-alkoxy-azetidinone
The key β-lactam ring formation is achieved via a Mitsunobu reaction. The hydroxamate is treated with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This effects an intramolecular cyclodehydration to yield the N-benzyloxy-azetidinone derivative.[5]
Step 4: Reductive Cleavage of the N-O Bond
The N-benzyloxy group is removed by catalytic hydrogenation (e.g., H₂ over Pd/C) to give the N-hydroxy-azetidinone.[5] This intermediate is then reduced, for instance with titanium trichloride, to afford the N-unsubstituted azetidinone.[5]
Step 5: N-Sulfonation
The nitrogen of the azetidinone ring is sulfonated using a suitable sulfonating agent, such as a sulfur trioxide-dimethylformamide complex, to introduce the sulfate group.[5]
Step 6: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group from the C3-amino position. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the desired this compound.[5]
Visualizing the Boc Route
Caption: Synthetic pathway employing a tert-butoxycarbonyl (Boc) protecting group.
Comparative Analysis
| Feature | Route 1: Phenylacetyl Protection | Route 2: Boc Protection |
| Starting Material | L-Threonine | L-Threonine |
| Amino Protection | Phenylacetyl | Tert-butoxycarbonyl (Boc) |
| Key Ring Closure | Intramolecular nucleophilic substitution | Mitsunobu reaction |
| Deprotection | Enzymatic (Penicillin G Acylase) | Acid-catalyzed (TFA) |
| Overall Yield | Reported to be high and suitable for industrial production[1] | An overall yield of 60.4% for the aztreonam main ring has been reported[6] |
| Process Conditions | Final deprotection is very mild (aqueous, near neutral pH) | Final deprotection requires strong acid |
| Stereocontrol | Inherited from L-threonine | Inherited from L-threonine |
| Industrial Applicability | Favorable due to mild final deprotection and potential for high purity[1] | Well-established chemistry, but the use of strong acid in the final step can be a drawback |
Expert Insights and Causality
The choice between these two synthetic routes hinges on several factors, primarily scalability, cost, and the desired purity of the final product.
Route 1 (Phenylacetyl): The primary advantage of this route is the final enzymatic deprotection step. Penicillin G acylase is a highly specific enzyme, which translates to a cleaner reaction with fewer byproducts, simplifying purification and potentially leading to a higher purity of the final intermediate.[1] This is a significant consideration in pharmaceutical manufacturing where purity is paramount. The mild reaction conditions of the enzymatic step also help to preserve the sensitive β-lactam ring, which can be susceptible to degradation under harsh chemical conditions. The industrial viability of this route is underscored by its appearance in patent literature focused on scalable synthesis.[1]
Route 2 (Boc): The Boc protection strategy is a classic and well-understood method in organic synthesis. The protection step itself is high-yielding and straightforward.[4] The Mitsunobu reaction for the cyclization is a powerful tool for forming the azetidinone ring, although it does generate triphenylphosphine oxide as a byproduct, which must be carefully removed. The main drawback of this route is the final deprotection step, which requires a strong acid like TFA. On an industrial scale, the use and handling of large quantities of corrosive acids can be challenging and may require specialized equipment. Furthermore, the acidic conditions could potentially lead to side reactions or degradation of the β-lactam product, necessitating more rigorous purification protocols.
Conclusion
Both the phenylacetyl and Boc protection strategies offer viable pathways to the crucial intermediate, this compound, starting from L-threonine. The phenylacetyl route, with its innovative enzymatic deprotection, presents a more modern and potentially "greener" approach, offering advantages in terms of product purity and process mildness, making it highly attractive for industrial-scale synthesis. The Boc route, while relying on more traditional chemical transformations, remains a robust and well-documented alternative. The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the manufacturing process, including cost of reagents (especially the enzyme), equipment availability, and the desired final purity of the intermediate.
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A Comparative Guide to Chiral Azetidines for Drug Discovery: The Role of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate and its Analogs
Executive Summary
Chiral azetidines, four-membered nitrogen-containing heterocycles, have become indispensable scaffolds in modern medicinal chemistry.[1] Their inherent ring strain, conformational rigidity, and sp³-rich character offer unique advantages in drug design, often leading to improved metabolic stability, solubility, and binding affinity.[1][2] This guide provides an in-depth comparison of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a pivotal intermediate in the synthesis of monobactam antibiotics, with other classes of chiral azetidines used as building blocks in drug development. We will explore their distinct synthetic routes, reactivity profiles, and strategic applications, supported by comparative data and detailed experimental protocols to guide researchers in selecting the optimal scaffold for their therapeutic targets.
Introduction: The Privileged Scaffold of Chiral Azetidines in Modern Drug Discovery
The azetidine ring, once considered a synthetic curiosity, is now a validated pharmacophore present in several FDA-approved drugs, including the antibiotic delafloxacin and the calcium channel blocker azelnidipine.[3][4] Its value stems from its unique three-dimensional structure, which acts as a bioisostere for other common rings while offering a distinct vector for substituent placement. The ring strain of approximately 25.4 kcal/mol not only defines its geometry but also renders it a versatile synthetic handle for ring-opening reactions, providing access to complex 1,3-amino functionalized products.[5]
The introduction of chirality transforms the azetidine scaffold into a powerful tool for asymmetric synthesis and stereospecific drug-target interactions. Chiral azetidines can be broadly categorized into:
-
Azetidin-2-ones (β-Lactams): Highly reactive and extensively used as synthons for antibiotics and other biologically active molecules.[6][7]
-
Azetidine-2-Carboxylic Acids: Serve as constrained amino acid mimics, valuable in peptide and peptidomimetic design.[3]
-
C3-Substituted Azetidines: The most common type in approved drugs, where the achiral azetidine motif is used to modulate physicochemical properties.[4]
-
Chiral Azetidinols and Ligands: Employed as catalysts and chiral auxiliaries in asymmetric transformations.[8][9]
This guide will focus on the practical comparison of these classes, anchored by the specific case of this compound.
Profile of a Key Monobactam Precursor: this compound
This compound is a chiral building block of singular importance in the synthesis of monobactam antibiotics, a class of β-lactams effective against aerobic Gram-negative bacteria.[10][11] Its structure is meticulously designed for its synthetic role.
-
The β-Lactam Core: The four-membered azetidin-2-one ring is highly strained and electrophilic, making the amide bond susceptible to cleavage and the carbonyl carbon prone to nucleophilic attack. This reactivity is the basis for its mechanism of action as an antibiotic precursor.[6]
-
N-O-Sulfate Group: The N-sulfate moiety is a critical activating group. It mimics the bicyclic structure of classical penicillins and cephalosporins, enabling potent binding to penicillin-binding proteins (PBPs) and subsequent inhibition of bacterial cell wall synthesis.[12][13]
-
(S)-Amino Group at C3: This chiral center is the primary point for diversification. Acylation of this amine with various side chains allows for the modulation of the antibiotic's spectrum of activity and resistance to β-lactamase enzymes.[13]
-
Gem-Dimethyl Group at C2: These methyl groups provide steric hindrance that can contribute to the stability of the β-lactam ring against certain hydrolytic enzymes.
The synthesis of this intermediate often relies on established β-lactam chemistry, such as the Staudinger [2+2] cycloaddition, which provides a reliable method for controlling the stereochemistry at the C3 position.[14][15]
A Survey of Alternative Chiral Azetidine Building Blocks
While the featured compound is a specialized β-lactam, other chiral azetidines offer different strategic advantages in drug design.
Chiral Azetidine-2-Carboxylic Acids
These molecules are prized as conformationally restricted analogs of proline and other amino acids. Their incorporation into peptides can enforce specific secondary structures (e.g., turns) and improve metabolic stability by preventing cleavage by proteases. Synthesis often starts from chiral precursors like α-amino acids, ensuring high enantiopurity.[3][16]
Chiral C2- and C3-Substituted Azetidines
Azetidines with chirality at C2 or C3 are increasingly used as core fragments in small molecule drugs. Unlike the highly reactive β-lactams, these saturated rings are generally stable and are incorporated to optimize ADME (absorption, distribution, metabolism, and excretion) properties.[1][4] For instance, a 3-substituted azetidine can serve as a non-planar, sp³-rich replacement for a flat aromatic ring, improving solubility and reducing off-target effects. Recent synthetic advances, such as those using chiral tert-butanesulfinamides, have made a wider range of these building blocks accessible.[3][4]
Comparative Analysis: Performance as Chiral Building Blocks
The choice of an azetidine building block is dictated entirely by the intended application. The causality is clear: for synthons requiring high, targeted reactivity, an activated β-lactam is superior; for stable core scaffolds, a saturated azetidine is preferred.
| Building Block Class | Key Structural Feature | Primary Application | Synthetic Accessibility & Stereocontrol | Key Reactions & Utility |
| (S)-3-Amino-4-oxoazetidine-1-sulfates | Activated β-Lactam Ring | Intermediates for monobactam antibiotics[12] | Moderate to high yields; stereocontrol via Staudinger cycloaddition or enzymatic resolution.[6][14] | N-acylation at C3; Ring-opening reactions. Serves as a reactive synthon. |
| Chiral Azetidine-2-Carboxylic Acids | Constrained α-Amino Acid | Peptidomimetics; inducing conformational constraints[3] | Accessible from chiral pool (e.g., 4-hydroxyproline); stereochemistry is retained. | Peptide coupling; further functionalization of the ring. |
| Chiral C2/C3-Substituted Azetidines | Stable, Saturated Ring | Core scaffolds in small molecule drugs; bioisosteres[1] | Diverse methods; asymmetric synthesis often required (e.g., using chiral auxiliaries).[3][4] | N-alkylation/arylation; functionalization of substituents. Incorporated as a stable motif. |
| Chiral Azetidinols | Hydroxyl-functionalized Ring | Chiral ligands in asymmetric catalysis; precursors to other azetidines[9] | Asymmetric reduction of azetidinones or catalytic coupling reactions.[9] | O-functionalization; oxidation; use as directing groups. |
Experimental Protocols: Validated Methodologies
Trustworthy protocols are self-validating. The following methods describe the synthesis of two distinct classes of chiral azetidines, with explanations for key experimental choices.
Protocol 1: Asymmetric Synthesis of a cis-β-Lactam via Staudinger Cycloaddition
This protocol describes a foundational method for creating the chiral β-lactam core, a precursor to the topic compound, using a chiral auxiliary to induce stereoselectivity.[6]
Rationale: The Staudinger reaction involves the [2+2] cycloaddition of a ketene and an imine. By attaching a chiral auxiliary to the ketene precursor (an acyl chloride), we can control the facial selectivity of the imine's approach, leading to a high diastereomeric excess. Triethylamine serves as the base to generate the ketene in situ. The cis stereochemistry is a common outcome in these reactions.
Step-by-Step Methodology:
-
Imine Formation: To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add N-trimethylsilylaniline (1.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours until analysis (TLC/GC-MS) confirms complete imine formation. The solvent is then removed under reduced pressure.
-
Cycloaddition: Redissolve the crude imine in anhydrous DCM (0.5 M). Cool the solution to -78 °C under a nitrogen atmosphere.
-
In a separate flask, dissolve (S)-4-phenyloxazolidin-3-ylacetyl chloride (1.1 eq) in anhydrous DCM. To this solution, add triethylamine (1.2 eq) dropwise at -78 °C. Stir for 15 minutes to allow for ketene formation.
-
Transfer the ketene solution to the imine solution via cannula at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired cis-β-lactam. Expected yield: 80-90% with >95:5 dr.[6]
Protocol 2: Asymmetric Synthesis of a C2-Aryl Azetidine via Sulfinamide Auxiliary
This protocol demonstrates a modern approach to creating a stable, chiral C2-substituted azetidine, a valuable building block for medicinal chemistry scaffolds.[3]
Rationale: This method uses an inexpensive and readily available chiral tert-butanesulfinamide to induce asymmetry. The sulfinamide first condenses with a 1,3-bis-electrophile to form a chiral N-sulfinyl imine intermediate. Subsequent intramolecular cyclization proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group, to form the azetidine ring. The sulfinamide can then be easily cleaved under acidic conditions.
Step-by-Step Methodology:
-
Condensation: To a solution of chiral (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (0.2 M), add 1,3-dichloro-1-phenylpropane (1.1 eq) and titanium(IV) ethoxide (1.5 eq).
-
Heat the mixture to 70 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC for the consumption of the sulfinamide.
-
Cyclization: Cool the reaction to 0 °C and add lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up and Purification: Quench the reaction carefully at 0 °C by the slow addition of saturated aqueous NaHCO₃. Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-sulfinyl-2-arylazetidine. Expected yield: ~40-50% over two steps with >85:15 dr.[3]
-
Deprotection: Dissolve the purified product in methanol and add HCl (4 M in dioxane). Stir at room temperature for 1 hour. Concentrate in vacuo to yield the azetidine hydrochloride salt.
Visualization of Synthetic & Strategic Workflows
Diagram 1: Synthetic Pathway to a Monobactam Antibiotic
Caption: Synthetic workflow for a monobactam antibiotic from the key intermediate.
Diagram 2: Decision Logic for Azetidine Building Block Selection
Caption: Decision tree for selecting a chiral azetidine building block.
Conclusion and Future Outlook
This compound represents a highly specialized and powerful chiral building block, optimized for its role as a precursor to monobactam antibiotics. Its performance is defined by the engineered reactivity of its activated β-lactam ring. In contrast, other chiral azetidines, such as azetidine-2-carboxylic acids and stable C2/C3-substituted derivatives, serve different purposes, acting as conformational constraints or stable, property-modulating scaffolds.
The selection of the appropriate building block is therefore not a matter of superior or inferior performance, but of strategic alignment with the final therapeutic goal. As synthetic methodologies continue to advance, particularly in areas like photochemistry and biocatalysis, the diversity and accessibility of all classes of chiral azetidines will expand.[1][17] This will undoubtedly cement the azetidine ring's status as a truly privileged scaffold, enabling future innovations in drug discovery across a wide range of diseases.
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A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. 3
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Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. 14
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New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks - ResearchGate. 23
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Preface [Hot Topic: β-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation (Guest Editor: Bimal K. Banik)] | Bentham Science Publishers. 24
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Azetidines - Enamine. 2
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A Comparative Guide to the Biological Activity of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate Derivatives
For researchers, medicinal chemists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge against the backdrop of rising antibiotic resistance. The monobactam scaffold, a class of monocyclic β-lactam antibiotics, offers a promising avenue for the development of potent and specific antibacterial therapies. At the heart of many synthetic monobactams lies the chiral building block, (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate . This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from this pivotal intermediate, supported by experimental data and detailed protocols to empower your research endeavors.
The Significance of the Monobactam Core
The 2-azetidinone ring is the pharmacophore of β-lactam antibiotics, a widely employed class of antibacterial agents.[1] Monobactams, characterized by a lone β-lactam ring not fused to another ring system, exhibit a distinct spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[2] Their mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2] A notable advantage of monobactams is their stability against many β-lactamases, enzymes produced by bacteria that inactivate traditional β-lactam antibiotics.[3]
The strategic modification of the monobactam nucleus is paramount in discovering compounds with enhanced potency and a broader spectrum of activity.[4] this compound serves as a crucial and versatile starting material for introducing diverse side chains that modulate the biological properties of the resulting molecules.
Synthetic Pathway to Novel Monobactam Derivatives
The synthesis of novel monobactam derivatives from this compound typically involves the acylation of the 3-amino group. This process allows for the introduction of a wide array of side chains, which are critical for antibacterial potency and spectrum. A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis and evaluation of monobactam derivatives.
Comparative Antibacterial Activity of Monobactam Derivatives
The antibacterial efficacy of monobactam derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of a series of synthesized monobactam derivatives against various Gram-negative bacterial strains.
| Compound ID | R Group on Oxime Side Chain | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 700603) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| Aztreonam | 2-carboxyprop-2-yl | ≤8 | ≤8 | ≤8 | [5] |
| 19c | 2-hydroxyethyl | 2 | 4 | >64 | [5] |
| 33a | 3-hydroxypropyl | 2 | 2 | >64 | [5] |
| 33b | 4-hydroxybutyl | 8 | 4 | >64 | [5] |
| IMBZ18G (33a) | Not explicitly defined, but a potent derivative | Not specified | Not specified | Not specified | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that modifications to the oxime side chain significantly influence the antibacterial activity. The introduction of polar substituents, such as hydroxyl groups, appears to be beneficial for activity against E. coli and K. pneumoniae, as seen in compounds 19c , 33a , and 33b .[5] However, these modifications did not confer significant activity against P. aeruginosa. This highlights the nuanced structure-activity relationships in this class of compounds and the importance of empirical testing against a diverse panel of pathogens.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of novel monobactam derivatives using the broth microdilution method, a standard and widely accepted technique in microbiology.
Objective: To determine the lowest concentration of a synthesized monobactam derivative that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Synthesized monobactam derivatives
-
Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipettor
Workflow Diagram:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized monobactam derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in CAMHB in a separate 96-well plate to achieve a range of concentrations to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Plate Setup:
-
Transfer a fixed volume (e.g., 50 µL) of each compound dilution from the dilution plate to the corresponding wells of a new sterile 96-well microtiter plate.
-
Add an equal volume (e.g., 50 µL) of the prepared bacterial inoculum to each well containing the compound.
-
Controls:
-
Positive Control (Growth Control): Wells containing only CAMHB and the bacterial inoculum.
-
Negative Control (Sterility Control): Wells containing only CAMHB.
-
-
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance of each well can be read at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
Rationale for Experimental Choices:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for antimicrobial susceptibility testing as its composition is well-defined and supports the growth of most common pathogens. The cation adjustment (with calcium and magnesium) is crucial for the accurate testing of certain antibiotics.
-
0.5 McFarland Standard: This ensures a standardized starting concentration of bacteria, which is critical for the reproducibility of the assay.
-
Positive and Negative Controls: These are essential for validating the experiment. The positive control confirms that the bacteria can grow in the assay conditions, while the negative control ensures the sterility of the medium.
Future Directions and Concluding Remarks
The derivatives of this compound represent a fertile ground for the discovery of novel monobactam antibiotics. The structure-activity relationship studies, as highlighted in this guide, underscore the importance of systematic modifications to the core structure to enhance antibacterial potency and spectrum. Future research should focus on expanding the diversity of the side chains, including the incorporation of novel heterocyclic moieties, to identify candidates with activity against a broader range of resistant Gram-negative pathogens. Furthermore, exploring derivatives with dual modes of action, such as combining PBP inhibition with β-lactamase inhibition, could be a promising strategy to combat multidrug-resistant bacteria.[3]
This guide provides a foundational understanding of the comparative biological activities of derivatives from a key monobactam precursor. The provided experimental protocol offers a robust framework for the in-house evaluation of newly synthesized compounds, enabling researchers to accelerate the discovery and development of the next generation of antibacterial agents.
References
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Monobactam - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
- Sykes, R. B., Koster, W. H., & Bonner, D. P. (1988). The new monobactams: chemistry and biology. Journal of Clinical Pharmacology, 28(2), 113–119.
- Paradelis, A. G., Stathopoulos, G. A., Salpigides, G. N., & Crassaris, L. G. (1983). Antibacterial activity of aztreonam: a synthetic monobactam. A comparative study with thirteen other antibiotics. Methods and Findings in Experimental and Clinical Pharmacology, 5(6), 375–383.
- Evolution and development of potent monobactam sulfonate candidate IMBZ18g as a dual inhibitor against MDR Gram-negative bacteria producing ESBLs. (2022). Acta Pharmaceutica Sinica B.
- You, X., et al. (2016). Design, Synthesis and Biological Evaluation of Monobactams as Antibacterial Agents Against Gram-Negative Bacteria. European Journal of Medicinal Chemistry, 113, 143-155.
- Sykes, R. B., Cimarusti, C. M., Bonner, D. P., Bush, K., Floyd, D. M., Georgopapadakou, N. H., ... & Wells, J. S. (1981). Monocyclic β-lactam antibiotics produced by bacteria.
- Zarafu, I., et al. (2020).
- Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives.
- Yu, W., et al. (2022). Design, synthesis and biological evaluation of novel 1, 3, 4-oxadiazole derivatives as potent neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 57, 116647.
- Bisht, A. S., & Juyal, D. (2024). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids.
- Sykes, R. B., et al. (1982). Azthreonam (SQ 26,776), a synthetic monobactam specifically active against aerobic gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 21(1), 85-92.
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A Comparative Guide to Assessing the Enantiomeric Purity of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest but a critical determinant of its safety and efficacy. For chiral molecules such as (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a key building block in the synthesis of innovative β-lactam antibiotics, the presence of its enantiomeric counterpart can lead to unforeseen pharmacological and toxicological outcomes.[1][2] Consequently, the development of robust and reliable analytical methodologies for the precise quantification of enantiomeric purity is a cornerstone of quality control in the pharmaceutical industry.[3][4][5]
This guide provides a comprehensive comparison of the predominant analytical techniques for determining the enantiomeric purity of this compound. We will delve into the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their selection of the most appropriate method for their specific needs.
The Criticality of Enantiomeric Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology.[1] The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can result in one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be inactive or, in the worst-case scenario, contribute to adverse effects (the distomer).[6] The infamous case of thalidomide serves as a stark reminder of the devastating consequences of overlooking stereochemistry.[1] Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).[4][5]
This compound is a chiral intermediate whose stereochemistry is crucial for the biological activity of the final API.[2][7][8][9][10] The accurate assessment of its enantiomeric purity ensures the stereochemical fidelity of the subsequent synthetic steps and the ultimate safety and efficacy of the drug product.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric purity hinges on the ability to differentiate between two enantiomers in a chiral environment. This is primarily achieved through chromatographic and spectroscopic techniques.[3] The choice of method is often a balance between factors such as the required accuracy, sample complexity, throughput, and the instrumentation available.[3]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP).[11] | Differential interaction with a CSP using a supercritical fluid mobile phase.[12][13] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA).[14][15][16] |
| Resolution | Generally high, baseline separation is often achievable.[11] | Often higher resolution and faster analysis than HPLC.[13][17] | Variable, depends on the CSA and analyte; may not achieve baseline separation.[18] |
| Analysis Time | Can be lengthy depending on the column and mobile phase.[19] | Significantly faster than HPLC due to lower viscosity of the mobile phase.[1][13] | Rapid, but sample preparation (derivatization) may be required.[20][21] |
| Sensitivity | High, suitable for detecting trace amounts of the unwanted enantiomer. | High, comparable to or better than HPLC. | Lower sensitivity compared to chromatographic methods. |
| Solvent Consumption | High, especially with normal-phase chromatography. | "Greener" technique with significantly lower organic solvent consumption.[1][12] | Minimal solvent usage. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[22] | Can be faster than HPLC due to rapid equilibration times.[1] | Requires screening of suitable CSAs and optimization of conditions.[14] |
| Instrumentation | Widely available in most analytical laboratories. | Less common than HPLC, requires specialized equipment. | Standard NMR spectrometer is required. |
| Destructive | Yes | Yes | No |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity determination, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).[11] The choice of the appropriate CSP is paramount for achieving successful separation. For a molecule like this compound, which contains a primary amine and a polar sulfate group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[23][24][25]
Principle of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes with different stabilities. The chiral selector on the stationary phase interacts with the enantiomers through a combination of forces, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[25] The enantiomer that forms the more stable complex will be retained longer on the column, leading to its separation from the other enantiomer.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound using Chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound sample
-
Racemic 3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate (for method development)
-
HPLC-grade Hexane, Isopropanol (IPA), and Methanol
-
Chiral Stationary Phase Column (e.g., Daicel CHIRALPAK® AD-H or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC® T)[24]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (S) and (R)-enantiomers and to calculate the resolution factor.
-
Inject the (S)-enantiomer sample to identify its peak and to quantify the area of the (R)-enantiomer impurity.
-
-
Quantification: Calculate the enantiomeric purity (as enantiomeric excess, ee%) using the following formula:
-
ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for enantiomeric separations.[1][12][17] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[1][26] The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.[13]
Advantages of SFC for Chiral Separations
The primary advantages of SFC include reduced analysis times, lower consumption of organic solvents, and often unique selectivity compared to HPLC.[12][13] For polar molecules like the target compound, SFC can offer superior performance, especially when using modern stationary phases.[19]
Experimental Protocol: Chiral SFC
Objective: To rapidly determine the enantiomeric purity of this compound using Chiral SFC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Materials:
-
This compound sample
-
Racemic 3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
-
SFC-grade Carbon Dioxide and Methanol
-
Chiral Stationary Phase Column (e.g., Daicel CHIRALPAK® AS-H or a similar polysaccharide-based column)
Procedure:
-
Mobile Phase Preparation: The mobile phase consists of supercritical CO2 and a modifier (e.g., Methanol).
-
Sample Preparation: Dissolve the sample in the modifier (Methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: CO2:Methanol (e.g., 70:30 v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times and resolution of the enantiomers.
-
Inject the (S)-enantiomer sample for quantification.
-
-
Quantification: Calculate the enantiomeric purity as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct, non-destructive approach for determining enantiomeric purity.[3] Since enantiomers are indistinguishable in an achiral solvent, a chiral solvating agent (CSA) is added to the sample to induce a chemical shift difference between the signals of the two enantiomers.[14][15][16] This allows for their direct quantification by integrating the respective NMR signals.
Principle of Chiral Recognition with CSAs
The CSA, being enantiomerically pure, interacts with the enantiomers of the analyte to form transient diastereomeric complexes.[14][16] These diastereomeric complexes have different magnetic environments, leading to non-equivalent chemical shifts for corresponding protons in the two enantiomers.[15][18] The magnitude of this chemical shift difference (Δδ) is crucial for accurate integration and quantification.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric purity of this compound using ¹H NMR spectroscopy with a chiral solvating agent.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Racemic 3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a Pirkle's alcohol derivative)[27]
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the analyte (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent. .
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows a clear separation into two distinct signals corresponding to the two enantiomers.
-
-
Quantification:
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric purity based on the ratio of the integrals.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Experimental workflow for HPLC-based enantiomeric purity determination.
Caption: Experimental workflow for SFC-based enantiomeric purity determination.
Caption: Experimental workflow for NMR-based enantiomeric purity determination.
Conclusion and Recommendations
The selection of an optimal analytical method for determining the enantiomeric purity of this compound is a multi-faceted decision.
-
Chiral HPLC remains the workhorse of the pharmaceutical industry due to its robustness, high sensitivity, and the wide availability of instrumentation and chiral stationary phases. It is the recommended starting point for routine quality control.
-
Chiral SFC offers a compelling alternative, particularly for high-throughput screening and preparative separations, owing to its speed and reduced environmental impact. For laboratories equipped with SFC instrumentation, it can provide significant advantages in terms of efficiency.
-
NMR Spectroscopy with chiral solvating agents is a valuable orthogonal technique. While it may lack the sensitivity of chromatographic methods, its non-destructive nature and the wealth of structural information it provides make it an excellent tool for method validation and for situations where chromatographic separation is challenging.
Ultimately, a combination of these techniques can provide the most comprehensive and reliable assessment of enantiomeric purity, ensuring the quality and safety of this critical pharmaceutical intermediate.
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A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]
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Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). Organic Process Research & Development. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2013). Nature Protocols. [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2017). ScienceDirect. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry. [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2017). ResearchGate. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. [Link]
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Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2013). ResearchGate. [Link]
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Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. (2018). ResearchGate. [Link]
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Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
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Stereoselective synthesis of β-lactams: recent examples. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. (2006). ResearchGate. [Link]
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. [Link]
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Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. (2016). PLOS ONE. [Link]
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Separation of enantiomers of beta-lactams by HPLC using cyclodextrin-based chiral stationary phases. (2006). ResearchGate. [Link]
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A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011). PubMed. [Link]
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Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]
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Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2019). NIH. [Link]
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A Comparative Guide to the Application of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate in the Synthesis of β-Lactamase Inhibitors
For researchers, scientists, and professionals in drug development, the efficient synthesis of β-lactamase inhibitors is a critical endeavor in the ongoing battle against antibiotic resistance. This guide provides an in-depth technical comparison of the applications of a key intermediate, (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate , against alternative synthetic routes for producing potent β-lactamase inhibitors like sulbactam.
Introduction to β-Lactamase Inhibitors and the Role of Key Intermediates
β-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is constantly challenged by the production of β-lactamase enzymes by resistant bacteria, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. β-lactamase inhibitors are compounds that can inactivate these enzymes, thereby protecting the co-administered antibiotic.[1]
The synthesis of these inhibitors often involves complex multi-step processes where the choice of intermediates significantly impacts the overall yield, purity, and economic viability of the manufacturing process. One such crucial intermediate is this compound, a foundational building block for the synthesis of sulbactam and other related inhibitors. This guide will objectively compare the synthetic pathway utilizing this advanced intermediate with traditional routes commencing from 6-aminopenicillanic acid (6-APA).
The Central Intermediate: this compound
This compound (CAS No: 102507-49-3) is a chiral azetidinone derivative.[2][3][4] Its rigid, strained four-membered ring structure is a key pharmacophore in many β-lactam antibiotics and inhibitors. The presence of the amino group at the C3 position and the sulfate group on the nitrogen atom makes it a versatile precursor for further chemical modifications.
While detailed, publicly available synthetic procedures for this specific compound are scarce in peer-reviewed literature, its commercial availability from various suppliers suggests well-established proprietary manufacturing processes.[2][3][4] Its application as a starting material simplifies the initial, often challenging, steps of constructing the core β-lactam structure, offering a more direct route to the final active pharmaceutical ingredient (API).
Comparative Analysis of Synthetic Pathways
The synthesis of sulbactam, a widely used β-lactamase inhibitor, provides an excellent case study for comparing the utility of this compound with alternative intermediates derived from 6-APA.
Alternative Pathway: Synthesis from 6-Aminopenicillanic Acid (6-APA)
A common and well-documented approach to sulbactam synthesis begins with 6-aminopenicillanic acid (6-APA), a readily available fermentation product.[5][6] This pathway typically involves a diazotization-bromination reaction, followed by oxidation and subsequent reduction. A key intermediate in this route is 6-bromopenicillanic acid sulfone .
The overall synthetic scheme can be visualized as follows:
Sources
A Comparative Guide to Catalysts for N-Acylation of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Azetidinone Core
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously forming the structural and functional heart of β-lactam antibiotics like penicillins and cephalosporins.[1][2] These molecules function by inhibiting bacterial cell wall synthesis.[3] The compound at the center of our study, (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate (CAS 102507-49-3), represents a chiral building block, or synthon, pivotal for the development of novel semi-synthetic β-lactam-containing pharmaceuticals.[4][5][6][7] Its strategic value lies in the stereochemically defined primary amino group at the C3 position, which serves as a handle for introducing diverse side chains via acylation. This modification is critical for tuning the compound's antibacterial spectrum, resistance to β-lactamases, and overall pharmacological profile.
This guide provides a comparative analysis of the primary catalytic strategies for the N-acylation of this azetidinone core. We will explore both biocatalytic and traditional chemical methods, offering experimental insights and objective data to inform catalyst selection for researchers in drug discovery and process development.
Catalytic Approaches to N-Acylation: A Head-to-Head Comparison
The central transformation of interest is the formation of an amide bond between the C3-amino group of our title compound and a suitable acyl donor. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and environmental footprint. We will compare the industry workhorse, the enzyme Penicillin G Acylase, with representative chemical acylation methodologies.
Biocatalysis: The Precision of Penicillin G Acylase (PGA)
Penicillin G Acylase (PGA, EC 3.5.1.11) is a hydrolase that has become one of the most important industrial enzymes.[2][3] While its physiological role involves hydrolysis, it is widely exploited for the reverse reaction—the kinetically controlled synthesis of semi-synthetic β-lactam antibiotics.[8][9][10] PGA exhibits remarkable chemo- and regioselectivity, targeting the amino group of the β-lactam nucleus for acylation while leaving other functional groups untouched.[11]
Mechanism of Action: The PGA-catalyzed synthesis is a two-step process:
-
Acyl-Enzyme Formation: The enzyme's active site serine residue attacks the carbonyl group of an activated acyl donor (typically an ester or amide), forming a covalent acyl-enzyme intermediate and releasing the leaving group.
-
Acyl Transfer (Aminolysis): The amino group of the β-lactam nucleus (this compound) acts as a nucleophile, attacking the acyl-enzyme intermediate. This step, known as aminolysis, forms the desired N-acylated product and regenerates the free enzyme.[8]
A competing reaction is the hydrolysis of the acyl-enzyme intermediate by water, which reduces the overall yield. The ratio of synthesis to hydrolysis (S/H ratio) is a critical parameter for process optimization.[9]
Logical Flow of PGA-Catalyzed Acylation
Caption: PGA-catalyzed N-acylation workflow.
Chemical Catalysis: Versatility and Control
Chemical acylation methods offer broad substrate scope and are not limited by enzyme specificity. For a molecule like our target, where the primary amino group is the most nucleophilic site, direct acylation is feasible. Catalysis is often employed to enhance reaction rates and enable the use of less reactive acylating agents under milder conditions.
Common Methodologies:
-
Activated Acyl Donors with Base Catalysis: A common and straightforward approach involves reacting the amine with a highly reactive acyl donor, such as an acyl chloride or anhydride. A non-nucleophilic base (e.g., triethylamine, pyridine, or a proton sponge) is used to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion. While often stoichiometric, the base can be considered a catalyst for the overall transformation.
-
Carbodiimide-Mediated Amide Coupling: For direct coupling with a carboxylic acid, coupling agents like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve yields.
Mechanism of EDC/NHS-Mediated Coupling:
-
Activation: The carboxylate group of the acyl donor attacks the EDC carbodiimide, forming the O-acylisourea intermediate.
-
Active Ester Formation: NHS rapidly reacts with the unstable O-acylisourea to form a more stable, yet highly reactive, NHS-ester.
-
Aminolysis: The amino group of the azetidinone attacks the active ester, forming the desired amide product and releasing NHS.
Workflow for Chemical Amide Coupling
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A Comparative Guide to the Structural Confirmation of Reaction Products from (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate and Alternative Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel β-lactamase inhibitors is a critical endeavor to combat the growing threat of antibiotic resistance. The strategic selection of chiral building blocks is paramount in this pursuit, directly influencing the stereochemical outcome and biological activity of the final therapeutic agent. This guide provides an in-depth technical comparison of the structural confirmation of reaction products derived from the versatile chiral synthon, (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate , and presents a comparative analysis with alternative chiral precursors. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the experimental choices and the self-validating systems essential for robust scientific discovery.
Introduction to this compound: A Key Chiral Building Block
This compound is a valuable chiral intermediate in the synthesis of a variety of bioactive compounds, most notably in the development of β-lactamase inhibitors.[1] Its rigid, stereochemically defined azetidinone core provides a scaffold for the construction of complex molecular architectures. The primary amino group at the C3 position offers a reactive handle for derivatization, most commonly through acylation, to introduce diverse side chains that can modulate the pharmacological profile of the resulting molecules.
The sulfate group at the N1 position serves as a protecting group and can influence the reactivity of the β-lactam ring. Understanding the reactions of this synthon and rigorously confirming the structure of its products is a cornerstone of developing new and effective pharmaceuticals.
Core Reaction: N-Acylation and Structural Elucidation
A fundamental reaction of this compound is the N-acylation of the C3-amino group. This reaction is pivotal for introducing the side chains that are often crucial for the biological activity of β-lactamase inhibitors.
Experimental Workflow: N-Acylation
The following diagram illustrates a typical workflow for the N-acylation of the title compound and subsequent structural confirmation of the product.
Caption: Workflow for N-acylation and structural confirmation.
Detailed Protocol: Synthesis of an N-Acylated Derivative
The following protocol describes a general procedure for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or activated ester (e.g., N-hydroxysuccinimide ester)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension.
-
In a separate flask, dissolve the acylating agent (1.05 eq) in anhydrous DCM.
-
Add the solution of the acylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the acylating agent with atmospheric moisture.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Base: Triethylamine is used to neutralize the hydrogen chloride or other acidic byproducts generated during the acylation, driving the reaction to completion.
-
Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are essential to remove unreacted starting materials, the base, and any water-soluble byproducts.
-
Chromatography: Flash column chromatography is a standard and effective method for purifying the final product to a high degree of homogeneity.
Confirming the Structure: A Multi-Technique Approach
The unambiguous confirmation of the N-acylated product's structure relies on a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the product in solution.
-
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. Key signals to confirm the acylation include:
-
The appearance of a new amide proton (N-H) signal, typically in the region of 6-8 ppm, which will show coupling to the C3 proton.
-
A downfield shift of the C3 proton signal upon acylation.
-
The presence of signals corresponding to the newly introduced acyl group.
-
-
¹³C NMR: This provides information about the carbon skeleton. Key indicators of successful acylation include:
-
The appearance of a new carbonyl carbon signal from the amide group, typically in the range of 165-175 ppm.
-
Shifts in the signals of the azetidinone ring carbons, particularly C3.
-
-
2D NMR (COSY, HSQC): These experiments are invaluable for confirming the connectivity of protons and carbons, respectively. A COSY spectrum will show the coupling between the new amide proton and the C3 proton, while an HSQC spectrum will correlate the protons to their directly attached carbons, confirming the assignment of all signals.
2. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for observing the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the acylated product.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the product, which is a critical piece of confirmatory data.
Data Summary Table: Expected Spectroscopic Data for an N-Acylated Product
| Technique | Key Observable Feature | Expected Range/Value |
| ¹H NMR | Amide N-H proton | 6.0 - 8.0 ppm (doublet) |
| C3-H proton | Shifted downfield compared to starting material | |
| Signals from acyl group | Dependent on the specific acyl group | |
| ¹³C NMR | Amide C=O carbon | 165 - 175 ppm |
| Azetidinone C=O carbon | ~170 ppm | |
| C3 carbon | Shifted upon acylation | |
| ESI-MS | Molecular Ion Peak | [M+H]⁺ or [M-H]⁻ corresponding to the acylated product |
| HRMS | Exact Mass | Matches the calculated elemental formula |
Comparative Analysis: Alternative Chiral Synthons
While this compound is a highly effective synthon, other chiral building blocks can also be employed in the synthesis of β-lactam structures. The choice of synthon can significantly impact the synthetic route, stereochemical control, and the nature of the final product.
Alternative 1: Chiral Imines in Staudinger Cycloaddition
The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic and powerful method for constructing the β-lactam ring.[2][3] The use of a chiral imine allows for the stereoselective synthesis of the azetidinone core.
Reaction Scheme:
Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.
Advantages:
-
Convergent Synthesis: Two fragments are combined in a single step to form the core ring structure.
-
Stereochemical Control: The chirality of the imine directs the stereochemistry of the newly formed stereocenters on the β-lactam ring.
Disadvantages:
-
Ketene Reactivity: Ketenes are often highly reactive and may require in situ generation.
-
Diastereoselectivity: The diastereoselectivity of the cycloaddition can be sensitive to the reaction conditions and the nature of the substituents on both the imine and the ketene.
Structural Confirmation: The structural confirmation of the resulting β-lactam would follow a similar multi-technique approach (NMR, MS) as described above. Key NMR features would include the characteristic signals for the β-lactam ring protons and carbons, with their stereochemical relationship determined by analysis of coupling constants and NOE experiments.
Alternative 2: Chiral Azetidinone Synthons from Amino Acids
Amino acids, being readily available and enantiomerically pure, are excellent starting materials for the synthesis of chiral azetidinone building blocks. For instance, serine and threonine can be converted into 3-amino-4-substituted-azetidinones.
Advantages:
-
Readily Available Chiral Pool: A wide variety of natural and unnatural amino acids provides access to a diverse range of chiral synthons.
-
Well-Established Chemistry: The conversion of amino acids to β-lactams is a well-documented area of organic synthesis.
Disadvantages:
-
Multi-Step Synthesis: The conversion of an amino acid to a suitable azetidinone synthon often requires multiple synthetic steps.
-
Protecting Group Chemistry: The synthesis involves the use of protecting groups for the various functional groups present in the amino acid.
Comparative Performance Data
| Chiral Synthon | Typical Reaction | Key Advantages | Key Considerations |
| This compound | N-Acylation | Pre-formed, stereochemically defined azetidinone core; direct route to C3-functionalization. | Availability and cost of the starting material. |
| Chiral Imines | Staudinger [2+2] Cycloaddition | Convergent synthesis; stereocontrol from the imine. | Diastereoselectivity can be variable; ketenes can be challenging to handle. |
| Amino Acid-Derived Synthons | Multi-step synthesis followed by functionalization | Access to a wide variety of chiral structures from the amino acid pool. | Longer synthetic routes; requires protecting group strategies. |
Conclusion: A Strategic Approach to Synthon Selection and Structural Validation
The confirmation of the structure of reaction products is a non-negotiable aspect of chemical synthesis, particularly in the context of drug development. For reactions involving this compound, a comprehensive analytical approach employing NMR and mass spectrometry is essential for unambiguous structural elucidation.
The choice of a chiral synthon is a strategic decision that should be guided by the specific goals of the synthetic campaign. While the title compound offers a direct and efficient route to C3-functionalized azetidinones, alternative synthons derived from chiral imines or amino acids provide access to a broader range of structural diversity. This guide has provided a framework for understanding the experimental considerations and the rigorous analytical validation required to confidently advance novel β-lactamase inhibitors from the laboratory to clinical evaluation.
References
-
Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920. [Link]
-
Banik, I., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. InTech. [Link]
-
Kaur, N. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(2), 683-699. [Link]
Sources
A Comparative Benchmarking Guide to Beta-Lactam Precursors: (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate vs. 6-APA and 7-ACA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of semi-synthetic β-lactam antibiotic development, the choice of the foundational precursor is a critical decision that dictates not only the novelty and efficacy of the final active pharmaceutical ingredient (API) but also the efficiency, scalability, and economic viability of the entire manufacturing process. This guide provides an in-depth comparative analysis of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a key precursor for monobactam antibiotics, against the traditional bicyclic precursors, 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA).
This document moves beyond a superficial overview to offer a detailed examination of the synthesis, chemical properties, and enzymatic acylation of these precursors, supported by experimental data and protocols. Our objective is to equip researchers and drug development professionals with the necessary insights to make informed decisions in the selection of the optimal β-lactam core for their specific applications.
The Architectural Divide: Monocyclic vs. Bicyclic β-Lactam Cores
The fundamental difference between this compound and its counterparts, 6-APA and 7-ACA, lies in their core chemical architecture. The former is a monocyclic β-lactam, characterized by a standalone four-membered azetidinone ring. In contrast, 6-APA and 7-ACA are bicyclic structures, where the β-lactam ring is fused to a thiazolidine ring in penicillins and a dihydrothiazine ring in cephalosporins, respectively.[1] This structural distinction has profound implications for their chemical reactivity, stability, and biological activity spectrum.
The strained β-lactam ring is the lynchpin of antibacterial activity for all these compounds, functioning by acylating the active site of penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[1] However, the degree of ring strain and the geometry of the nitrogen atom differ between the monocyclic and bicyclic systems, influencing their reactivity.[1]
A Comparative Overview of Precursor Properties
The following table summarizes the key characteristics of the three precursors, providing a high-level comparison of their origins, primary applications, and key structural features.
| Feature | This compound | 6-Aminopenicillanic Acid (6-APA) | 7-Aminocephalosporanic Acid (7-ACA) |
| Core Structure | Monocyclic β-Lactam (Monobactam) | Bicyclic β-Lactam (Penam) | Bicyclic β-Lactam (Cephem) |
| Primary Antibiotic Class | Monobactams (e.g., Aztreonam) | Semi-synthetic Penicillins (e.g., Ampicillin, Amoxicillin) | Semi-synthetic Cephalosporins (e.g., Cefalexin, Cefaclor) |
| Typical Source | Chemical Synthesis | Enzymatic hydrolysis of Penicillin G | Enzymatic hydrolysis of Cephalosporin C |
| Key Structural Feature | N-sulfonic acid group | Fused thiazolidine ring | Fused dihydrothiazine ring with a C-3 acetoxymethyl group |
| Spectrum of Activity | Primarily Gram-negative bacteria | Broad-spectrum (Gram-positive and Gram-negative) | Broad-spectrum (Gram-positive and Gram-negative) |
Synthesis and Production: A Tale of Two Strategies
The production methodologies for these precursors are fundamentally different, reflecting their distinct chemical nature.
6-APA and 7-ACA: The Era of Chemoenzymatic Synthesis
The industrial production of 6-APA and 7-ACA is a triumph of biotechnology, primarily relying on the enzymatic hydrolysis of fermented penicillin G and cephalosporin C, respectively.[2][3] Penicillin G acylase (PGA) is a cornerstone enzyme in this process, catalyzing the deacylation of the parent antibiotic to yield the desired nucleus.[2] This chemoenzymatic approach is lauded for its high efficiency, specificity, and environmentally benign reaction conditions compared to purely chemical methods.[2]
Experimental Protocol: Enzymatic Synthesis of 6-APA from Penicillin G
This protocol outlines a typical laboratory-scale procedure for the enzymatic production of 6-APA.
Materials:
-
Penicillin G potassium salt
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Methyl isobutyl ketone (MIBK)
Procedure:
-
Reaction Setup: Dissolve Penicillin G potassium salt in the phosphate buffer to a final concentration of 10% (w/v). Adjust the pH to 8.0 with 1 M NaOH. Add the immobilized PGA to the substrate solution.
-
Enzymatic Hydrolysis: Maintain the reaction mixture at 37°C with gentle stirring. Monitor the pH and maintain it at 8.0 by the controlled addition of 1 M NaOH. The consumption of NaOH is indicative of the release of phenylacetic acid and the progress of the reaction.
-
Reaction Termination and Enzyme Recovery: Once the reaction is complete (as determined by HPLC analysis or cessation of NaOH consumption), filter the reaction mixture to recover the immobilized enzyme for reuse.
-
Extraction of Phenylacetic Acid: Cool the reaction mixture to 4°C and adjust the pH to 2.0 with 1 M HCl. Extract the phenylacetic acid with an equal volume of MIBK. Repeat the extraction to ensure complete removal.
-
Crystallization of 6-APA: Adjust the pH of the aqueous phase to 4.3 with 1 M NaOH to induce the crystallization of 6-APA at its isoelectric point.
-
Isolation and Drying: Collect the 6-APA crystals by filtration, wash with cold water, and dry under vacuum.
This compound: A Synthetic Challenge
In contrast to the well-established fermentation and enzymatic routes for 6-APA and 7-ACA, monobactam precursors like this compound are typically produced through multi-step chemical synthesis. While specific patented synthesis routes for this exact molecule are proprietary, the general synthesis of monobactams often involves the construction of the β-lactam ring through methods like the Staudinger cycloaddition of a ketene and an imine, followed by sulfonation of the nitrogen atom.
The chemical synthesis of such precursors is often more complex and may require harsh reagents and solvents, potentially leading to higher production costs and greater environmental impact compared to the enzymatic processes for 6-APA and 7-ACA. However, chemical synthesis offers greater flexibility in introducing diverse substituents on the β-lactam ring, enabling the creation of novel antibiotic structures.
Acylation and Antibiotic Synthesis: A Head-to-Head Comparison
The ultimate utility of these precursors lies in their ability to be acylated with various side chains to produce a diverse array of semi-synthetic antibiotics. The efficiency of this acylation step is a critical factor in the overall process.
Enzymatic Acylation of 6-APA and 7-ACA
Penicillin G acylase is also the workhorse for the kinetically controlled synthesis of semi-synthetic penicillins and cephalosporins.[4] In this process, an activated acyl donor (e.g., an ester or amide of the desired side chain) and the β-lactam nucleus (6-APA or 7-ACA) are reacted in the presence of PGA. The enzyme facilitates the transfer of the acyl group to the amino group of the nucleus.
The kinetics of this enzymatic acylation are well-studied. The deacylation of the acyl-enzyme intermediate by the β-lactam nucleus is in competition with hydrolysis by water.[4] Optimizing the reaction conditions, such as pH, temperature, and substrate concentrations, is crucial to maximize the synthesis-to-hydrolysis (S/H) ratio and, consequently, the yield of the desired antibiotic.
Acylation of this compound
The acylation of monobactam precursors is typically achieved through chemical methods. While enzymatic acylation of some monobactams has been explored, it is not as established as the processes for 6-APA and 7-ACA. The substrate specificity of penicillin acylase, which is highly evolved for bicyclic structures, may be a limiting factor for efficient acylation of monocyclic precursors.[5]
Chemical acylation offers versatility but may require protecting group strategies and can lead to the formation of byproducts, necessitating more extensive purification steps.
Conceptual Experimental Workflow for Comparative Acylation
To provide a direct and objective comparison, a standardized experimental workflow is proposed.
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Safety Operating Guide
A Practical Guide to the Safe Disposal of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. As a compound featuring a reactive β-lactam ring, its proper disposal is not merely a matter of regulatory compliance but a critical step in ensuring laboratory safety and environmental stewardship, particularly in mitigating the proliferation of antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Compound Profile and Hazard Analysis
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an organic intermediate characterized by a strained four-membered azetidinone (β-lactam) ring.[1][2] This structural motif is the cornerstone of β-lactam antibiotics and is highly susceptible to nucleophilic attack.
| Compound Identification | |
| IUPAC Name | (3S)-3-amino-4,4-dimethyl-1-(sulfooxy)-2-azetidinone |
| CAS Number | 102507-49-3[3][4] |
| Molecular Formula | C₅H₁₀N₂O₅S[3][4] |
| Molecular Weight | 210.21 g/mol [3][4] |
A review of safety data indicates that this compound must be handled with care, as it presents several health hazards.
| GHS Hazard Classification | |
| Pictograms | Corrosion, Exclamation mark |
| Signal Word | Danger [4] |
| Hazard Statements | H315: Causes skin irritation.[4]H318: Causes serious eye damage.[4]H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338+P310, P405, P501[4] |
The Principle of Chemical Inactivation: A Strategy Against Resistance
The primary environmental and health concern with β-lactam-containing compounds is their potential to act as antibiotics, contributing to the selection pressure for antibiotic-resistant bacteria in the environment.[5] The biological activity of these molecules stems from the high reactivity of the amide bond within the strained four-membered ring, which allows it to acylate and inactivate bacterial enzymes essential for cell wall synthesis.[6][7]
Therefore, the preferred disposal strategy is not direct disposal, but chemical inactivation . The β-lactam ring is highly susceptible to hydrolysis, particularly under alkaline conditions.[6] This reaction involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the lactam, leading to an irreversible ring-opening. The resulting products, such as the corresponding penicillic acid derivatives, are antibiotically inactive.[6] Studies have validated the use of a 1 M sodium hydroxide (NaOH) solution to effectively and quantitatively destroy β-lactam residues, making this the scientifically-sound basis for our recommended disposal protocol.[6][8]
Mandatory Safety Protocols
Given the compound's hazard profile, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE.
| Equipment | Specification | Justification |
| Eye Protection | Safety goggles with side shields or a full-face shield.[9][10] | Protects against splashes of the chemical or reagents, preventing serious eye damage (H318). |
| Hand Protection | Chemical-resistant nitrile gloves.[9][10] | Prevents skin contact and irritation (H315). Gloves must be inspected before use. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from accidental contact. |
Engineering Controls and General Handling
-
Ventilation: All procedures, including weighing, dissolution, and chemical treatment, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors (H335).[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[12]
-
Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, except as required by the deactivation protocol.[10]
Disposal Workflow: A Dual-Pathway Approach
The choice of disposal pathway depends on the state of the material (e.g., pure compound, dilute solution) and laboratory capabilities. The primary recommendation is always chemical deactivation.
Caption: Decision workflow for disposal of the target compound.
Pathway A: Chemical Deactivation via Alkaline Hydrolysis (Recommended)
This protocol is designed to chemically degrade the β-lactam ring, rendering the compound biologically inactive before final disposal.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Glass beaker or flask of appropriate size
-
Magnetic stirrer and stir bar
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, carefully weigh the waste compound. Place it in a beaker or flask that is at least ten times the volume of the waste. Add deionized water to dissolve the solid, aiming for a concentration of approximately 10-50 mg/mL. Stir until fully dissolved.
-
Deactivation: While stirring the solution, slowly add an equal volume of 1 M NaOH solution.[6] For example, if you have 100 mL of the dissolved compound, add 100 mL of 1 M NaOH. The addition of a strong base may be exothermic; add it slowly to control any potential temperature increase.
-
Reaction: Cover the beaker (e.g., with paraffin film) and allow the mixture to stir at ambient temperature overnight (at least 12 hours). This duration ensures the complete hydrolysis of the β-lactam ring.[6]
-
Neutralization: After the reaction is complete, check the pH of the solution. It will be highly alkaline. While stirring, slowly add 1 M HCl to neutralize the excess NaOH. Monitor the pH closely, aiming for a final pH between 6.0 and 8.0.[13]
-
Final Disposal: The resulting neutralized, inactivated aqueous solution may be permissible for drain disposal depending on institutional and local regulations. Crucially, you must consult and adhere to your local wastewater disposal guidelines. [14] If drain disposal is not permitted, or if the solution contains other regulated substances, it must be collected in a properly labeled "Hazardous Aqueous Waste" container for collection by your institution's Environmental Health & Safety (EHS) department.
Pathway B: Direct Disposal of Solid Waste
This pathway should be used for bulk quantities of the pure, unused compound or when the deactivation protocol is not feasible.
Step-by-Step Protocol:
-
Container Selection: Place the solid waste in a container that is in good condition, leak-proof, and chemically compatible (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).[9][15] Do not use metal containers.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must be completed in full and include:
-
Segregation and Storage: Keep the waste container securely closed at all times, except when adding waste.[9][15] Store it in a designated, secondary containment area for hazardous waste, segregated from incompatible materials like strong oxidizing agents.
-
Collection: Arrange for the waste to be collected by your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this material in regular trash or down the drain.[9][11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, put on the required PPE: safety goggles, lab coat, and double nitrile gloves.
-
Containment: For a solid spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent material like vermiculite, sand, or a commercial spill absorbent.[17]
-
Cleanup: Carefully scoop the spilled solid or the absorbent material containing the liquid into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towels. Place all cleanup materials (including contaminated gloves) into the hazardous waste container.
-
Disposal: Seal and label the container as "Hazardous Waste" containing spilled this compound and arrange for its disposal via Pathway B.
Waste Stream Summary
Proper segregation of waste is essential for safe and compliant disposal.
| Waste Type | Container | Disposal Route |
| Unused/Expired Solid Compound | Labeled HDPE or glass bottle | Pathway B: EHS Hazardous Waste Collection |
| Chemically Deactivated Solution | Labeled aqueous waste container | Pathway A: Drain disposal (if permitted) or EHS Aqueous Waste Collection |
| Contaminated Labware (pipettes, etc.) | Solid hazardous waste container | EHS Hazardous Waste Collection |
| Contaminated PPE & Spill Debris | Labeled solid hazardous waste bag/container | EHS Hazardous Waste Collection |
By adhering to these scientifically-grounded procedures, laboratory professionals can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Brahms, J. C., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(23), 7179. [Link]
-
Moro, G. L., et al. (1998). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society, 120(1), 1-7. [Link]
-
ResearchGate. (n.d.). Hydrolysis of β-lactam antibiotics by β-lactamase enzymes. [Link]
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Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. [Link]
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Vu, H., & Nikaido, H. (1985). Role of beta-lactam hydrolysis in the mechanism of resistance of a beta-lactamase-constitutive Enterobacter cloacae strain to expanded-spectrum beta-lactams. Antimicrobial Agents and Chemotherapy, 27(3), 393-398. [Link]
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Applichem. (n.d.). This compound. [Link]
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Raveendran, S., et al. (2023). Sulfate Radical-Based Degradation of Organic Pollutants: A Review on Application of Metal-Organic Frameworks as Catalysts. ACS Omega. [Link]
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National Center for Biotechnology Information. (2023). Sulfate Radical-Based Degradation of Organic Pollutants: A Review on Application of Metal-Organic Frameworks as Catalysts. PMC. [Link]
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ResearchGate. (2021). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. [Link]
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Anipsitakis, G. P., & Dionysiou, D. D. (2004). Degradation of Organic Contaminants in Water with Sulfate Radicals Generated by the Conjunction of Peroxymonosulfate with Cobalt. Environmental Science & Technology, 38(13), 3705-3712. [Link]
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Atmospheric Measurement Techniques. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. [Link]
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Wikipedia. (n.d.). Organosulfate. [Link]
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Proasys. (2018). Safety Data Sheet: FORMULA 4111. [Link]
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World Health Organization. (2017). Annex 6: Good manufacturing practices for pharmaceutical products containing hazardous substances. [Link]
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Eurofins. (2014). Safety Data Sheet: Sodium hydrogen sulfate. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
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PubChem. (n.d.). (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
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Personal protective equipment for handling (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
A Guide to the Safe Handling of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Structure-Based Approach
Understanding the chemical structure is critical to anticipating potential hazards. This compound possesses several functional groups that inform our safety protocol:
-
β-Lactam (Azetidinone) Core: The four-membered azetidinone ring is the defining feature of β-lactam antibiotics.[5][6] This class of compounds is known to be a potent sensitizer.[7][8][9] Repeated exposure, even at low levels, can lead to allergic reactions, including skin rashes (contact dermatitis) or severe respiratory distress.[7][8][9] The strained ring is also susceptible to nucleophilic attack, which is key to its biological activity but also influences its reactivity.[6]
-
Hydrogen Sulfate Group (-OSO₃H): This group is essentially an ester of sulfuric acid. It can impart corrosive properties to the molecule, making it a potential skin and eye irritant or damaging agent.[10][11] Compounds with this functional group should be handled with care to prevent contact.
-
Amino Group (-NH₂): The primary amine can be basic and may cause irritation upon contact with skin and mucous membranes.[12]
Given this combination, this compound should be presumed to be a corrosive solid, a skin and respiratory sensitizer, and an irritant .
The Hierarchy of Controls: A Proactive Safety Framework
Before relying on Personal Protective Equipment (PPE), a comprehensive safety strategy should be employed, following the NIOSH Hierarchy of Controls.[13][14][15][16]
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used for the intended research.
-
Engineering Controls: These are the most critical physical controls to minimize exposure.[13]
-
Fume Hood: All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to control airborne particles and vapors.[7][17][18]
-
Containment Systems: For weighing potent compounds, a containment balance enclosure or glove bag provides a higher level of protection against inhaling fine powders.[19]
-
-
Administrative Controls:
-
Designated Area: Establish a designated area within the lab specifically for handling this compound.[7]
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical.[8]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures before working with the compound.
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected carefully based on the anticipated hazards.[13][20]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne powder, which could cause severe eye damage.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloved. | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[21] |
| Body Protection | A lab coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination. Gowns that close in the back are preferred for handling hazardous drugs.[22] |
| Respiratory Protection | For weighing and handling the solid powder, a NIOSH-approved respirator is essential. A Powered Air-Purifying Respirator (PAPR) is strongly recommended due to the compound's sensitizing nature.[19][22][23] | A standard surgical mask is insufficient.[22] A PAPR provides a higher assigned protection factor (APF) necessary for potent compounds and potential sensitizers.[19][23] |
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE. Designate and prepare the work area in the chemical fume hood. Ensure spill cleanup materials are readily available.
-
Weighing: Perform weighing inside a containment balance enclosure or a glove bag to minimize aerosolization of the powder.[19] If this is not available, use extreme caution within a chemical fume hood. Use anti-static weigh boats.
-
Dissolving: Add the solid to the solvent slowly within the fume hood. Keep the container covered as much as possible during addition.
-
Post-Handling: After use, decontaminate the spatula and work surfaces. Dispose of all contaminated disposables as hazardous waste. Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly.[18]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower. Seek immediate medical attention.[8][18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Spill Response: Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection) and clean it up using a spill kit with an absorbent suitable for chemical powders. Avoid creating dust. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[18]
Waste Disposal
All waste materials, including contaminated PPE, weigh boats, and excess reagents, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Neutralization (Expert Use Only): While methods exist for breaking the β-lactam ring (e.g., hydrolysis), these procedures should only be performed by trained personnel following a validated protocol.[24] For most lab settings, direct disposal is safer.
-
Disposal: Arrange for waste pickup through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[7][21] Do not pour this chemical down the drain.[12][21]
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]
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Hierarchy of Controls. University of Kentucky Research Safety. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Prudent practices in the laboratory. Johns Hopkins Lab Safety. [Link]
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Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. [Link]
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Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. [Link]
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DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. [Link]
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Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
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About Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]
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Sensitizers SOP. Wayne State University. [Link]
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Protect Your Staff: Use the Hierarchy of Controls. San Diego Healthcare Compliance. [Link]
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Safety Tip: Sensitizers. UCLA Research Safety & Animal Welfare Administration. [Link]
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SOP: Safe Use & Handling of Sensitizing Agents. University of Cape Town Faculty of Science. [Link]
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General Use SOP - Sensitizers. Stanford Environmental Health & Safety. [Link]
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Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]
-
NIOSH's Hierarchy of Controls. NES Inc. [Link]
-
Safety Data Sheet for Monocarbamide Dihydrogen Sulfate. PROASYS. [Link]
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Safety Data Sheet for Sodium hydrogen sulfate. Eurofins US. [Link]
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New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. ECA Academy. [Link]
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Annex 6: Good manufacturing practices for pharmaceutical products containing hazardous substances. World Health Organization (WHO). [Link]
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The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
